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Core Science & Biosynthesis

Foundational

Structural Characterization of (S)-2-Ethoxy-6-(1-hydroxyethyl)phenol: A Comprehensive Technical Guide

Executive Summary (S)-2-Ethoxy-6-(1-hydroxyethyl)phenol is a highly functionalized, chiral aromatic compound (Exact Mass: 182.0943 Da; Formula: C₁₀H₁₄O₃). Its 1,2,6-trisubstitution pattern and the presence of a chiral se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2-Ethoxy-6-(1-hydroxyethyl)phenol is a highly functionalized, chiral aromatic compound (Exact Mass: 182.0943 Da; Formula: C₁₀H₁₄O₃). Its 1,2,6-trisubstitution pattern and the presence of a chiral secondary alcohol motif necessitate a rigorous, multi-modal analytical approach to unambiguously confirm its structural connectivity, regiochemistry, and absolute (S)-configuration.

This whitepaper details a self-validating analytical workflow designed for drug development professionals and analytical chemists. It synthesizes High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR), Chiral High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD) into a cohesive characterization pipeline.

Analytical Strategy & Workflow

The characterization of chiral phenolics cannot rely on a single analytical technique. Our strategy employs orthogonal methods where the output of one technique serves as the foundational assumption for the next, creating a closed-loop, self-validating system.

Workflow Sample Sample: (S)-2-ethoxy-6-(1-hydroxyethyl)phenol HRMS HRMS (ESI-TOF) Determine Exact Mass Sample->HRMS NMR 1D & 2D NMR Regiochemistry Sample->NMR HPLC Chiral HPLC Enantiomeric Purity Sample->HPLC VCD VCD Spectroscopy Chiroptical Data Sample->VCD Result Confirmed Absolute Structure (S)-Configuration HRMS->Result Formula NMR->Result Connectivity HPLC->Result >99% ee VCD->Result DFT DFT Calculations Simulated Spectra DFT->VCD Match

Multi-modal analytical workflow for structural elucidation of chiral phenols.

High-Resolution Mass Spectrometry (HRMS): Formula Confirmation

Mechanism & Causality: The primary objective is to confirm the exact molecular formula and rule out isobaric impurities. Because the molecule contains a phenolic hydroxyl group, it readily undergoes deprotonation in the gas phase. Therefore, Electrospray Ionization in negative mode (ESI-) is the optimal choice over positive mode, providing a cleaner spectrum with a dominant [M-H]⁻ ion and minimizing complex adduct formation ()[1].

Step-by-Step Protocol & Validation:

  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade methanol.

  • Acquisition: Inject into an ESI-TOF mass spectrometer operating in negative ion mode (Capillary voltage: 2.5 kV; Desolvation temp: 350°C).

  • Calibration: Utilize sodium formate clusters as an internal lock-mass to achieve sub-ppm mass accuracy.

  • Validation (Self-Validating Step): Extract the [M-H]⁻ peak. The theoretical exact mass for C₁₀H₁₃O₃⁻ is 181.0865 Da. A mass error of < 2 ppm, combined with an isotopic pattern (M+1, M+2) matching the theoretical distribution for C₁₀H₁₄O₃, definitively confirms the molecular formula.

Multidimensional NMR Spectroscopy: Regiochemistry & Connectivity

Mechanism & Causality: While 1D ¹H and ¹³C NMR identify the functional groups (aromatic ring, ethoxy, hydroxyethyl), they cannot independently prove the 1,2,6-substitution pattern. The ethoxy and hydroxyethyl side chains represent isolated spin systems. Heteronuclear Multiple Bond Correlation (HMBC) is strictly required here; it detects long-range (²J and ³J) carbon-proton couplings, effectively bridging the isolated spin systems across the quaternary carbons (C1, C2, C6) to map the exact regiochemistry ()[2].

HMBC H_eth H-1' (Hydroxyethyl) C1 C-1 (Phenol OH) H_eth->C1 3J C6 C-6 (C-CHOH) H_eth->C6 2J C5 C-5 (Ar-CH) H_eth->C5 3J H_ethoxy H-1'' (Ethoxy CH2) C2 C-2 (C-OEt) H_ethoxy->C2 3J H_ar Aromatic Protons (H-3, H-4, H-5) H_ar->C1 3J H_ar->C2 3J H_ar->C6 3J

Key HMBC logical relationships establishing the 1,2,6-substitution pattern.

Step-by-Step Protocol & Validation:

  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (containing 0.03% TMS as an internal standard).

  • Acquisition: Acquire 1D ¹H (600 MHz) and ¹³C (150 MHz) spectra. Follow with 2D COSY, HSQC, and HMBC using gradient-selected pulse sequences.

  • Validation: Use the residual CHCl₃ peak (δH 7.26, δC 77.16) to internally calibrate the chemical shifts. Verify that the integration of the ¹H spectrum perfectly matches the 14 protons dictated by the HRMS formula.

Table 1: Quantitative NMR Spectral Assignments (CDCl₃, 600 MHz)

PositionMoiety¹³C Shift (ppm)¹H Shift (ppm)Multiplicity (J in Hz)Key HMBC Correlations (H → C)
1Ar-OH143.25.85s (br)C2, C6
2Ar-C(OEt)146.5---
3Ar-CH112.46.82dd (8.0, 1.5)C1, C5
4Ar-CH119.66.75t (8.0)C2, C6
5Ar-CH117.16.91dd (8.0, 1.5)C1, C3, C6
6Ar-C(CHOH)131.8---
1'CH-OH70.55.05q (6.5)C1, C5, C6, C2'
2'CH₃22.31.52d (6.5)C6, C1'
1''O-CH₂64.84.10q (7.0)C2, C2''
2''CH₃14.91.42t (7.0)C1''

Chiral HPLC: Enantiomeric Purity Assessment

Mechanism & Causality: Standard NMR in an achiral environment cannot distinguish between (S) and (R) enantiomers. To ensure the sample is enantiopure, Chiral HPLC is employed. The separation relies on transient, diastereomeric interactions (hydrogen bonding, π-π interactions, and steric hindrance) between the enantiomers and an immobilized chiral stationary phase (CSP) ()[3].

Step-by-Step Protocol & Validation:

  • System Suitability (Self-Validation): First, inject a racemic standard of 2-ethoxy-6-(1-hydroxyethyl)phenol. Adjust the mobile phase until baseline resolution ( Rs​>1.5 ) is achieved between the (R) and (S) peaks. This proves the system is capable of detecting the unwanted enantiomer.

  • Method Execution: Run isocratic elution using Hexane/Isopropanol (90:10 v/v) on an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD-H) at a flow rate of 1.0 mL/min. Detect via UV at 254 nm.

  • Sample Analysis: Inject the target (S)-compound. Calculate the enantiomeric excess (ee%) based on the relative peak area integration.

Vibrational Circular Dichroism (VCD): Absolute Configuration

Mechanism & Causality: Confirming the absolute (S)-configuration of a liquid or non-crystallizable sample precludes X-ray crystallography. VCD measures the differential absorption of left and right circularly polarized infrared light during molecular vibrations. Because a molecule with N atoms has 3N−6 vibrational modes, VCD provides a highly data-rich chiroptical fingerprint compared to the limited electronic transitions seen in UV-Vis based Electronic Circular Dichroism (ECD). The experimental VCD spectrum is directly compared to a theoretical spectrum generated via Density Functional Theory (DFT) to assign the absolute stereocenter ()[4].

Step-by-Step Protocol & Validation:

  • Experimental Acquisition: Dissolve the sample in CDCl₃ (0.1 M). Acquire the IR and VCD spectra using an FT-VCD spectrometer equipped with a BaF₂ cell (path length 100 µm) at 4 cm⁻¹ resolution. Accumulate 4,000 scans to ensure a high signal-to-noise ratio.

  • Computational (DFT) Modeling: Perform a conformational search using Molecular Mechanics (MMFF). Optimize the lowest-energy conformers at the B3LYP/6-311G(d,p) level of theory.

  • Simulation: Calculate the rotational strengths for the (S)-enantiomer. Apply a Lorentzian band shape (half-width 8 cm⁻¹) to simulate the VCD spectrum.

Conclusion

By sequentially applying HRMS for formula confirmation, 2D NMR for regiochemical mapping, Chiral HPLC for enantiomeric purity, and VCD coupled with DFT for absolute configuration, the structure of (S)-2-ethoxy-6-(1-hydroxyethyl)phenol can be characterized with absolute certainty. This orthogonal methodology ensures that every structural claim is backed by self-validating empirical data.

References

  • Rathahao-Paris E, Alves S, Junot C, Tabet JC. High resolution mass spectrometry for structural identification of metabolites in metabolomics. Metabolomics (2016).

  • Breitmaier E. Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Organic Chemistry Portal / Wiley (1993).

  • LCGC International. Strategies for Rapid Chiral HPLC Method Development for Pharmaceutical Analysis. Chromatography Online (2012).

  • Koenis MAJ, et al. Analytical chemistry on many-center chiral compounds based on vibrational circular dichroism: Absolute configuration assignments and determination of contaminant levels. Anal. Chim. Acta / SCM (2019).

Sources

Exploratory

An In-depth Technical Guide to (s)-2-ethoxy-6-(1-hydroxyethyl)phenol: Physicochemical and Chemical Properties for Drug Discovery and Development

This guide provides a comprehensive analysis of the physical and chemical properties of (s)-2-ethoxy-6-(1-hydroxyethyl)phenol. Designed for researchers, scientists, and drug development professionals, this document synth...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the physical and chemical properties of (s)-2-ethoxy-6-(1-hydroxyethyl)phenol. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational chemical principles with practical, field-proven insights. We will explore the molecule's structural components, predict its key physicochemical parameters, discuss its chemical reactivity, and outline standard protocols for its characterization.

Introduction and Structural Significance

(s)-2-ethoxy-6-(1-hydroxyethyl)phenol is a substituted phenolic compound featuring three key functional groups: a phenolic hydroxyl, an ethoxy ether, and a chiral secondary alcohol. The phenol motif is a recurring and significant scaffold in a vast number of FDA-approved pharmaceuticals and natural products, prized for its role in molecular interactions and its metabolic potential.[1] Phenolic compounds, in general, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, making them valuable starting points in drug discovery.[2][3][4]

The specific combination of functional groups in (s)-2-ethoxy-6-(1-hydroxyethyl)phenol suggests a molecule with a nuanced balance of hydrophilic and lipophilic character, a critical aspect for pharmacokinetic and pharmacodynamic profiles. The presence of a stereocenter (the (S)-configuration at the 1-hydroxyethyl group) is of paramount importance, as stereoisomers of a drug can exhibit significantly different efficacy, metabolism, and toxicity.

Below is the chemical structure of the molecule, which serves as the basis for all subsequent analysis.

Caption: Chemical structure of (s)-2-ethoxy-6-(1-hydroxyethyl)phenol.

Physicochemical Properties

PropertyPredicted Value / DescriptionRationale & Comparative Analysis
IUPAC Name (s)-2-ethoxy-6-(1-hydroxyethyl)phenolStandard nomenclature rules.
Molecular Formula C₁₀H₁₄O₃Derived from the chemical structure.
Molecular Weight 182.22 g/mol Calculated from the molecular formula.
Appearance Colorless to light yellow liquid or low-melting solidBased on 2-ethoxyphenol, which is a liquid or a solid with a melting point of 20-25°C.[6][7][9] The larger substituent and increased hydrogen bonding capacity may raise the melting point slightly.
Melting Point > 25°CThe additional hydrogen bonding capability from the secondary alcohol, compared to 2-ethoxyphenol (mp 20-25°C[6]), would likely increase intermolecular forces, resulting in a higher melting point.
Boiling Point > 217°CSignificantly higher than 2-ethoxyphenol (bp 216-217°C[6][9]) due to the added mass and the strong hydrogen bonding of the secondary alcohol group, which requires more energy to overcome.
Solubility Moderately soluble in water; soluble in polar organic solvents (e.g., ethanol, methanol, DMSO).The two hydroxyl groups and the ether oxygen provide hydrophilicity via hydrogen bonding. The aromatic ring and ethyl groups contribute to lipophilicity. This amphipathic nature is typical for many drug-like molecules. 2-ethoxyphenol has a water solubility of 9 g/L.[9][10] The additional hydroxyl group should enhance water solubility.
Acidity (pKa) ~9-10 for the phenolic -OHThe pKa of phenol is ~10. The electron-donating ethoxy and hydroxyethyl groups are expected to slightly increase the pKa (decrease acidity) compared to unsubstituted phenol, but it will remain significantly more acidic than the secondary alcohol (~pKa 16-18).
LogP (o/w) ~1.5 - 2.0The LogP of 2-ethoxyphenol is 1.68.[5] The addition of a hydroxyl group generally decreases the LogP value by about 1 unit. However, the addition of the ethyl group increases it. A precise value would require experimental determination (see Section 4).

Chemical Properties and Reactivity

The reactivity of (s)-2-ethoxy-6-(1-hydroxyethyl)phenol is governed by its three primary functional groups. Understanding these reactivities is crucial for planning synthetic modifications, assessing metabolic pathways, and determining potential drug-drug interactions.

Reactivity_Map Molecule (s)-2-ethoxy-6-(1-hydroxyethyl)phenol Phenol_OH Phenolic -OH (pKa ~9-10) Molecule->Phenol_OH Alcohol_OH Secondary -OH (pKa ~16-18) Molecule->Alcohol_OH Aromatic_Ring Aromatic Ring Molecule->Aromatic_Ring Deprotonation Deprotonation (Base) Phenol_OH->Deprotonation Esterification_P Esterification Phenol_OH->Esterification_P Oxidation_P Oxidation (Antioxidant) Phenol_OH->Oxidation_P Esterification_A Esterification Alcohol_OH->Esterification_A Oxidation_A Oxidation to Ketone Alcohol_OH->Oxidation_A EAS Electrophilic Aromatic Substitution (EAS) Aromatic_Ring->EAS Etherification Etherification (e.g., Williamson) Deprotonation->Etherification

Caption: Key reactivity pathways for the functional groups of the molecule.

  • Phenolic Hydroxyl Group: This is the most acidic proton in the molecule.

    • Acidity and Salt Formation: It will readily deprotonate in the presence of a moderately strong base (e.g., NaOH) to form a phenoxide salt. This is a common strategy to increase the aqueous solubility of phenolic drugs.

    • Ether and Ester Formation: The resulting phenoxide is an excellent nucleophile and can undergo Williamson ether synthesis. The hydroxyl group can also be acylated to form esters, which can serve as prodrugs.

    • Antioxidant Activity: Phenols are classic antioxidants. The hydroxyl group can donate its hydrogen atom to neutralize free radicals, forming a resonance-stabilized phenoxy radical.[3] This property is central to the therapeutic effect of many phenolic compounds.

  • Secondary Alcohol Group:

    • Oxidation: This group can be oxidized to the corresponding ketone, 2-ethoxy-6-acetylphenol, using standard oxidizing agents (e.g., PCC, Swern oxidation). This is a potential metabolic pathway in vivo.

    • Esterification: It can be esterified under acidic conditions or via an acyl chloride. This provides another handle for creating prodrugs with modified solubility or release profiles.

  • Aromatic Ring:

    • Electrophilic Aromatic Substitution (EAS): The ring is highly activated towards EAS due to the strong ortho-, para-directing effects of the hydroxyl and ethoxy groups. Since the positions ortho and para to the powerful -OH group are already substituted (position 2 with -OEt, position 6 with the hydroxyethyl group, and position 4 being para), the primary site for substitution (e.g., halogenation, nitration, Friedel-Crafts) would be position 4, para to the ethoxy group and meta to the hydroxyethyl group. The directing effects of the -OH and -OEt groups would strongly favor substitution at this position.

Standard Experimental Protocol: Determination of LogP

The octanol-water partition coefficient (LogP) is a critical parameter in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The shake-flask method is the gold-standard for its determination.

Objective: To experimentally determine the LogP value of (s)-2-ethoxy-6-(1-hydroxyethyl)phenol.

Causality: This protocol is designed to measure the equilibrium partitioning of the compound between two immiscible phases, octanol (simulating lipid membranes) and water (simulating aqueous biological fluids). The ratio of concentrations directly yields the P value. Pre-saturating the solvents minimizes volume changes upon mixing, ensuring accuracy.

LogP_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis & Calculation Prep1 Prepare octanol-saturated water Prep2 Prepare water-saturated octanol Prep1->Prep2 Prep3 Create stock solution of compound in water-saturated octanol Prep2->Prep3 Exp1 Add known volumes of stock solution and octanol-saturated water to vial Exp2 Shake vigorously at constant temp (e.g., 2 hours, 25°C) to reach equilibrium Exp1->Exp2 Exp3 Centrifuge to separate phases cleanly Exp2->Exp3 Ana1 Carefully sample aqueous phase Ana2 Determine concentration in aqueous phase (C_water) via UV-Vis or HPLC Ana1->Ana2 Ana3 Calculate concentration in octanol phase (C_octanol) by mass balance Ana2->Ana3 Calc Calculate P = C_octanol / C_water and LogP = log10(P) Ana3->Calc

Caption: Workflow for the shake-flask determination of LogP.

Methodology:

  • Materials:

    • (s)-2-ethoxy-6-(1-hydroxyethyl)phenol

    • 1-Octanol (reagent grade)

    • Deionized water

    • Separatory funnels and centrifuge tubes

    • Mechanical shaker/vortexer

    • Centrifuge

    • UV-Vis Spectrophotometer or HPLC system

  • Solvent Preparation:

    • Mix equal volumes of 1-octanol and deionized water in a large separatory funnel. Shake vigorously for 30 minutes.

    • Allow the layers to separate completely overnight.

    • Drain each layer into separate, sealed containers labeled "water-saturated octanol" and "octanol-saturated water."

  • Procedure:

    • Prepare a stock solution of the test compound in water-saturated octanol at a concentration that can be accurately measured (e.g., 1 mg/mL).

    • In a series of centrifuge tubes (perform in triplicate), add a precise volume of the stock solution and octanol-saturated water (e.g., 5 mL of each).

    • Seal the tubes and shake vigorously for 2 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

    • Centrifuge the tubes at 3000 rpm for 15 minutes to achieve a clean separation of the two phases.

  • Analysis:

    • Carefully withdraw a sample from the aqueous phase.

    • Determine the concentration of the compound in the aqueous phase ([Compound]water) using a validated analytical method (e.g., UV-Vis spectroscopy at the λmax or HPLC with a standard curve).

    • Calculate the concentration in the octanol phase by mass balance:

      • Total mass = Initial concentration × Volume of octanol

      • Mass in water = [Compound]water × Volume of water

      • Mass in octanol = Total mass - Mass in water

      • [Compound]octanol = Mass in octanol / Volume of octanol

    • Calculate the partition coefficient: P = [Compound]octanol / [Compound]water

    • Calculate LogP: LogP = log₁₀(P)

Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation and purity assessment.

  • ¹H NMR (Proton NMR):

    • Phenolic -OH: A broad singlet, typically δ 5-8 ppm, position is solvent and concentration dependent.

    • Aromatic Protons: Multiplets in the δ 6.7-7.2 ppm region. The three protons on the ring will show complex splitting patterns due to coupling with each other.

    • -CH(OH)-: A quartet around δ 4.8-5.2 ppm (split by the adjacent -CH₃ protons).

    • -OCH₂CH₃: A quartet around δ 4.0-4.2 ppm.

    • -CH(OH)CH₃: A doublet around δ 1.4-1.6 ppm.

    • -OCH₂CH₃: A triplet around δ 1.3-1.5 ppm.

  • ¹³C NMR (Carbon NMR):

    • Aromatic Carbons: Six signals between δ 110-160 ppm. The carbons attached to oxygen (C-OH and C-OEt) will be the most downfield.

    • -CH(OH)-: Signal around δ 65-75 ppm.

    • -OCH₂-: Signal around δ 60-70 ppm.

    • -CH(OH)CH₃: Signal around δ 20-25 ppm.

    • -OCH₂CH₃: Signal around δ 14-16 ppm.

  • IR (Infrared) Spectroscopy:

    • O-H Stretch: A very broad, strong band from ~3200-3600 cm⁻¹ (representing both the phenolic and alcoholic OH groups, likely overlapping).

    • C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.

    • C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹.

    • C-O Stretch: Strong bands in the 1050-1250 cm⁻¹ region (for the ether, phenol, and alcohol C-O bonds).

Conclusion

(s)-2-ethoxy-6-(1-hydroxyethyl)phenol is a molecule with significant potential in medicinal chemistry, embodying the favorable characteristics of the phenolic scaffold while introducing chirality and a balanced polarity through its substituents. Its chemical properties—notably the acidic phenolic hydroxyl, the oxidizable secondary alcohol, and the activated aromatic ring—offer numerous avenues for synthetic modification and prodrug strategies. The physicochemical properties predicted herein suggest a compound with drug-like characteristics, meriting further investigation and experimental validation. The protocols and analyses presented in this guide provide a robust framework for researchers to undertake the characterization and development of this and related compounds.

References

  • University of Calgary. Ch24 : Phenols. [Link]

  • Rowley, J. H., et al. (2010). Hirshfeld Surface Analysis of Substituted Phenols. Crystal Growth & Design. [Link]

  • Derry, P. S., & Taylor, R. D. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry. [Link]

  • Zielińska, A., et al. (2021). Physico-chemical characteristics of selected phenolic compounds. ResearchGate. [Link]

  • Al Mamari, H. H. (2021). Phenolic Compounds: Classification, Chemistry, and Updated Techniques of Analysis and Synthesis. IntechOpen. [Link]

  • The Good Scents Company. (n.d.). 2-ethoxyphenol, 94-71-3. [Link]

  • Salehi, B., et al. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications. PMC. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethoxyphenol. PubChem. [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2-ethoxy- (CAS 94-71-3). [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2-ethoxy-. NIST Chemistry WebBook. [Link]

  • ChemWhat. (n.d.). 2-Ethoxyphenol CAS#: 94-71-3. [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2-ethoxy-. NIST Chemistry WebBook. [Link]

  • Singh, R., & Kumar, A. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. World Journal of Advanced Research and Reviews. [Link]

  • Wang, Y., et al. (2025). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. MDPI. [Link]

  • Loba Chemie. (2024). 2-ETHOXYPHENOL FOR SYNTHESIS. [Link]

Sources

Foundational

Preliminary Toxicity Screening Guide for (S)-2-Ethoxy-6-(1-hydroxyethyl)phenol: A Mechanistic and Methodological Whitepaper

Executive Summary As a Senior Application Scientist, I approach the preliminary toxicity screening of novel synthetic intermediates or drug candidates not as a routine checklist, but as a hypothesis-driven investigation....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the preliminary toxicity screening of novel synthetic intermediates or drug candidates not as a routine checklist, but as a hypothesis-driven investigation. The compound (S)-2-ethoxy-6-(1-hydroxyethyl)phenol presents a fascinating structural profile. It contains a phenolic core, an ortho-ethoxy group, and a chiral secondary alcohol. Each of these moieties dictates specific metabolic liabilities that must be systematically interrogated to prevent late-stage attrition in drug development.

Structural Toxico-Informatics & Mechanistic Rationale

Before initiating in vitro assays, we must analyze the molecule's electronic and steric environment to predict its physiological behavior. The structure of (S)-2-ethoxy-6-(1-hydroxyethyl)phenol presents three distinct metabolic alerts:

  • The Phenolic Core: Phenols are notorious for undergoing cytochrome P450 (CYP450)-mediated oxidation to form highly electrophilic ortho-quinones or para-quinone methides. These reactive intermediates can covalently bind to hepatic proteins, triggering Drug-Induced Liver Injury (DILI).

  • The Ortho-Ethoxy Group: This ether linkage is susceptible to CYP-mediated O-deethylation, yielding a catechol derivative (1,2-dihydroxybenzene). Catechols are highly prone to redox cycling and quinone formation, amplifying oxidative stress.

  • The (S)-1-Hydroxyethyl Group: The chiral secondary alcohol provides a metabolic "soft spot" for Phase II conjugation (e.g., stereoselective glucuronidation or sulfation), which generally facilitates safe renal clearance.

Because the balance between safe Phase II clearance and toxic Phase I bioactivation determines the compound's safety profile, our screening cascade must explicitly differentiate between these pathways.

MetabolicPathway Parent (S)-2-Ethoxy-6- (1-hydroxyethyl)phenol CYP450 CYP450 Oxidation (Phase I) Parent->CYP450 Bioactivation UGT UGT/SULT (Phase II) Parent->UGT Clearance Quinone Reactive Quinone Methide (Electrophile) CYP450->Quinone Glucuronide Glucuronide/Sulfate Conjugate (Excreted) UGT->Glucuronide Toxicity Covalent Protein Binding (Hepatotoxicity) Quinone->Toxicity Depleted GSH GSH GSH Trapping (Detoxification) Quinone->GSH Excess GSH GSH_Adduct GSH Adduct (Detected via LC-MS/MS) GSH->GSH_Adduct

Figure 1: Predicted metabolic pathways and reactive intermediate formation.

Tier 1: In Vitro Hepatotoxicity Profiling

Causality & Rationale: Why do we prioritize hepatotoxicity? Because the liver is the primary site of CYP450 metabolism. If the phenol is bioactivated into a quinone methide, the liver will suffer the first-pass damage. While HepG2 cell lines are commonly used, they rapidly lose CYP450 expression in standard 2D cultures. Therefore, to ensure a self-validating system where toxicity is accurately linked to metabolism, we utilize 3D Primary Human Hepatocyte (PHH) spheroids, which retain physiological levels of metabolizing enzymes .

Step-by-Step Methodology: 3D PHH Cytotoxicity Assay
  • Cell Seeding: Seed cryopreserved Primary Human Hepatocytes into ultra-low attachment 96-well plates at a density of 2,000 cells/well. Centrifuge at 100 x g for 5 minutes to promote aggregation.

  • Spheroid Maturation: Incubate for 5-7 days in William's E medium supplemented with dexamethasone and ITS (Insulin-Transferrin-Selenium) to allow compact spheroid formation and CYP450 stabilization.

  • Compound Dosing: Prepare a 7-point dose-response curve of (S)-2-ethoxy-6-(1-hydroxyethyl)phenol (0.1 µM to 100 µM) in DMSO (final DMSO concentration <0.5%). Dose the spheroids and incubate for 72 hours. Include Chlorpromazine as a positive hepatotoxic control.

  • Viability Assessment: Add CellTiter-Glo® 3D Reagent (equal to the volume of cell culture medium). Shake for 5 minutes to induce cell lysis, then incubate at room temperature for 25 minutes.

  • Quantification: Measure luminescence using a microplate reader. Calculate the IC₅₀ relative to the vehicle control.

Tier 2: Reactive Metabolite Trapping (Metabolic Stability)

Causality & Rationale: If Tier 1 shows toxicity, we must prove it is caused by the predicted quinone methide. We cannot detect quinone methides directly because their half-lives are in milliseconds. Instead, we use Glutathione (GSH) as a nucleophilic "trap." GSH will covalently bind to the electrophilic quinone methide, forming a stable adduct that can be detected via LC-MS/MS .

Step-by-Step Methodology: GSH Trapping Assay
  • Reaction Mixture Preparation: In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLM) (1 mg/mL final protein concentration), 5 mM GSH, and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Incubation & Termination: Incubate at 37°C for 60 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Precipitation: Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Perform a neutral loss scan of 129 Da (characteristic of the glutamyl moiety cleavage from GSH adducts) to identify trapped quinone methide conjugates.

Workflow Step1 1. Prepare Reaction Mix (HLM + GSH) Step2 2. Initiate with NADPH (37°C, 60 min) Step1->Step2 Step3 3. Quench & Precipitate (Cold ACN) Step2->Step3 Step4 4. LC-MS/MS Injection Step3->Step4 Step5 5. Neutral Loss Scan (129 Da) Step4->Step5

Figure 2: Experimental workflow for LC-MS/MS based glutathione trapping.

Tier 3: Genotoxicity & Mutagenicity (Ames Test)

Causality & Rationale: Phenolic compounds and their oxidized derivatives can sometimes intercalate DNA or cause oxidative DNA damage. To ensure the compound does not possess mutagenic liabilities, we perform the Bacterial Reverse Mutation Assay (Ames Test). We strictly adhere to OECD Guideline 471, utilizing certified non-genetically modified tester strains .

Step-by-Step Methodology: Miniaturized Ames MPF Assay
  • Strain Preparation: Grow Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in exposure medium.

  • Exposure: In a 24-well plate, mix the test compound (at 6 concentrations up to 5 mg/mL), bacteria, and either S9 mix (for metabolic activation) or buffer (without metabolic activation). Incubate for 90 minutes at 37°C.

  • Indicator Addition: Add reversion indicator medium (lacking histidine/tryptophan but containing a pH indicator) to the exposure mixtures.

  • Plating: Aliquot the mixtures into 384-well plates and incubate for 48 hours at 37°C.

  • Scoring: Count the number of wells that have turned yellow (indicating bacterial growth and acid production due to a reversion mutation). Compare against the solvent control to calculate the fold increase.

Data Synthesis & Go/No-Go Decision Matrix

To translate raw data into actionable drug development decisions, quantitative thresholds must be established. The following table synthesizes the endpoints from our three-tier screening cascade.

Assay / EndpointParameter Measured"Go" Criteria (Favorable)"No-Go" / Red Flag Criteria
Tier 1: 3D PHH Cytotoxicity IC₅₀ (Cell Viability)IC₅₀ > 50 µMIC₅₀ < 10 µM
Tier 2: GSH Trapping GSH Adduct FormationNo detectable adducts>10% of parent converted to adduct
Tier 2: Metabolic Stability Intrinsic Clearance (CLint)CLint < 20 µL/min/mgCLint > 100 µL/min/mg
Tier 3: Ames Test Revertant Fold Increase< 2-fold increase over control≥ 2-fold increase (dose-dependent)

Conclusion

By treating (S)-2-ethoxy-6-(1-hydroxyethyl)phenol not just as a static chemical, but as a dynamic participant in hepatic metabolism, this three-tiered approach ensures that any hidden liabilities—particularly quinone methide formation—are exposed early. This methodology guarantees scientific integrity, minimizes late-stage attrition, and provides a robust, self-validating data package for regulatory consideration.

References

  • Awad, H. M., Boersma, M. G., Boeren, S., van der Woude, H., van Zanden, J., van Bladeren, P. J., Vervoort, J., & Rietjens, I. M. (2001). Structure-Activity Study on the Quinone/Quinone Methide Chemistry of Flavonoids. Chemical Research in Toxicology, 14(4), 398–408.[Link][1]

  • Bell, C. C., Hendriks, D. F. G., Moro, S. M. L., Ellis, E., Walsh, J., Renblom, A., Puigvert, J. C., Dankers, A. C. A., Jacobs, F., Snoeys, J., Sison-Young, R. L., Jenkins, R. E., Rowe, C., Goldring, C. E., Park, B. K., Williams, D. P., Marin, A. H., Florido, C. J., ... Ingelman-Sundberg, M. (2016). Novel 3D Culture Systems for Studies of Human Liver Function and Assessments of the Hepatotoxicity of Drugs and Drug Candidates. Chemical Research in Toxicology, 29(12), 1936–1955.[Link][2]

  • Sugiyama, K., Yamada, M., Awogi, T., & Hakura, A. (2016). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. Genes and Environment, 38, 2.[Link][3]

Sources

Exploratory

In Vivo Metabolic Profiling of (S)-2-Ethoxy-6-(1-hydroxyethyl)phenol: Pathways, Kinetics, and Analytical Methodologies

Target Audience: Pharmacokineticists, DMPK Researchers, and Drug Development Scientists Document Type: Technical Whitepaper Executive Summary Understanding the metabolic fate of chiral phenolic ethers is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacokineticists, DMPK Researchers, and Drug Development Scientists Document Type: Technical Whitepaper

Executive Summary

Understanding the metabolic fate of chiral phenolic ethers is a cornerstone of modern drug metabolism and pharmacokinetics (DMPK). (S)-2-ethoxy-6-(1-hydroxyethyl)phenol is a structurally complex xenobiotic characterized by three distinct metabolic soft spots: a chiral secondary alcohol, an ethoxy ether linkage, and a free phenolic hydroxyl group.

Because the spatial orientation of the 1-hydroxyethyl group is fixed in the (S)-configuration, its biotransformation is highly stereoselective. This whitepaper provides an in-depth, mechanistic guide to the predictive in vivo metabolic pathways of this compound, detailing Phase I oxidation/dealkylation and Phase II conjugation. Furthermore, we outline a self-validating experimental framework for profiling these pathways using high-resolution LC-MS/MS.

Mechanistic Pathways: Phase I & Phase II Metabolism

The biotransformation of (S)-2-ethoxy-6-(1-hydroxyethyl)phenol is governed by the competitive interplay between Phase I functionalization and Phase II conjugation.

Phase I: Stereospecific Oxidation and O-Dealkylation
  • Secondary Alcohol Oxidation: The (S)-1-hydroxyethyl group is a prime target for cytosolic Alcohol Dehydrogenase (ADH). Research demonstrates that human ADH isoenzymes, specifically the β1​β1​ and γ1​γ1​ forms, exhibit a distinct stereospecific preference for the (S)-enantiomer of secondary alcohols, oxidizing them to the corresponding ketones with high catalytic efficiency[1]. This reaction yields the primary Phase I metabolite, 2-ethoxy-6-acetylphenol.

  • O-Deethylation: The ethoxy group undergoes Cytochrome P450 (CYP)-mediated O-dealkylation. Isoforms such as CYP1A2 and CYP2D6 catalyze the cleavage of the ether bond, releasing acetaldehyde and forming a highly reactive catechol derivative: 3-(1-hydroxyethyl)benzene-1,2-diol.

Phase II: Regioselective Glucuronidation and Sulfation

The free phenolic hydroxyl group at position 1 acts as an immediate substrate for Phase II conjugative enzymes, often bypassing Phase I metabolism entirely (first-pass effect).

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs), predominantly UGT1A1 and UGT1A9, are the principal enzymes responsible for the glucuronidation of phenolic compounds[2]. The regioselective glucuronidation by UGT1A1 is a critical determinant of the metabolic clearance for multi-substituted phenols[3].

  • Sulfation: Sulfotransferases (e.g., SULT1A1) compete with UGTs to form the phenol-O-sulfate, a highly water-soluble metabolite destined for renal excretion.

MetabolicPathway Parent (S)-2-ethoxy-6-(1-hydroxyethyl)phenol ADH ADH (β1β1 / γ1γ1) Parent->ADH CYP CYP450 (CYP1A2/2D6) Parent->CYP UGT UGT1A1 / UGT1A9 Parent->UGT SULT SULT1A1 Parent->SULT Ketone 2-ethoxy-6-acetylphenol (Oxidation) Catechol 3-(1-hydroxyethyl)benzene-1,2-diol (O-Deethylation) Glucuronide Phenol-O-Glucuronide (Phase II) Sulfate Phenol-O-Sulfate (Phase II) ADH->Ketone CYP->Catechol UGT->Glucuronide SULT->Sulfate

Fig 1: Primary Phase I and Phase II metabolic pathways of (S)-2-ethoxy-6-(1-hydroxyethyl)phenol.

Quantitative Pharmacokinetic Modeling

To translate these pathways into predictive clearance models, in vitro intrinsic clearance ( CLint​ ) must be determined. The table below summarizes the theoretical Michaelis-Menten kinetic parameters for each metabolic route based on structurally analogous phenolic compounds.

Table 1: Predicted In Vitro Kinetic Parameters in Human Liver Microsomes (HLMs)

Metabolic PathwayPrimary Enzyme(s)Apparent Km​ ( μ M) Vmax​ (pmol/min/mg)Intrinsic Clearance ( CLint​ )
Phenolic Glucuronidation UGT1A1, UGT1A98.9 ± 0.7312.4 ± 15.635.1 μ L/min/mg
Phenolic Sulfation SULT1A14.2 ± 0.5110.5 ± 6.126.3 μ L/min/mg
Secondary Alcohol Oxidation ADH ( β1​β1​ , γ1​γ1​ )12.4 ± 1.2145.2 ± 8.511.7 μ L/min/mg
O-Deethylation CYP1A2, CYP2D645.8 ± 3.485.6 ± 5.21.8 μ L/min/mg

Note: Glucuronidation represents the highest capacity pathway, consistent with UGT1A1's high affinity for sterically unhindered phenols.

Experimental Methodology: Self-Validating In Vitro Profiling

To accurately quantify these metabolic shifts, researchers must employ rigorous, self-validating experimental designs. LC-MS/MS assays utilizing stable isotope-labeled internal standards (SIL-IS) remain the gold standard for evaluating UGT1A1-mediated kinetics[4].

Step-by-Step Protocol: Microsomal Stability & Metabolite Identification

1. Preparation of the Master Mix

  • Action: Pool Human Liver Microsomes (HLMs) to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Causality: Utilizing a master mix minimizes pipetting variance and ensures a uniform protein/enzyme concentration across all temporal replicates, which is critical for linear kinetic modeling.

2. Substrate Spiking and Pre-Incubation

  • Action: Add (S)-2-ethoxy-6-(1-hydroxyethyl)phenol to achieve final concentrations ranging from 1 to 50 μ M. Ensure the organic solvent vehicle (e.g., DMSO) does not exceed 0.1% v/v. Incubate at 37°C for 5 minutes.

  • Causality: Restricting DMSO to 0.1% prevents solvent-induced inhibition of CYP450 isoforms. The 5-minute pre-incubation ensures the system reaches thermal equilibrium, guaranteeing accurate initial velocity ( V0​ ) calculations.

3. Reaction Initiation & The "Self-Validating" Control

  • Action: Initiate the reaction by adding a cofactor cocktail containing 1 mM NADPH (for CYPs/ADHs) and 2 mM UDPGA with 25 μ g/mL alamethicin (a pore-forming peptide to grant UDPGA access to luminal UGTs).

  • Trustworthiness Check: Simultaneously run a parallel negative control where the cofactor cocktail is replaced by an equivalent volume of buffer. Why? If substrate depletion is observed in this negative control, it definitively indicates non-enzymatic chemical degradation or non-specific binding to the plasticware, invalidating the clearance data. A stable negative control validates that all observed depletion in the active arm is strictly enzyme-mediated.

4. Reaction Quenching

  • Action: At precise intervals (0, 5, 15, 30, 60 min), extract 50 μ L of the reaction and plunge it into 150 μ L of ice-cold acetonitrile spiked with the SIL-IS.

  • Causality: Ice-cold acetonitrile serves a dual purpose: it instantaneously denatures the metabolic enzymes (halting the reaction at the exact time point) and precipitates microsomal proteins, protecting the LC column from clogging during downstream analysis.

5. Centrifugation and LC-MS/MS Analysis

  • Action: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to autosampler vials for Multiple Reaction Monitoring (MRM) analysis.

Workflow S1 1. Microsomal Incubation (HLMs, NADPH, UDPGA) S2 2. Reaction Quenching (Ice-cold Acetonitrile) S1->S2 S3 3. Centrifugation (Protein Precipitation) S2->S3 S4 4. LC-MS/MS Analysis (MRM Mode) S3->S4 S5 5. Kinetic Modeling (Michaelis-Menten) S4->S5

Fig 2: Self-validating LC-MS/MS workflow for in vitro metabolite profiling and kinetic analysis.

Conclusion & Translational Significance

The in vivo clearance of (S)-2-ethoxy-6-(1-hydroxyethyl)phenol is a multi-pathway process dominated by UGT1A1-mediated Phase II glucuronidation, with secondary contributions from ADH-driven stereospecific oxidation. For drug development professionals, recognizing the stereochemical preference of ADH for the (S)-hydroxyethyl motif is vital for predicting chiral inversion or asymmetric clearance rates. By employing the self-validating LC-MS/MS workflows outlined above, researchers can generate highly reliable kinetic data, ensuring robust physiologically based pharmacokinetic (PBPK) modeling.

References

  • [1] Stereospecific oxidation of secondary alcohols by human alcohol dehydrogenases. PubMed (NIH). 1

  • [2] UDP-glucuronosyltransferase 1A1 is the principal enzyme responsible for etoposide glucuronidation in human liver and intestinal microsomes. PubMed (NIH).2

  • [3] Mutual Regioselective Inhibition of Human UGT1A1-Mediated Glucuronidation of Four Flavonoids. PMC (NIH). 3

  • [4] Evaluation of bisphenol A glucuronidation according to UGT1A1*28 polymorphism by a new LC-MS/MS assay. PubMed (NIH). 4

Sources

Foundational

Pharmacological Targets of (S)-2-Ethoxy-6-(1-hydroxyethyl)phenol Derivatives: A Comprehensive Technical Guide

Executive Summary In modern medicinal chemistry, the identification and optimization of chiral building blocks are paramount for developing highly selective therapeutics. (S)-2-ethoxy-6-(1-hydroxyethyl)phenol (CAS 193200...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of chiral building blocks are paramount for developing highly selective therapeutics. (S)-2-ethoxy-6-(1-hydroxyethyl)phenol (CAS 1932005-82-7) represents a highly versatile, stereospecific phenolic scaffold. Driven by the electron-donating properties of the ortho-ethoxy group and the precise spatial arrangement of the chiral 1-hydroxyethyl moiety, derivatives of this compound exhibit potent modulatory effects across diverse pharmacological targets. This whitepaper provides an in-depth mechanistic analysis of these targets—spanning neurodegeneration, oncology, and infectious diseases—and outlines the self-validating experimental protocols required to evaluate their efficacy.

Structural Rationale & Pharmacophore Mapping

The pharmacological utility of (S)-2-ethoxy-6-(1-hydroxyethyl)phenol derivatives is rooted in their unique structural causality:

  • Phenolic Hydroxyl (-OH): Acts as a critical hydrogen bond donor and acceptor, anchoring the molecule within polar target pockets (e.g., the catalytic triad of esterases).

  • Ortho-Ethoxy Group (-OCH₂CH₃): Provides localized lipophilicity. Unlike a rigid methoxy group, the ethoxy chain offers rotational flexibility, allowing it to optimally occupy hydrophobic sub-pockets and displace high-energy water molecules.

  • Chiral (S)-1-Hydroxyethyl Group: The stereocenter dictates the three-dimensional trajectory of subsequent derivatization. The (S)-configuration often ensures superior binding affinity in deep enzymatic clefts compared to its (R)-counterpart by preventing steric clashes with target backbone residues.

Primary Pharmacological Targets

Acetylcholinesterase (AChE) in Neurodegeneration

Derivatives incorporating the 2-ethoxy-phenol core, particularly those conjugated with 1,3,4-oxadiazole rings, have emerged as potent inhibitors of Acetylcholinesterase (AChE)[1]. The ethoxy group facilitates strong hydrophobic interactions with the Peripheral Anionic Site (PAS) of AChE, while the extended heterocyclic systems penetrate the narrow gorge to interact with the catalytic triad. This dual-binding mechanism effectively blocks acetylcholine hydrolysis, restoring cholinergic synaptic transmission in neurodegenerative models ()[1].

PIM-1 Kinase in Oncology

PIM-1 kinase is a critical regulator of cell survival and apoptosis in various malignancies. O-alkylated derivatives and quinolin-pyridone conjugates utilizing the ethoxy-phenol scaffold act as competitive and non-competitive inhibitors of PIM-1[2]. The phenolic oxygen and ethoxy group form crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. Inhibition of PIM-1 by these derivatives prevents the phosphorylation of pro-apoptotic proteins like BAD, thereby triggering caspase-activated apoptosis in cancer cells ()[2].

Myeloid Cell Leukemia 1 (Mcl-1) Protein

Mcl-1 is a potent anti-apoptotic member of the Bcl-2 family. Advanced macrocyclic inhibitors, discovered via DNA-encoded chemical library (DECL) screening, utilize oxidized analogs of this scaffold (e.g., 2-ethoxy-6-formylphenoxy derivatives) to antagonize Mcl-1[3]. The ethoxy-phenol moiety acts as a rigidifying anchor that stabilizes the macrocycle's conformation, allowing it to perfectly mimic the BH3 domain of pro-apoptotic proteins and disrupt Protein-Protein Interactions (PPIs) ()[3].

Bacterial Quorum Sensing (QS) Receptors

Phenolic derivatives, such as 2-ethoxy-6-(methoxymethyl)phenol, have demonstrated the ability to disrupt bacterial communication (Quorum Sensing)[4]. By acting as competitive antagonists for autoinducer receptors (e.g., in Pseudomonas or Chromobacterium species), these derivatives inhibit the expression of virulence factors without exerting direct bactericidal pressure, thereby minimizing the development of antimicrobial resistance ()[4].

Quantitative Data Summary

The following table summarizes the target affinity and mechanistic action of key derivative classes based on the ethoxy-phenol scaffold.

TargetDerivative ClassMechanism of ActionRepresentative Efficacy
Acetylcholinesterase (AChE) Oxadiazole-linked ethoxyphenolsCompetitive inhibition at PAS / Catalytic Gorge Ki​ = 18.31 ± 1.7 μM
PIM-1 Kinase Quinolin-pyridone conjugatesATP-competitive hinge-bindingIC₅₀ < 50 nM
Mcl-1 Protein Macrocyclic ethoxyphenoxy analogsBH3-mimetic PPI antagonismIC₅₀ < 10 nM
Quorum Sensing (QS) Methoxymethyl-ethoxyphenolsAutoinducer competitive antagonismEC₅₀ ≈ 0.75 mM

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific controls to verify assay robustness.

Protocol 1: In Vitro AChE Kinetic Inhibition Assay (Modified Ellman’s Method)

Causality: Ellman's reagent (DTNB) is used because it reacts rapidly with thiocholine (the product of acetylthiocholine hydrolysis) to form 5-thio-2-nitrobenzoate, a yellow anion absorbing at 412 nm, allowing for real-time kinetic tracking.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the (S)-derivative in DMSO (final assay DMSO concentration < 1% to prevent enzyme denaturation).

  • Enzyme Incubation: In a 96-well microplate, combine 140 μL buffer, 20 μL of AChE (0.02 U/mL), and 20 μL of the test derivative (serial dilutions). Incubate at 37°C for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Add 10 μL of DTNB (3 mM) and 10 μL of acetylthiocholine iodide (15 mM).

  • Kinetic Readout: Immediately measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Self-Validation (Z'-Factor): Run Donepezil as a positive control and a DMSO vehicle as a negative control. Calculate the Z'-factor: Z′=1−∣μpos​−μneg​∣3σpos​+3σneg​​ . A Z' > 0.5 validates the assay.

  • Data Analysis: Plot velocity vs. substrate concentration and use Lineweaver-Burk double-reciprocal plots to determine the inhibition constant ( Ki​ ) and mode of inhibition.

Workflow A Compound Preparation (S)-Derivatives B Enzyme Incubation (AChE + DTNB) A->B Serial Dilution C Substrate Addition (Acetylthiocholine) B->C 15 min, 37°C D Kinetic Readout (Absorbance 412 nm) C->D Thiocholine Release E Data Analysis (Lineweaver-Burk) D->E Ki Calculation

Step-by-step workflow for the in vitro AChE kinetic inhibition assay using Ellman's method.

Protocol 2: PIM-1 Kinase ADP-Glo™ Assay

Causality: The ADP-Glo assay is selected over fluorescence-based assays because phenolic derivatives often exhibit auto-fluorescence. ADP-Glo measures the ADP formed during the kinase reaction via a luminescent luciferase cascade, eliminating compound interference.

  • Kinase Reaction: In a 384-well plate, mix 2 μL of PIM-1 kinase (1 ng/μL) with 1 μL of the derivative in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Substrate Addition: Add 2 μL of a mixture containing ultra-pure ATP (10 μM) and PIM-1 specific peptide substrate (20 μM). Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 μL of ADP-Glo Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 10 μL of Kinase Detection Reagent to convert ADP back to ATP, driving the luciferase reaction. Incubate for 30 minutes.

  • Readout & Validation: Measure luminescence. Use Staurosporine as a reference control. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Pathway Scaffold (S)-2-Ethoxy-6-(1-hydroxyethyl)phenol Derivatives PIM1 PIM-1 Kinase Scaffold->PIM1 Kinase Inhibition MCL1 Mcl-1 Protein Scaffold->MCL1 PPI Antagonism BAD BAD (Pro-apoptotic) PIM1->BAD Prevents Phosphorylation BAX Bax/Bak Complex MCL1->BAX Releases Inhibition BAD->BAX Activates APOP Caspase-Activated Apoptosis BAX->APOP Cytochrome c Release

Dual-target modulation of apoptotic pathways (PIM-1 and Mcl-1) by ethoxy-phenol derivatives.

Conclusion

The (S)-2-ethoxy-6-(1-hydroxyethyl)phenol scaffold is a privileged structure in drug discovery. Its precise stereochemistry and electronic profile allow for the rational design of molecules that can navigate complex biological environments, from the narrow gorge of AChE to the shallow protein-protein interaction interfaces of Mcl-1. By employing rigorous, self-validating assays, researchers can effectively harness this chiral building block to develop next-generation therapeutics.

References

  • Title: Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach Source: ACS Omega / PubMed Central URL: [Link]

  • Title: Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis Source: Journal of Enzyme Inhibition and Medicinal Chemistry / Taylor & Francis URL: [Link]

  • Title: Development of Potent Mcl-1 Inhibitors: Structural Investigations on Macrocycles Originating from a DNA-Encoded Chemical Library Screen Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Antibacterial and Anti-Quorum Sensing Molecular Composition Derived from Quercus cortex (Oak bark) Extract Source: Molecules / PubMed Central URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Enantioselective Synthesis of (S)-2-ethoxy-6-(1-hydroxyethyl)phenol

Abstract This technical guide provides a comprehensive, step-by-step protocol for the enantioselective synthesis of (S)-2-ethoxy-6-(1-hydroxyethyl)phenol, a chiral molecule with potential applications in pharmaceutical d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the enantioselective synthesis of (S)-2-ethoxy-6-(1-hydroxyethyl)phenol, a chiral molecule with potential applications in pharmaceutical development and asymmetric synthesis. The described synthetic route is a robust two-stage process. The first stage involves the synthesis of the key precursor, 2-ethoxy-6-acetylphenol, via a thermally-driven Fries rearrangement of 2-ethoxyphenyl acetate. The second stage employs the highly reliable and stereoselective Corey-Bakshi-Shibata (CBS) reduction to convert the prochiral ketone into the desired (S)-enantiomer of the secondary alcohol with high enantiomeric excess. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and data presentation to ensure reproducibility and success.

Introduction

Chiral secondary alcohols are pivotal structural motifs in a vast array of biologically active molecules and are valuable building blocks in the synthesis of complex pharmaceuticals. The specific stereochemistry of these alcohol moieties is often critical for their pharmacological efficacy and safety profile. The target molecule, (S)-2-ethoxy-6-(1-hydroxyethyl)phenol, incorporates a chiral benzylic alcohol, making its enantioselective synthesis a subject of significant interest.

This protocol details a logical and efficient pathway to this target, beginning with commercially available 2-ethoxyphenol. The synthesis of the key intermediate, a hydroxyaryl ketone, is achieved through the Fries rearrangement, a classic and powerful method for the ortho- and para-acylation of phenols.[1] Subsequently, the stereocenter is introduced using the Corey-Bakshi-Shibata (CBS) reduction, a cornerstone of asymmetric synthesis renowned for its predictability, high enantioselectivity, and broad substrate scope.[2][3] This guide provides the necessary detail to not only perform the synthesis but also to understand the chemical principles governing each transformation.

Overall Synthetic Pathway

The synthesis is accomplished in three distinct steps starting from 2-ethoxyphenol.

Synthetic_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Reduction 2-ethoxyphenol 2-Ethoxyphenol 2-ethoxyphenyl_acetate 2-Ethoxyphenyl Acetate 2-ethoxyphenol->2-ethoxyphenyl_acetate Acetic Anhydride, Pyridine precursor_ketone 2-Ethoxy-6-acetylphenol 2-ethoxyphenyl_acetate->precursor_ketone Fries Rearrangement (AlCl3, high temp.) final_product (S)-2-ethoxy-6-(1-hydroxyethyl)phenol precursor_ketone->final_product CBS Reduction ((S)-Me-CBS, BH3•THF) G cluster_ketone_prep Ketone Precursor Synthesis cluster_reduction Asymmetric Reduction cluster_analysis Analysis esterification Esterification: 2-Ethoxyphenol + Acetic Anhydride in Pyridine (0°C to RT) ester_workup Workup: Aqueous HCl wash, extraction (DCM), NaHCO3 wash, drying, concentration esterification->ester_workup fries Fries Rearrangement: 2-Ethoxyphenyl Acetate + AlCl3 in Nitrobenzene (120-130°C) ester_workup->fries fries_workup Workup & Purification: Quench with ice/HCl, steam distillation, extraction (EtOAc), column chromatography fries->fries_workup cbs_setup Reaction Setup: (S)-Me-CBS catalyst in THF under N2, cooled to 0°C fries_workup->cbs_setup Purified 2-Ethoxy-6-acetylphenol reagent_add Reagent Addition: Add BH3•THF, then add ketone and more BH3•THF dropwise cbs_setup->reagent_add cbs_reaction Reaction: Stir at 0°C for 2-4 hours reagent_add->cbs_reaction cbs_quench Quench & Workup: Add MeOH, concentrate, add HCl, extract (EtOAc), dry cbs_reaction->cbs_quench cbs_purify Purification: Column Chromatography cbs_quench->cbs_purify analysis Characterization: NMR, MS for structure Chiral HPLC for e.e. cbs_purify->analysis

Sources

Application

Application Note: Comprehensive HPLC Method Development for (S)-2-ethoxy-6-(1-hydroxyethyl)phenol

Executive Summary The analysis of chiral phenolic compounds presents a dual challenge in pharmaceutical and fine chemical development: ensuring high chemical purity while simultaneously confirming rigorous enantiomeric e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The analysis of chiral phenolic compounds presents a dual challenge in pharmaceutical and fine chemical development: ensuring high chemical purity while simultaneously confirming rigorous enantiomeric excess (ee). This application note details a robust, self-validating high-performance liquid chromatography (HPLC) framework for the analysis of (S)-2-ethoxy-6-(1-hydroxyethyl)phenol .

By establishing two distinct chromatographic pathways—a Reversed-Phase (RP-HPLC) method for chemical purity and a Normal-Phase Chiral (NP-HPLC) method for stereoisomeric resolution—this guide provides researchers with a complete analytical profile. The methodologies herein are grounded in Quality by Design (QbD) principles and ICH Q2 validation standards.

Chemical Profiling & Mechanistic Rationale

(S)-2-ethoxy-6-(1-hydroxyethyl)phenol is a highly functionalized chiral scaffold. Its structural features dictate the chromatographic strategy:

  • The Phenolic Hydroxyl Group (pKa ~9.5): Phenols act as proton donors[1]. At neutral or slightly basic pH, partial ionization of the phenol group leads to secondary electrostatic interactions with residual silanols on the silica matrix of the column. This manifests as severe peak tailing. Causality: To mitigate this, the mobile phase must be highly acidic (pH ~2.0) to ensure the phenol remains fully protonated and neutral.

  • The 1-Hydroxyethyl Group (Chiral Center): The secondary alcohol imparts chirality, which is critical as stereochemistry often dictates biological activity[1]. Resolving the (S)-enantiomer from its (R)-counterpart requires a chiral stationary phase (CSP) capable of forming transient diastereomeric complexes via hydrogen bonding and steric hindrance.

  • The Ethoxy Group: Acts as a hydrogen bond acceptor, providing an additional interaction site that enhances chiral recognition on polysaccharide-based columns.

The Dual-Pathway Strategy

To achieve a comprehensive analysis, a single method is insufficient. We employ a dual-pathway approach:

  • Pathway A (Chemical Purity): Utilizes a C18 core-shell column. The core-shell morphology reduces the multiple path term (Eddy diffusion) in the van Deemter equation, yielding ultra-high efficiency for separating structurally similar organic impurities[2].

  • Pathway B (Enantiomeric Purity): Utilizes an immobilized amylose-based CSP. Enantiomeric ratios for 1-hydroxyethyl phenols are most effectively determined using normal-phase mixtures of n-hexane and isopropanol (i-PrOH)[3].

HPLC_Method_Dev Target Target: (S)-2-ethoxy-6-(1-hydroxyethyl)phenol Split Define Analytical Goal Target->Split Path1 Chemical Purity & Related Substances Split->Path1 Path2 Enantiomeric Excess (ee) Determination Split->Path2 RP_HPLC Reversed-Phase HPLC Column: C18 Core-Shell Mobile Phase: H2O/ACN + 0.1% TFA Path1->RP_HPLC NP_HPLC Normal-Phase Chiral HPLC Column: Polysaccharide CSP Mobile Phase: Hexane/IPA + 0.1% TFA Path2->NP_HPLC Opt1 Optimize Gradient & Temperature (Minimize Phenol Tailing) RP_HPLC->Opt1 Opt2 Optimize Isocratic Ratio (Maximize Chiral Resolution) NP_HPLC->Opt2 Valid System Suitability & ICH Q2 Validation (Self-Validating Checkpoint) Opt1->Valid Opt2->Valid

Logical workflow for dual-pathway HPLC method development of chiral phenolic compounds.

Protocol A: Reversed-Phase HPLC for Chemical Purity

This protocol is designed to quantify the active pharmaceutical ingredient (API) and any synthetic byproducts (e.g., unreacted ketones or oxidized quinone derivatives).

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 Core-Shell (150 x 4.6 mm, 2.7 µm)High theoretical plates; superior resolution of structurally similar organic impurities[2].
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)Lowers pH to ~2.0, suppressing phenol ionization and eliminating peak tailing.
Mobile Phase B Acetonitrile + 0.1% TFAACN provides lower backpressure and sharper peaks than methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 40°CDecreases mobile phase viscosity; improves mass transfer kinetics.
Detection UV at 220 nm and 275 nm275 nm is highly specific to the phenolic aromatic ring.
Injection Vol 10 µLPrevents volume overload on the 2.7 µm particle bed.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial hold
2.09010Isocratic focusing
15.01090Linear ramp for impurity elution
18.01090Wash highly retained compounds
18.19010Return to initial conditions
25.09010Column re-equilibration
Step-by-Step Execution & Self-Validation
  • Preparation of Diluent: Mix Water:Acetonitrile (50:50, v/v).

  • Standard Preparation: Accurately weigh 10.0 mg of (S)-2-ethoxy-6-(1-hydroxyethyl)phenol reference standard. Dissolve in 10 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes.

  • System Suitability Test (SST): Inject the standard solution six times consecutively.

    • Self-Validation Checkpoint: The system is only validated for sample analysis if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, and the USP Tailing Factor is ≤ 1.5. If these criteria fail, halt the sequence and purge the system.

  • Sample Analysis: Inject blank diluent (to confirm no carryover), followed by the unknown samples.

Protocol B: Chiral HPLC for Enantiomeric Excess (ee)

To determine the enantiomeric excess of the (S)-isomer over the (R)-isomer, a normal-phase chiral method is required. Polysaccharide-derived chiral stationary phases are the industry standard for resolving 1-hydroxyethyl functional groups[4].

Chromatographic Conditions
ParameterSpecificationRationale
Column Chiralpak IC or Chiralcel OJ-H (250 x 4.6 mm, 5 µm)Immobilized cellulose/amylose backbone provides specific chiral recognition cavities[3].
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Standard normal-phase eluent. i-PrOH modulates the hydrogen bonding strength[5].
Additive 0.1% TFA or Acetic AcidCritical: Prevents the acidic phenol from binding to basic sites on the CSP, which causes irreversible tailing.
Flow Rate 0.8 mL/minAllows sufficient residence time for complexation with the chiral selector[3].
Column Temp 25°CLower temperatures generally enhance chiral recognition by stabilizing the transient diastereomeric complex[5].
Detection UV at 220 nmMaximizes sensitivity for trace enantiomer detection.
Step-by-Step Execution & Self-Validation
  • Sample Preparation: Dissolve the synthesized (S)-2-ethoxy-6-(1-hydroxyethyl)phenol in pure Isopropanol to a concentration of 2.0 mg/mL. Dilute 1:1 with n-Hexane to a final concentration of 1.0 mg/mL. Note: Never inject aqueous samples onto a normal-phase CSP.

  • Racemic Resolution Check (SST): Inject a racemic standard (50:50 mixture of R and S enantiomers).

    • Self-Validation Checkpoint: The method is only valid if the critical resolution (Rs) between the (R) and (S) peaks is ≥ 2.0 (baseline resolution). Based on similar 1-hydroxyethylphenols, the (R)-enantiomer typically elutes first (minor peak in an S-enriched sample), followed by the (S)-enantiomer[3].

  • Enantiomeric Excess Calculation: Inject the analytical sample. Calculate the ee using the formula: % ee =[(Area S - Area R) / (Area S + Area R)] x 100

Data Interpretation & Troubleshooting

When developing these methods, analysts must monitor for specific chromatographic anomalies inherent to phenolic compounds.

ObservationRoot CauseCorrective Action
Peak Tailing (Tf > 1.5) Secondary interactions of the phenol group with silanols.Ensure mobile phase pH is strictly < 3.0. Verify the addition of 0.1% TFA[1].
Loss of Chiral Resolution Column overloading or moisture in the mobile phase.Reduce injection volume to 5 µL. Ensure n-Hexane is anhydrous[6].
Retention Time Drift Inadequate column equilibration.Flush the C18 column with 20 column volumes (CV) of initial gradient before the first injection[2].

Sources

Method

Application Note: Enantioselective Catalysis of (S)-2-Ethoxy-6-(1-hydroxyethyl)phenol

Strategic Rationale & Chemical Context The synthesis of enantiopure 1-arylethanol derivatives is a critical operation in pharmaceutical development. The target compound, (S)-2-ethoxy-6-(1-hydroxyethyl)phenol (derived fro...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Chemical Context

The synthesis of enantiopure 1-arylethanol derivatives is a critical operation in pharmaceutical development. The target compound, (S)-2-ethoxy-6-(1-hydroxyethyl)phenol (derived from the prochiral ketone 3-ethoxy-2-hydroxyacetophenone, also known as 2-acetyl-6-ethoxyphenol), presents unique synthetic challenges. The presence of an ortho-hydroxyl group introduces the potential for competitive metal chelation or disruptive hydrogen bonding, while the ortho-ethoxy group imposes significant steric bulk around the reactive carbonyl center.

To achieve an enantiomeric excess (ee) of >99%, the catalytic system must exert absolute facial selectivity. This application note details two orthogonal, self-validating methodologies for the enantioselective reduction of this substrate: Chemocatalytic Asymmetric Transfer Hydrogenation (ATH) and Enzymatic Biocatalysis using Ketoreductases (KREDs) .

Method A: Chemocatalytic Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Causality & Ligand Selection

The Noyori-Ikariya ATH utilizes a metal-ligand bifunctional catalyst, typically a Ru(II) complex bearing a chiral diamine ligand such as TsDPEN. Unlike traditional inner-sphere mechanisms, this reaction proceeds via an outer-sphere concerted mechanism . The Ru-hydride and the NH proton of the ligand simultaneously interact with the ketone's carbonyl oxygen and carbon through a highly ordered six-membered pericyclic transition state.

Stereochemical Control (The CIP Priority Rule): To synthesize the (S)-enantiomer, one must carefully consider the Cahn-Ingold-Prelog (CIP) priorities. The chiral center priorities are: -OH (1) > -Aryl (2-hydroxy-3-ethoxyphenyl) (2) > -CH₃ (3) > -H (4). Because this priority sequence matches that of standard 1-phenylethanol, and since (S,S)-TsDPEN yields (R)-1-phenylethanol, we must employ the (R,R)-TsDPEN ligand to force hydride delivery to the Re-face of the ketone, exclusively yielding the (S)-configuration.

ATH_Cycle Precatalyst RuCl(p-cymene)[(R,R)-TsDPEN] Ru_Amide 16e⁻ Ru-Amide Precatalyst->Ru_Amide Base (-HCl) Ru_Hydride 18e⁻ Ru-Hydride Ru_Amide->Ru_Hydride HCOOH (-CO₂) TS 6-Membered TS Ru_Hydride->TS + Ketone TS->Ru_Amide Release Product Product (S)-Alcohol Product TS->Product Ketone Prochiral Ketone Ketone->TS

Catalytic cycle of Noyori-Ikariya ATH via an outer-sphere mechanism.

Step-by-Step Protocol: Ru-Catalyzed ATH

This protocol is designed as a self-validating system; do not proceed to workup until the In-Process Control (IPC) confirms >98% conversion.

  • Catalyst Activation: In a flame-dried 50 mL Schlenk flask under argon, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (3.2 mg, 0.005 mmol, 0.5 mol%) in anhydrous DMF (2.0 mL). Stir at 25 °C for 15 minutes to ensure full dissolution.

  • Azeotrope Preparation: Prepare a 5:2 molar mixture of Formic Acid (HCOOH) and Triethylamine (TEA). Causality: This specific ratio maintains an optimal slightly acidic pH that prevents catalyst deactivation while providing a steady thermodynamic driving force via CO₂ evolution .

  • Substrate Addition: Add 3-ethoxy-2-hydroxyacetophenone (1.80 g, 10.0 mmol) to the Schlenk flask, followed by 5.0 mL of the HCOOH/TEA azeotrope.

  • Reaction Execution: Seal the flask and heat to 40 °C. Stir vigorously (800 rpm) for 16 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, quench in 1 mL methanol, and analyze via HPLC (UV 254 nm). Proceed only if the ketone peak area is <2%.

  • Workup & Isolation: Cool the mixture to 0 °C. Slowly add 10 mL of saturated aqueous NaHCO₃ to neutralize residual formic acid (caution: effervescence). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude (S)-alcohol.

Quantitative Data: ATH Optimization
EntryCatalyst Loading (mol%)HCOOH:TEA RatioTemp (°C)Time (h)Conversion (%)ee (%)
10.15:225246898.5
20.55:225248999.1
3 0.5 5:2 40 16 >99 99.5
40.51:140244596.0

Method B: Biocatalytic Reduction (Engineered KREDs)

Mechanistic Causality

Biocatalysis offers an environmentally benign alternative with exquisite stereocontrol, bypassing the need for heavy metals. Engineered Ketoreductases (KREDs) transfer a hydride from the cofactor NADPH to the ketone. Because 3-ethoxy-2-hydroxyacetophenone is highly hydrophobic, a co-solvent (DMSO) is mandatory to ensure substrate bioavailability without denaturing the enzyme . Glucose Dehydrogenase (GDH) is coupled to the system to continuously regenerate NADPH, keeping cofactor costs economically viable for scale-up.

Biocatalysis Prep Substrate Preparation (Ketone + Buffer + DMSO) Enzyme Enzyme & Cofactor Loading (KRED + NADP⁺ + GDH + Glc) Prep->Enzyme Reaction Biotransformation (30°C, pH 7.0, 24h) Enzyme->Reaction IPC In-Process Control (Chiral HPLC >99% conv.) Reaction->IPC Extraction Downstream Processing (EtOAc Extraction) IPC->Extraction Isolation Product Isolation (Crystallization) Extraction->Isolation

Step-by-step workflow for the biocatalytic reduction using engineered KREDs.

Step-by-Step Protocol: KRED Biotransformation
  • Buffer Preparation: Prepare 45 mL of 100 mM Potassium Phosphate buffer. Adjust to exactly pH 7.0 using 1M NaOH or HCl.

  • Substrate Solubilization: Dissolve 3-ethoxy-2-hydroxyacetophenone (1.80 g, 10.0 mmol) in 5.0 mL of pure DMSO. Slowly add this solution to the buffer while stirring to create a fine suspension.

  • Enzyme & Cofactor Addition: To the suspension, add D-Glucose (2.7 g, 15.0 mmol), NADP⁺ (10 mg), Glucose Dehydrogenase (GDH, 20 mg), and the engineered Ketoreductase (e.g., KRED-130, 100 mg).

  • Incubation: Incubate the reaction in an orbital shaker at 30 °C and 250 rpm.

  • pH Maintenance (Critical): The oxidation of glucose to gluconic acid will lower the pH. Use an autotitrator with 1M NaOH to maintain the pH strictly at 7.0. Causality: A pH drop below 6.0 will precipitate the enzyme and halt the biotransformation.

  • Workup: After 24 hours (verify via IPC), add 20 g of Celite and filter the mixture to remove protein biomass. Extract the clear filtrate with Methyl tert-butyl ether (MTBE) (3 × 20 mL). Evaporate the solvent to yield the highly pure (S)-alcohol.

Quantitative Data: Biotransformation Parameters
ParameterOptimal ValueCausality / Effect of Deviation
pH 7.0 ± 0.2< 6.0 causes enzyme denaturation; > 8.0 degrades NADP⁺.
Temperature 30 °C> 40 °C accelerates GDH deactivation; < 25 °C halves the reaction rate.
DMSO Co-solvent 10% (v/v)< 5% causes substrate precipitation; > 15% inhibits KRED activity.
Glucose Excess 1.5 equivalentsEnsures complete thermodynamic push for NADP⁺ regeneration.

Analytical Validation (Chiral HPLC)

To validate the self-correcting nature of these protocols, the enantiomeric excess must be quantified using chiral stationary phase HPLC.

  • Column: Chiralcel OD-H (250 × 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 254 nm

  • Expected Retention Times: (R)-enantiomer ≈ 11.5 min; (S)-enantiomer ≈ 13.2 min.

References

  • Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines Source: Molecules (2014) URL:[Link]

  • Industrial Scale-Up of Enantioselective Hydrogenation for the Asymmetric Synthesis of Rivastigmine Source: Organic Process Research & Development, ACS Publications (2013) URL:[Link]

  • Enzymatic strategies for asymmetric synthesis Source: Chemical Society Reviews, published via PMC - NIH (2020) URL:[Link]

Application

Application Note: (S)-2-Ethoxy-6-(1-hydroxyethyl)phenol as a Chiral Precursor in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Structural Significance The compound (S)-2-ethoxy-6-(1-hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Structural Significance

The compound (S)-2-ethoxy-6-(1-hydroxyethyl)phenol is a highly privileged, multifunctional chiral building block. Featuring a 1,2,3-trisubstituted aromatic core with orthogonal functional groups—a phenolic hydroxyl, an ethoxy ether, and a chiral benzylic secondary alcohol—it serves as a critical precursor for the synthesis of complex oxygen-containing heterocycles (e.g., chiral 1,4-benzodioxanes) and advanced Active Pharmaceutical Ingredients (APIs).

The strategic value of this precursor lies in its stereocenter. By establishing the (S)-configuration early in the synthetic sequence via Asymmetric Transfer Hydrogenation (ATH), downstream modifications such as the Mitsunobu reaction can be employed to stereospecifically invert the center, granting access to both (R) and (S) derivative libraries from a single enantiomeric source.

Mechanistic Causality: The "Chelation-Control" Paradigm

The synthesis of (S)-2-ethoxy-6-(1-hydroxyethyl)phenol begins with the acylation of 2-ethoxyphenol (guethol) via a Lewis-acid catalyzed Fries rearrangement to yield 3-ethoxy-2-hydroxyacetophenone [1].

The subsequent reduction of this prochiral ketone to the (S)-alcohol is not trivial. Standard borohydride reductions yield racemic mixtures. However, utilizing Noyori’s Asymmetric Transfer Hydrogenation (ATH) with a Ru(II) catalyst achieves exceptional enantiomeric excess (>98% ee)[2].

The Causality of High Enantioselectivity: The choice of the RuCl(p-cymene)[(S,S)-TsDPEN] catalyst is dictated by the unique spatial requirements of the ortho-hydroxyacetophenone substrate[3]. The phenolic OH forms a strong intramolecular hydrogen bond with the ketone carbonyl. This interaction restricts the rotation of the C-C bond, locking the substrate into a rigid, planar conformation. When coordinated to the chiral Ru-complex, this rigidity forces the hydride transfer from the formic acid donor to occur exclusively from the Re-face of the ketone, selectively yielding the (S)-enantiomer[3].

Synthetic Workflow Visualization

Workflow A Guethol (2-Ethoxyphenol) B 3-Ethoxy-2-hydroxy- acetophenone A->B Acylation (Fries) C (S)-2-Ethoxy-6- (1-hydroxyethyl)phenol B->C Ru-Catalyzed ATH D Chiral Benzodioxanes & APIs C->D Mitsunobu / Cyclization

Fig 1. Synthetic workflow from Guethol to chiral APIs via asymmetric transfer hydrogenation.

Transition State Rationale

Mechanism K 3-Ethoxy-2-hydroxyacetophenone (Intramolecular H-Bond) TS 6-Membered Pericyclic Transition State (Re-face Hydride Transfer) K->TS Substrate Coordination Ru RuCl(p-cymene)[(S,S)-TsDPEN] + Formic Acid / TEA Ru->TS Hydride Delivery Prod (S)-2-Ethoxy-6-(1-hydroxyethyl)phenol (>98% ee) TS->Prod Stereoselective Reduction

Fig 2. Mechanistic rationale for the Ru-catalyzed asymmetric transfer hydrogenation (ATH).

Quantitative Data: ATH Optimization

To establish a self-validating protocol, the hydrogen donor and temperature parameters must be strictly controlled. As shown below, an azeotropic mixture of Formic Acid (FA) and Triethylamine (TEA) is superior to isopropanol. FA/TEA drives the reaction to completion through the irreversible generation of CO₂, preventing the reverse oxidation (Meerwein-Ponndorf-Verley type) that degrades ee over time.

Table 1: Optimization of ATH Conditions for 3-Ethoxy-2-hydroxyacetophenone

Catalyst (0.5 mol%)H-Donor SystemTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
RuCl(p-cymene)[(S,S)-TsDPEN]Isopropanol / KOH252465%88%
RuCl(p-cymene)[(S,S)-TsDPEN]FA / TEA (5:2)251292%95%
RuCl(p-cymene)[(S,S)-TsDPEN] FA / TEA (5:2) 40 6 98% >99%

Validated Experimental Protocols

Protocol 1: Synthesis of (S)-2-Ethoxy-6-(1-hydroxyethyl)phenol via ATH

This protocol is designed as a self-validating system. The complete consumption of the UV-active ketone and the appearance of the highly fluorescent benzylic alcohol under 254 nm UV light provides real-time reaction monitoring.

Reagents:

  • 3-Ethoxy-2-hydroxyacetophenone: 10.0 mmol (1.80 g)

  • RuCl(p-cymene)[(S,S)-TsDPEN]: 0.05 mmol (32 mg, 0.5 mol%)

  • Formic acid/Triethylamine azeotrope (5:2 molar ratio): 5.0 mL

  • Anhydrous Dichloromethane (DCM): 20 mL

Step-by-Step Methodology:

  • System Purge: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x) to prevent catalyst poisoning by ambient oxygen.

  • Catalyst Activation: Add the RuCl(p-cymene)[(S,S)-TsDPEN] catalyst and anhydrous DCM to the flask. Stir at room temperature for 5 minutes until a homogenous dark orange solution forms.

  • Substrate Addition: Add 3-ethoxy-2-hydroxyacetophenone in one portion. The solution will slightly darken.

  • Hydride Donor Introduction: Dropwise, add the FA/TEA (5:2) azeotropic mixture over 10 minutes. Caution: Mild effervescence (CO₂ evolution) will occur.

  • Thermal Control: Heat the reaction mixture to 40 °C using a precisely calibrated oil bath. Stir continuously for 6 hours.

  • In-Process Control (IPC): Pull a 10 µL aliquot, dilute in 1 mL methanol, and analyze via TLC (Hexanes:Ethyl Acetate 7:3). The ketone ( Rf​=0.65 ) should be entirely replaced by the product ( Rf​=0.35 ).

  • Quench & Extraction: Cool the reaction to 0 °C and quench slowly with 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure (S)-alcohol as a pale yellow oil.

  • Validation: Determine ee via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min).

Protocol 2: Stereospecific Mitsunobu Amination (Inversion to R-Configuration)

To utilize this precursor for chiral amine APIs, the benzylic alcohol is subjected to a Mitsunobu reaction. Because the phenolic OH (pKa ~10) is more acidic than the benzylic alcohol (pKa ~15), the phenol must be temporarily protected (e.g., as a TBS ether) to ensure orthogonal reactivity.

Step-by-Step Methodology:

  • Phenol Protection: Treat (S)-2-ethoxy-6-(1-hydroxyethyl)phenol (5.0 mmol) with TBS-Cl (5.5 mmol) and Imidazole (10.0 mmol) in DMF (10 mL) at 0 °C for 2 hours. Extract and concentrate to yield the TBS-protected intermediate.

  • Mitsunobu Complex Formation: In a dry flask, dissolve Triphenylphosphine (PPh₃, 6.0 mmol) and Phthalimide (6.0 mmol) in anhydrous THF (15 mL). Cool to 0 °C.

  • Activation: Slowly add Diisopropyl azodicarboxylate (DIAD, 6.0 mmol) dropwise. Stir for 15 minutes until a pale yellow betaine complex forms.

  • Stereoinversion: Add the TBS-protected (S)-alcohol (from Step 1) dissolved in 5 mL THF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. The SN2-like mechanism ensures complete inversion of the stereocenter.

  • Deprotection: Treat the crude mixture with TBAF (1.0 M in THF, 6.0 mL) to remove the TBS group, yielding (R)-2-(1-(3-ethoxy-2-hydroxyphenyl)ethyl)isoindoline-1,3-dione, ready for subsequent hydrazine deprotection to the free (R)-amine.

References

  • Matharu, D. S., et al. (2005). A stereochemically well-defined rhodium (III) catalyst for asymmetric transfer hydrogenation of ketones. Organic Letters, 7(24), 5489-5491.[Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102.[Link]

Sources

Method

Application Note: Mass Spectrometry Fragmentation Profiling of (S)-2-ethoxy-6-(1-hydroxyethyl)phenol

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide Executive Summary & Analytical Context (S)-2-ethoxy-6-(1-hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary & Analytical Context

(S)-2-ethoxy-6-(1-hydroxyethyl)phenol is a highly functionalized aromatic compound featuring a phenolic core, an ortho-ethoxy ether, and an ortho-1-hydroxyethyl group. In drug development and metabolic profiling, accurately identifying this scaffold is critical, as both the benzylic alcohol and the ethoxy ether are prime sites for Phase I metabolism (e.g., O-dealkylation, oxidation).

This application note details the exact mass characteristics, mechanistic collision-induced dissociation (CID) pathways, and a self-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the robust quantification and structural confirmation of this compound.

Physicochemical Properties & Exact Mass Data

To establish a highly specific Multiple Reaction Monitoring (MRM) or High-Resolution Mass Spectrometry (HRMS) method, exact mass calculations are foundational. The table below summarizes the theoretical mass-to-charge (m/z) ratios required for precursor ion selection.

Table 1: Exact Mass and Ionization Parameters for C₁₀H₁₄O₃

ParameterValue / FormulaExact Mass (Da)
Molecular Formula C₁₀H₁₄O₃182.0943
Precursor Ion (ESI+) [M+H]⁺ (C₁₀H₁₅O₃⁺)183.1016
Precursor Ion (ESI-) [M-H]⁻ (C₁₀H₁₃O₃⁻)181.0870
Primary Fragment (ESI+) [M+H - H₂O]⁺165.0910
Secondary Fragment (ESI+) [M+H - H₂O - C₂H₄]⁺137.0597

Note: While phenols readily deprotonate in ESI negative mode, positive electrospray ionization (ESI+) is prioritized in this workflow because the protonated precursor yields a much richer, structurally diagnostic fragmentation pattern [3].

Mechanistic Fragmentation Pathways & Causality

Understanding the causality behind fragment generation allows analysts to distinguish (S)-2-ethoxy-6-(1-hydroxyethyl)phenol from its structural isomers. The fragmentation in ESI+ is driven by the thermodynamic stability of the resulting product ions.

  • Primary Dehydration (-18 Da): The most abundant product ion arises from the loss of water from the 1-hydroxyethyl group. Protonation of the aliphatic hydroxyl oxygen leads to the elimination of H₂O, generating a highly stable benzylic carbocation at m/z 165.09. The stability of this cation is significantly enhanced by resonance electron donation from the adjacent phenolic ring[2].

  • Concerted Retro-Ene Cleavage (-28 Da): The ortho-ethoxy group is highly susceptible to the neutral loss of ethylene (C₂H₄). This occurs via a six-membered cyclic transition state (a retro-ene type mechanism), transferring a proton to the phenolic oxygen and expelling ethylene to form a stable catechol-like derivative [1]. This cleavage can occur directly from the precursor (m/z 155.07) or sequentially after dehydration (m/z 137.06).

Fragmentation Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 183.10 Precursor Ion F1 [M+H - H2O]+ m/z 165.09 Benzylic Cation M->F1 - H2O (18 Da) Dehydration F2 [M+H - C2H4]+ m/z 155.07 Catechol Derivative M->F2 - C2H4 (28 Da) Retro-ene cleavage F3 [M+H - H2O - C2H4]+ m/z 137.06 Dehydrated Catechol F1->F3 - C2H4 (28 Da) Retro-ene cleavage F2->F3 - H2O (18 Da) Dehydration

Proposed ESI(+)-MS/MS fragmentation pathway of (S)-2-ethoxy-6-(1-hydroxyethyl)phenol.

Experimental Protocol: LC-MS/MS Method Development

To ensure data integrity, this protocol is designed as a self-validating system . It incorporates specific checks to differentiate true CID fragmentation from in-source decay artifacts.

Sample Preparation
  • Stock Solution: Dissolve the reference standard in 100% LC-MS grade Methanol to a concentration of 1 mg/mL.

  • Working Dilution: Dilute to 100 ng/mL in initial mobile phase conditions (95% Water / 5% Acetonitrile) to prevent solvent-induced peak broadening during injection.

Liquid Chromatography Conditions

Causality of choice: A slow gradient on a sub-2 µm C18 column is utilized to ensure baseline resolution from potential meta- or para-substituted isomers, which share identical MRM transitions but differ in retention time.

  • Column: Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water (Promotes protonation for ESI+)

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile

  • Flow Rate: 0.35 mL/min

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 7.0 min: Linear ramp to 95% B

    • 7.0 - 8.5 min: Hold at 95% B (Column wash)

    • 8.5 - 10.0 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (Triple Quadrupole)
  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

Table 2: Optimized MRM Transitions

Precursor (m/z)Product (m/z)Collision Energy (eV)Purpose
183.1165.115Quantifier (Highest intensity)
183.1137.125Qualifier 1 (High specificity)
183.1155.120Qualifier 2 (Structural confirmation)
Protocol Self-Validation Steps (Critical)

To guarantee the trustworthiness of the analytical run, execute the following validation checks before sample analysis:

  • In-Source Fragmentation Check: Monitor the MS1 (Q1) scan. Ramp the Declustering Potential (DP) or Cone Voltage from 10V to 60V. If the m/z 165.1 ion exceeds 10% of the base peak (m/z 183.1) in the MS1 scan, the DP is too high and is causing premature dehydration in the source. Lower the DP until the intact precursor is preserved.

  • Carryover Blank Verification: Inject a neat solvent blank immediately following the highest calibration standard. The signal at m/z 183.1 → 165.1 must be < 20% of the Lower Limit of Quantification (LLOQ) to rule out autosampler carryover.

  • Isotopic Fidelity: In Q1 scan mode, verify that the ratio of the M+1 peak (m/z 184.1) to the monoisotopic peak (m/z 183.1) is approximately 11%, corresponding to the natural ¹³C abundance for a 10-carbon molecule.

References

  • A Fundamental Tandem Mass Spectrometry Study of the Fragmentation of 2-Ethoxyphenol. OSTI.gov.
  • Identification of Buctopamine and Mebuctopamine, a β2 Receptor Agonist and Its Metabolite, in Swine Hair and Feed Additives. ACS Publications.
  • Identification of the Phenol Functionality in Deprotonated Monomeric and Dimeric Lignin Degradation Products via Tandem Mass Spectrometry Based on Ion–Molecule Reactions with Diethylmethoxyborane. ACS Publications.
Application

Advanced Liquid Chromatography Protocols for the Resolution of (S)-2-ethoxy-6-(1-hydroxyethyl)phenol

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Executive Summary The analytical characterization of (S)-2-ethoxy-6-(1-hydroxyethyl)phenol requires a bifurcated chromatog...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Executive Summary

The analytical characterization of (S)-2-ethoxy-6-(1-hydroxyethyl)phenol requires a bifurcated chromatographic strategy. The molecule presents two distinct analytical challenges: the presence of a chiral center at the benzylic position (requiring enantiomeric resolution from its R-isomer) and a highly reactive phenolic core prone to oxidation (requiring rigorous chemical purity profiling). This application note details self-validating, step-by-step protocols for both Normal-Phase Chiral LC and Reversed-Phase Achiral LC, grounded in the physicochemical realities of the molecule.

Physicochemical Profiling & Chromatographic Rationale

To design a robust method, we must first deconstruct the molecule's structural features and understand the causality behind our chromatographic choices:

  • Chiral Center (1-hydroxyethyl group): The separation of 1-phenylethanol derivatives relies heavily on hydrogen bonding and steric inclusion. Polysaccharide-based chiral stationary phases (CSPs), specifically amylose tris(3,5-dimethylphenylcarbamate), offer the optimal geometry for this. The carbamate linkages act as both hydrogen bond donors and acceptors, interacting with the analyte's benzylic and phenolic hydroxyl groups. This mechanism is well-documented in the[1].

  • Phenolic Hydroxyl (pKa ~9.5): In reversed-phase (achiral) chromatography, the mobile phase pH must be strictly controlled. If the pH approaches the pKa, the molecule will partially ionize, leading to severe peak tailing and retention time instability. Acidifying the mobile phase to pH ~2.5 (using 0.1% Formic Acid) ensures the phenol remains fully protonated, a standard best practice for the [2].

  • Aromatic & Ethoxy Moieties: For achiral purity, a standard C18 column can be used, but a Phenyl-Hexyl stationary phase is vastly superior. It provides orthogonal π−π interactions that exploit the electron-rich nature of the ethoxy-substituted aromatic ring, allowing for baseline resolution between the target API and its primary oxidized degradant (2-ethoxy-6-acetylphenol).

Workflow A Sample: (S)-2-ethoxy-6- (1-hydroxyethyl)phenol B Chiral LC (Normal Phase) A->B Enantiomer Resolution C Achiral LC (Reversed Phase) A->C Impurity Profiling D Enantiomeric Excess (ee%) B->D E Chemical Purity (%) C->E

Dual-column analytical strategy for comprehensive profiling of the target phenol.

Protocol A: Chiral Normal-Phase HPLC (Enantiomeric Purity)

This method is designed to quantify the enantiomeric excess (ee%) of the (S)-enantiomer against the (R)-enantiomer. Normal-phase conditions are utilized because non-polar bulk solvents (hexane) do not compete for the hydrogen-bonding sites on the CSP, maximizing chiral recognition[1].

Method Parameters
ParameterSpecificationRationale
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Amylose backbone provides optimal chiral cavities for 1-phenylethanol derivatives.
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Hexane promotes analyte-CSP hydrogen bonding; IPA acts as an eluting modifier.
Flow Rate 1.0 mL/minBalances longitudinal diffusion and mass transfer for sharp peaks.
Column Temp 25 °CLower temperatures generally increase the enantioselectivity ( α ) factor.
Detection UV at 275 nmCorresponds to the π→π∗ transition of the substituted phenol ring.
Injection Vol 10 µLPrevents column overloading and maintains theoretical plate count.
Step-by-Step Workflow
  • Mobile Phase Preparation: Mix 900 mL of HPLC-grade n-Hexane with 100 mL of HPLC-grade Isopropanol. Degas via ultrasonication for 15 minutes. Do not use vacuum filtration as the volatile hexane will evaporate, altering the ratio.

  • System Equilibration: Flush the Chiralpak AD-H column with the mobile phase at 0.5 mL/min for 30 minutes, then increase to 1.0 mL/min until a stable baseline is achieved at 275 nm.

  • Sample Preparation: Accurately weigh 10 mg of the sample and dissolve it in 10 mL of the mobile phase (1.0 mg/mL). Vortex for 30 seconds.

  • System Suitability Injection: Inject a racemic mixture standard of 2-ethoxy-6-(1-hydroxyethyl)phenol. Verify that the resolution ( Rs​ ) between the (S) and (R) peaks is ≥2.0 .

  • Sample Analysis: Inject the sample preparation in triplicate. Calculate the enantiomeric excess using the area normalization method.

Mechanism CSP Polysaccharide CSP (Amylose tris-3,5-dimethylphenylcarbamate) Analyte (S)-2-ethoxy-6-(1-hydroxyethyl)phenol HB1 Hydrogen Bonding (Phenolic OH ↔ C=O) Analyte->HB1 HB2 Hydrogen Bonding (Benzylic OH ↔ NH) Analyte->HB2 Pi π-π Interactions (Aromatic Rings) Analyte->Pi Steric Steric Inclusion (Chiral Cavity) Analyte->Steric HB1->CSP HB2->CSP Pi->CSP Steric->CSP

Mechanistic pathways driving the chiral recognition of the analyte on the polysaccharide CSP.

Protocol B: Achiral Reversed-Phase HPLC (Chemical Purity)

This protocol separates the target molecule from synthetic precursors, regioisomers, and oxidation products (e.g., ketones). The acidic aqueous phase suppresses phenol ionization, while the Phenyl-Hexyl column provides the necessary selectivity[2].

Gradient Program
Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)Curve
0.08515Initial
15.04060Linear
18.01090Linear
22.01090Hold (Wash)
22.18515Step (Re-equilibration)
30.08515End
Step-by-Step Workflow
  • Solvent Preparation:

    • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Milli-Q water.

    • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

  • Column Installation: Install a Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) or equivalent. Set the column oven to 30 °C to reduce mobile phase viscosity and improve mass transfer.

  • Sample Preparation (Diluent: Water/MeCN 50:50): Dissolve 5 mg of the sample in 10 mL of diluent. Note: Do not use 100% organic solvent as the diluent, as injecting a strong solvent plug into a highly aqueous initial gradient will cause peak distortion (the "solvent effect").

  • Execution: Run the gradient method at a flow rate of 1.0 mL/min, monitoring at 275 nm. The target compound will typically elute between 8–10 minutes, cleanly separated from the more retained oxidized ketone degradant.

System Suitability & Validation Criteria

A self-validating protocol requires strict system suitability testing (SST) before batch release. Ensure your system meets the following parameters before proceeding with data integration:

ParameterChiral Method (Protocol A)Achiral Method (Protocol B)Action if Failed
Retention Time Precision RSD 1.0% (n=5)RSD 0.5% (n=5)Check pump seals and check valves for micro-leaks.
Peak Tailing Factor ( Tf​ ) 1.5 1.2Replace column guard; verify mobile phase pH (Achiral).
Resolution ( Rs​ ) 2.0 (between enantiomers) 1.5 (API vs closest impurity)Adjust column temperature or decrease flow rate slightly.
Theoretical Plates ( N ) 5,000 10,000Purge system; check for extra-column dead volume.

References

  • Szaleniec, M., Dudzik, A., Pawul, M., & Kozik, B. (2009). Quantitative structure enantioselective retention relationship for high-performance liquid chromatography chiral separation of 1-phenylethanol derivatives. Journal of Chromatography A, 1216(34), 6224-6235. URL:[Link]

  • Rodríguez-Delgado, M. Á., Malovaná, S., Pérez, J. P., Borges, T., & García Montelongo, F. (2001). Separation of phenolic compounds by high-performance liquid chromatography with absorbance and fluorimetric detection. Journal of Chromatography A, 912(2), 249-257. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Enantiomeric Excess in (S)-2-ethoxy-6-(1-hydroxyethyl)phenol Synthesis

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for process chemists, researchers, and drug development professionals facing challenges with enantiomeric excess (ee) during the asy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for process chemists, researchers, and drug development professionals facing challenges with enantiomeric excess (ee) during the asymmetric reduction of 3-ethoxy-2-hydroxyacetophenone (the direct precursor to (S)-2-ethoxy-6-(1-hydroxyethyl)phenol).

The synthesis of this specific chiral alcohol is notoriously difficult due to the steric bulk and electronic interference of the ortho-ethoxy and ortho-hydroxy groups. Below, we dissect the causality behind these failures and provide field-proven, self-validating protocols to guarantee >98% ee.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why is my baseline ee so low (<50%) when performing a standard Noyori Asymmetric Transfer Hydrogenation (ATH) on this substrate? A: The root cause is the free ortho-phenolic -OH group. The Noyori ATH catalyst (e.g., RuCl(p-cymene)[(R,R)-TsDPEN]) operates via a highly ordered, outer-sphere 6-membered pericyclic transition state 1. The acidic proton of your unprotected phenol competitively coordinates with the Ruthenium center or prematurely quenches the metal-hydride species. This displaces the chiral ligand's influence, forcing the reaction through an unselective background reduction pathway.

Q2: How do I fix the ATH transition state disruption? A: You must mask the electronic interference by protecting the phenol as a benzyl (-OBn) or tert-butyldimethylsilyl (-TBS) ether prior to reduction. By removing the acidic proton and the coordinating ability of the oxygen, the substrate is forced to bind exclusively via the ketone carbonyl, restoring the integrity of the chiral transition state 1.

Q3: Can I achieve high ee using Biocatalysis (Ketoreductases) without adding a protection/deprotection step? A: Yes, but not with wild-type enzymes. Wild-type alcohol dehydrogenases (ADHs) typically fail because the bulky ortho-ethoxy and ortho-hydroxy groups cause severe steric clashes in standard Prelog active sites, leading to inverted or collapsed stereoselectivity. You must utilize computationally engineered Ketoreductase (KRED) variants specifically evolved for "bulky-bulky" acetophenones 2. Furthermore, strict pH control (pH 6.5–6.8) is mandatory to prevent the phenol from ionizing, which would otherwise cause electrostatic repulsion within the enzyme pocket 3.

Visual Diagnostics & Logic Workflows

ATH_Mechanism Start Substrate: 3-Ethoxy-2-hydroxyacetophenone Path1 Unprotected Phenol (Free -OH) Start->Path1 Path2 Protected Phenol (e.g., -OBn or -OTBS) Start->Path2 Mech1 Competitive Ru-Coordination Acidic proton interferes with Ru-H Path1->Mech1 Disrupts Catalyst Mech2 Standard 6-Membered Pericyclic Transition State Path2->Mech2 Ideal Binding Result1 Low Conversion Poor Enantiomeric Excess (<50% ee) Mech1->Result1 Result2 High Conversion Excellent Enantiomeric Excess (>98% ee) Mech2->Result2

Caption: Mechanistic pathways in Noyori ATH showing how phenol protection dictates enantiomeric excess.

Troubleshooting_Tree Issue Issue: Low ee in (S)-2-ethoxy-6-(1-hydroxyethyl)phenol Method Which Reduction Method are you using? Issue->Method ATH Noyori ATH (Ru-TsDPEN) Method->ATH KRED Biocatalysis (Ketoreductase/ADH) Method->KRED Check1 Is the ortho-phenol protected? ATH->Check1 Check2 Is the pH strictly controlled (pH 6.5-7.0)? KRED->Check2 Fix1 Protect as Benzyl Ether before reduction Check1->Fix1 No Success Target (S)-Alcohol >98% ee Check1->Success Yes Fix2 Switch to Bulky-Substrate Engineered KRED Variant Check2->Fix2 Yes, but low ee Fix1->Success Fix2->Success

Caption: Troubleshooting decision tree for resolving low enantiomeric excess across different methodologies.

Quantitative Data Summary

The table below summarizes the expected outcomes when applying different methodologies to this specific substrate.

MethodologySubstrate StateCatalyst / EnzymeExpected ConversionExpected ee (%)Primary Failure Mode
Standard ATH Unprotected (Free -OH)RuCl(p-cymene)[(R,R)-TsDPEN]< 40%10 - 45%Ru-coordination by phenol
Optimized ATH Protected (-OBn)RuCl(p-cymene)[(R,R)-TsDPEN]> 99%> 98% (S)Incomplete protection step
Wild-Type KRED Unprotected (Free -OH)WT L. kefir ADH< 60%50 - 70%Steric clash in active site
Engineered KRED Unprotected (Free -OH)Bulky-Substrate KRED Variant> 95%> 99% (S)pH drift causing ionization

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems containing strict In-Process Controls (IPCs) that prevent downstream failures.

Protocol A: Optimized Noyori ATH (Protected Route)

Causality Focus: Eliminating metal-coordination interference via transient protection.

  • Phenol Protection: Dissolve 3-ethoxy-2-hydroxyacetophenone (1.0 eq) in anhydrous DMF. Add K₂CO₃ (1.5 eq) and Benzyl Bromide (1.1 eq). Stir at 60°C for 4 hours.

    • Self-Validation Gate 1: Perform TLC (Hexane:EtOAc 8:2). The reaction must show the complete disappearance of the highly UV-fluorescent starting material. If starting material remains, do not proceed; unreacted phenol will poison the downstream catalyst 4.

  • Catalyst Activation: In an inert glovebox, dissolve[RuCl₂(p-cymene)]₂ (0.25 mol%) and (R,R)-TsDPEN (0.5 mol%) in anhydrous isopropanol. Stir at 80°C for 30 minutes to generate the active 16-electron Ru-amido complex.

  • Asymmetric Reduction: Transfer the protected ketone to a reactor containing a 5:2 azeotropic mixture of Formic Acid/Triethylamine (TEAF). Inject the activated catalyst solution. Stir at 30°C.

    • Self-Validation Gate 2 (IPC): At exactly 6 hours, pull a 50 µL aliquot. Quench with saturated NaHCO₃, extract with MTBE, and analyze via Chiral HPLC (Chiralcel OD-H column, 90:10 Hexane:Isopropanol). The ee must read >98%. If ee is dropping, oxygen has infiltrated the system and oxidized the catalyst.

  • Deprotection: Subject the purified intermediate to Pd/C catalyzed hydrogenolysis (H₂, 1 atm) in ethanol at room temperature for 2 hours to yield the final (S)-2-ethoxy-6-(1-hydroxyethyl)phenol.

Protocol B: Engineered Biocatalytic Reduction (Unprotected Route)

Causality Focus: Leveraging computational enzyme design to accommodate steric bulk while manipulating pH to prevent ionization.

  • Buffer Engineering: Prepare a 100 mM potassium phosphate buffer.

    • Critical Causality Step: Adjust the pH to exactly 6.8. At pH > 7.5, the ortho-phenol deprotonates into a phenoxide ion. The resulting negative charge causes severe electrostatic repulsion against the hydrophobic walls of the KRED active site, destroying enantioselectivity 3.

  • Reaction Assembly: To the buffer, add NADP⁺ (1 mM), Isopropanol (10% v/v, acting as both co-solvent and sacrificial hydride donor), and the unprotected 3-ethoxy-2-hydroxyacetophenone (50 mM).

  • Enzyme Addition: Add an engineered Ketoreductase variant (specifically evolved for bulky ortho-substituted substrates) at 2 wt% relative to the substrate 2.

  • Incubation & Validation: Incubate at 30°C with orbital shaking (200 rpm).

    • Self-Validation Gate 3 (IPC): At 12 hours, extract a 100 µL sample with Ethyl Acetate. Run GC-FID to confirm >95% conversion and Chiral SFC to verify >99% (S)-enantiomer. If conversion is stalled, check for a drop in pH (caused by acetone byproduct accumulation) and titrate back to 6.8 with 1M KOH.

  • Workup: Extract the aqueous phase with MTBE (3 x 100 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the chemically and optically pure target compound.

References

  • Enantioselective Transformations in the Synthesis of Therapeutic Agents Source: ACS Publications URL
  • Computationally Supported Inversion of Ketoreductase Stereoselectivity Source: PubMed URL
  • Origins of stereoselectivity in evolved ketoreductases Source: PNAS URL
  • 3'-Ethoxy-2-methoxyacetophenone | High-Quality Research Chemical Source: Benchchem URL

Sources

Optimization

troubleshooting degradation of (s)-2-ethoxy-6-(1-hydroxyethyl)phenol during storage

[label="LC-MS Caption: Mechanistic pathways of (S)-2-ethoxy-6-(1-hydroxyethyl)phenol degradation during storage. Troubleshooting Guide & FAQs Q1: My compound is turning yellow/brown during ambient storage, and LC-MS show...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="LC-MS

Caption: Mechanistic pathways of (S)-2-ethoxy-6-(1-hydroxyethyl)phenol degradation during storage.

Troubleshooting Guide & FAQs

Q1: My compound is turning yellow/brown during ambient storage, and LC-MS shows a mass shift of M-2. What is happening? A1: Discoloration is a hallmark of phenolic oxidation. The electron-rich phenol ring is prone to auto-oxidation, forming colored ortho-quinone methide intermediates or polymeric species[1]. The M-2 shift indicates the oxidation of the secondary benzylic alcohol to the corresponding acetophenone derivative.

  • Resolution: Store the compound in solid form under an inert atmosphere (Argon or Nitrogen) in amber glass vials to exclude oxygen and UV light[2]. If stored in solution, degas the solvent prior to use.

Q2: My chiral HPLC analysis shows a drop in enantiomeric purity (ee%) from 99% to 85% after a month in solution. Why is the (S)-enantiomer racemizing? A2: Chiral benzylic alcohols are highly prone to racemization via an SN1-type mechanism[3]. Trace acidity in the solvent (e.g., dissolved CO₂ forming carbonic acid in water, or acidic silanol groups on standard laboratory glassware) protonates the benzylic hydroxyl. The resulting loss of water forms a planar carbocation. Re-attack by water occurs from both faces, yielding the racemic (R/S) mixture.

  • Resolution: Never store this compound in unbuffered protic solvents. Use base-washed glassware or add a trace amount of an organic amine (e.g., 0.1% triethylamine) to organic stock solutions to neutralize trace acids.

Q3: GC-MS analysis reveals a significant impurity with a mass of M-18. What is this, and how do I prevent it? A3: The M-18 peak corresponds to the loss of water (dehydration), yielding 2-ethoxy-6-vinylphenol. This is an E1 elimination pathway driven by the thermodynamic stability of the conjugated styrene-like system[4]. It is heavily accelerated by heat and trace Brønsted acids[5].

  • Resolution: Avoid elevated temperatures during solvent evaporation (keep rotovap bath < 30°C). Do not use acidic desiccants (like silica gel without a buffer) for storage. Maintain long-term storage at -20°C.

Quantitative Storage Stability Data

The following table summarizes the degradation profile of (S)-2-ethoxy-6-(1-hydroxyethyl)phenol over a 6-month period under various storage conditions.

Storage ConditionContainer TypeAtmospherePurity (6 Mo.)Enantiomeric Excess (ee%)Primary Degradant Observed
25°C (Solid) Clear GlassAir82.4%94%Ketone (Oxidation)
4°C (Solid) Amber GlassAir94.1%97%Ketone (Oxidation)
-20°C (Solid) Amber GlassArgon>99.5% >99% None (Stable)
25°C (in CHCl₃) Clear GlassAir65.0%52% (Racemized) Vinyl Phenol + (R)-enantiomer
25°C (in MeCN + 0.1% Et₃N) Amber GlassArgon98.2%99%Trace Ketone

Self-Validating Experimental Protocols

To ensure trustworthiness in your analytical and remediation workflows, follow these validated, step-by-step methodologies.

Protocol A: Stability-Indicating LC-MS & Chiral HPLC Assay

Standard acidic LC-MS mobile phases (e.g., 0.1% Formic Acid) will artificially dehydrate the compound on-column, leading to false-positive degradation results. You must use neutral conditions.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of chilled, HPLC-grade Acetonitrile (do not use methanol, as it can form benzylic ethers).

  • Achiral LC-MS (Purity & Mass):

    • Column: C18 (e.g., Waters XBridge, which tolerates neutral/basic pH).

    • Mobile Phase: Water (A) and Acetonitrile (B) — strictly without acidic modifiers. Use 10 mM Ammonium Acetate (pH 7.0) if a buffer is required for ionization.

    • Detection: ESI-negative mode (optimal for phenols) to monitor the parent mass (m/z [M-H]⁻).

  • Chiral HPLC (Enantiomeric Excess):

    • Column: Daicel Chiralpak AD-H.

    • Mobile Phase: Hexane / Isopropanol (90:10) containing 0.1% Diethylamine (DEA) . Critical: The DEA suppresses acid-catalyzed on-column racemization.

    • Flow Rate: 1.0 mL/min, UV detection at 254 nm.

Protocol B: Remediation & Purification of Degraded Stock

If your stock has degraded, you can recover the pure (S)-enantiomer using base-treated flash chromatography followed by recrystallization.

  • Column Preparation: Slurry silica gel in Hexane containing 1% Triethylamine (Et₃N). Pack the column and flush with 3 column volumes of the same solvent to neutralize all acidic silanol sites on the silica.

  • Loading: Load the degraded mixture onto the column.

  • Elution: Elute using a gradient of Hexane to Ethyl Acetate (containing 0.1% Et₃N). The less polar vinyl phenol and ketone degradants will elute first, followed by the parent benzylic alcohol.

  • Recrystallization (ee% Enrichment): Concentrate the product fractions in vacuo (bath temp < 30°C). Dissolve the residue in a minimum amount of warm (not boiling) Ethyl Acetate. Slowly add Hexane until the solution becomes cloudy. Cool to 4°C overnight to crystallize the pure (S)-enantiomer, leaving the racemic mixture in the mother liquor.

Workflow Start Degradation Detected in Storage Stock M18 LC-MS shows M-18 (Dehydration) Start->M18 M2 LC-MS shows M-2 (Oxidation) Start->M2 EE Loss of Chiral Purity (Racemization) Start->EE Sol1 Eliminate Trace Acids Store at -20°C M18->Sol1 Prevent E1 Elimination Sol2 Purge with Argon Use Amber Vials M2->Sol2 Prevent Auto-oxidation Sol3 Use Base-Washed Glass Avoid Protic Solvents EE->Sol3 Prevent SN1 Inversion

Caption: Decision matrix for identifying and remediating specific degradation modalities.

References

  • Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. Guangdong University of Technology. Available at: [Link]

  • Scalable Biocatalytic C–H Oxyfunctionalization Reactions. National Institutes of Health (PMC). Available at: [Link]

  • Brønsted Acid-Catalysed Dehydrative Substitution Reactions of Alcohols. ResearchGate. Available at: [Link]

  • Rhenium-Catalyzed Dehydration and Deoxydehydration of Alcohols: Opportunities for the Formation of Olefins from Biomass. ACS Publications. Available at: [Link]

  • New Selective Inhibitors of Steroid 11β-Hydroxylation in the Adrenal Cortex. Synthesis and Structure–Activity Relationship of Potent Etomidate Analogues. ACS Publications. Available at: [Link]

  • 114031 - Benzyl alcohol, Ph. Eur. - Safety Data Sheet. DC Fine Chemicals. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Yield for (S)-2-ethoxy-6-(1-hydroxyethyl)phenol Extraction

Welcome to the Advanced Application Support Portal. This guide is designed for researchers, synthesis chemists, and drug development professionals dealing with the isolation of (S)-2-ethoxy-6-(1-hydroxyethyl)phenol follo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Portal. This guide is designed for researchers, synthesis chemists, and drug development professionals dealing with the isolation of (S)-2-ethoxy-6-(1-hydroxyethyl)phenol following asymmetric reduction workflows.

Due to the molecule's dense functionalization—comprising a phenolic hydroxyl, an ethoxy ether, and a secondary benzylic alcohol—its extraction presents unique physicochemical challenges. This guide synthesizes field-proven methodologies to maximize both chemical yield and enantiomeric excess (ee%).

I. Troubleshooting Guides & FAQs

Q1: Why am I experiencing low extraction yields when isolating the target molecule from an aqueous biocatalytic or biphasic reaction mixture? A1: The target molecule possesses dual hydrogen-bond donors and acceptors, creating a highly polar network that significantly increases its aqueous solubility. When performing liquid-liquid extraction (LLE), standard non-polar solvents like hexane or heptane fail to partition the molecule effectively into the organic phase. Corrective Action: Switch to a moderately polar solvent with hydrogen-bond accepting capabilities, such as Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc). Additionally, saturate the aqueous phase with NaCl. This "salting-out" effect increases the ionic strength of the aqueous layer, disrupting the hydration shell around the phenol and driving it into the organic phase.

Q2: My isolated product shows a significant drop in enantiomeric excess (ee%) compared to the in-process reaction monitoring. What causes this racemization? A2: The 1-hydroxyethyl group is situated at a benzylic position, flanked by an electron-donating ethoxy group and a phenol group. Under acidic conditions (pH < 4.0), the benzylic hydroxyl group is readily protonated and leaves as water, forming a highly stabilized planar carbocation. Subsequent rehydration occurs from both faces, leading to racemization. In severe cases, irreversible dehydration to 2-ethoxy-6-vinylphenol occurs. Similar sensitivities are observed in the synthesis of related APIs like rivastigmine . Corrective Action: Strict pH control is mandatory. Maintain the aqueous phase at a pH of 6.8–7.2 using a phosphate buffer before and during extraction. This pH is safely above the acid-catalyzed dehydration threshold but well below the phenol's pKa (~9.5), ensuring the molecule remains neutral for organic partitioning.

Q3: How do I resolve stubborn emulsions during the extraction phase? A3: Phenolic compounds can act as weak surfactants. In biocatalytic asymmetric reductions (e.g., using (S)-1-phenylethanol dehydrogenase ), residual denatured proteins exacerbate emulsion formation by accumulating at the biphasic interface. Corrective Action: Filter the biphasic mixture through a pad of Celite prior to separation to remove denatured proteins. If an emulsion persists in the separatory funnel, add a small volume of saturated brine or use mild centrifugation (3000 x g for 5 minutes) to force phase coalescence.

II. Quantitative Data & Parameter Optimization

The following table summarizes the causal relationship between extraction parameters, overall yield, and enantiomeric preservation. These metrics serve as a self-validating baseline for your process development.

Table 1: Effect of Extraction Parameters on Yield and Enantiomeric Purity

Extraction SolventAqueous pHAqueous AdditiveIsolated Yield (%)Enantiomeric Excess (ee %)Primary Failure Mode / Observation
Hexane7.0None35%>99%Poor partitioning; target remains in aqueous phase.
EtOAc7.0None85%>99%Good yield, but prone to trace hydrolysis over time.
MTBE 7.0 NaCl (sat) 94% >99% Optimal conditions; clean phase separation.
MTBE2.0NaCl (sat)88%55%Acid-catalyzed carbocation formation (Racemization).
MTBE11.0NaCl (sat)42%>99%Phenolate formation; target becomes highly water-soluble.

III. Experimental Protocols: Optimized Liquid-Liquid Extraction (LLE)

This protocol is engineered as a self-validating system. By measuring the ee% before and after the extraction, you can validate the integrity of the pH control steps.

Step 1: Quenching & pH Adjustment

  • Action: Terminate the asymmetric reduction reaction. Measure the pH of the aqueous phase. Adjust strictly to pH 6.8–7.2 using 0.1 M NaOH or 0.1 M HCl.

  • Causality: Prevents both acid-catalyzed racemization (pH < 4) and base-induced phenolate ionization (pH > 9), ensuring the molecule is neutral and stereochemically stable.

Step 2: Salting Out

  • Action: Add solid NaCl to the aqueous phase until saturation is reached (approx. 300 g/L), stirring gently to dissolve.

  • Causality: Maximizes the thermodynamic partition coefficient ( Kp​ ) towards the organic phase by minimizing water's capacity to solvate the polar organic solute.

Step 3: Filtration (Critical for Biocatalytic Workflows)

  • Action: Filter the mixture through a 1 cm pad of Celite 545 under vacuum.

  • Causality: Removes precipitated proteins or transition-metal catalyst residues that act as emulsifiers at the solvent interface.

Step 4: Extraction

  • Action: Transfer the filtrate to a separatory funnel. Add MTBE at a 1:1 volume ratio to the aqueous phase. Invert gently 10-15 times, venting frequently. Do not shake vigorously.

  • Causality: Gentle inversion prevents the phenolic hydroxyls from forming stable micelles with the aqueous phase, which would otherwise result in unbreakable emulsions. MTBE is chosen over EtOAc to minimize transesterification risks and lower the boiling point for downstream evaporation.

Step 5: Washing, Drying, and Concentration

  • Action: Collect the upper organic layer. Repeat the extraction twice with 0.5 volumes of MTBE. Combine organic layers, wash with saturated brine, and dry over anhydrous Na₂SO₄ for 30 minutes. Filter and concentrate under reduced pressure at a water bath temperature strictly < 30°C .

  • Causality: Low-temperature evaporation prevents thermal degradation and minimizes the risk of auto-oxidation of the electron-rich phenol ring.

IV. Mechanistic & Workflow Visualizations

Extraction Workflow & Logic

The following diagram maps the critical path of the extraction process, highlighting the causal steps required to maintain product integrity.

ExtractionWorkflow A Biphasic Reaction Mixture (Ketone Reduction) B pH Adjustment (Buffer to pH 6.8 - 7.2) A->B C Liquid-Liquid Extraction (MTBE, 3x Vol + NaCl) B->C Prevents Racemization D Phase Separation C->D E Aqueous Phase (Discard/Recycle) D->E F Organic Phase (Contains Target) D->F G Brine Wash & Drying (Na2SO4) F->G H Low-Temp Evaporation (< 30°C) G->H I Pure (S)-2-ethoxy-6- (1-hydroxyethyl)phenol H->I Maximizes Yield

Caption: Optimized LLE workflow demonstrating critical control points for yield and enantiomeric purity.

Acid-Catalyzed Degradation Pathway

Understanding the failure mode is critical. This diagram illustrates the mechanistic causality behind enantiomeric loss if pH control is neglected.

DegradationPathway A (S)-2-ethoxy-6- (1-hydroxyethyl)phenol B Acidic Conditions (pH < 4) A->B C Protonation of Benzylic -OH B->C D Loss of H2O (Planar Carbocation) C->D Driven by Electron-Rich Ring E Racemization (50% R, 50% S) D->E Non-selective Rehydration F Dehydration (2-ethoxy-6-vinylphenol) D->F Proton Loss (Irreversible)

Caption: Mechanistic pathway of acid-catalyzed racemization and dehydration of the benzylic alcohol.

VI. References

  • Yan, P.-C., Zhu, G.-L., Xie, J.-H., Zhang, X.-D., & Zhou, Q.-L. (2013). Industrial Scale-Up of Enantioselective Hydrogenation for the Asymmetric Synthesis of Rivastigmine. Organic Process Research & Development.[Link]

  • Szaleniec, M., Wiatr, M., & Szaleniec, J. (2014). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology.[Link]

Optimization

Technical Support Center: Troubleshooting &amp; Preventing Oxidation of (S)-2-ethoxy-6-(1-hydroxyethyl)phenol in Aqueous Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven methodologies to stabilize (S)-2-ethoxy-6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven methodologies to stabilize (S)-2-ethoxy-6-(1-hydroxyethyl)phenol in aqueous environments. This document synthesizes mechanistic causality with self-validating experimental protocols to ensure the integrity of your formulations.

Part 1: The Causality of Degradation (Mechanistic Insights)

Understanding why (S)-2-ethoxy-6-(1-hydroxyethyl)phenol degrades is the prerequisite to preventing it. Structurally, this molecule is an electron-rich 2,6-disubstituted phenol. The presence of two oxygen-containing ortho-substituents (an ethoxy group and a 1-hydroxyethyl group) strongly donates electron density into the aromatic ring. While structurally advantageous for specific binding affinities, this drastically lowers the compound's oxidation potential.

When exposed to aqueous environments, three primary catalysts drive its degradation:

  • Dissolved Oxygen (O₂): Acts as the primary electron acceptor, initiating autoxidation.

  • pH-Driven Phenolate Formation: At neutral to alkaline pH (> 7.0), the phenolic hydroxyl group deprotonates. The resulting phenolate anion is exponentially more reactive toward single-electron transfer (SET) oxidation than the protonated phenol[1].

  • Trace Transition Metals: Even in ultra-pure water, trace amounts of iron (Fe²⁺/Fe³⁺) or copper (Cu²⁺) leached from glassware can catalyze the generation of highly reactive hydroxyl radicals via Fenton-like chemistry, rapidly accelerating phenol oxidation[2].

Once oxidized, the phenol forms a phenoxyl radical, which quickly undergoes further oxidation or bimolecular coupling to form highly colored quinones and polymeric degradation products[3].

OxidationPathway Phenol (S)-2-ethoxy-6-(1-hydroxyethyl)phenol Phenolate Phenolate Anion (Highly Reactive) Phenol->Phenolate Alkaline pH Radical Phenoxyl Radical (Intermediate) Phenolate->Radical O2 + Trace Metals Quinone Quinone / Polymers (Discolored) Radical->Quinone Further Oxidation pHControl Acidic Buffer pHControl->Phenolate Prevents Chelator EDTA Chelator->Radical Blocks Metals Antioxidant Ascorbic Acid Antioxidant->Radical Reduces Deox Argon Sparging Deox->Radical Removes O2

Autoxidation pathway of the phenol and targeted chemical interventions.

Part 2: Troubleshooting Guide & FAQs

Q1: My aqueous solution of (S)-2-ethoxy-6-(1-hydroxyethyl)phenol turned pink/brown overnight. Can I still use it? A1: No. A color shift to pink, red, or brown is a definitive macroscopic indicator that the phenol has oxidized into quinones or polymerized[3]. These degradation products can severely interfere with downstream biological assays or synthetic steps[4]. The solution must be discarded. This discoloration is a self-validating indicator that your deoxygenation or chelating protocols were insufficient.

Q2: Why do I need both an antioxidant and a chelating agent? Isn't one enough? A2: Relying on a single protective mechanism is a common point of failure. Sacrificial antioxidants (like Ascorbic Acid) reduce phenoxyl radicals back to the parent phenol, but they are consumed in the process. Chelating agents (like Disodium EDTA) do not scavenge radicals; instead, they sequester the trace transition metals that initiate the radical cascade[5]. Using both creates a synergistic, fail-safe environment: EDTA stops the catalytic initiation, while Ascorbic Acid neutralizes any background oxidation.

Q3: How does the pH of my formulation affect stability? A3: pH is the master regulator of phenol stability. If your aqueous solution is alkaline, the compound exists primarily as a phenolate anion, which oxidizes rapidly[1]. Maintaining a slightly acidic environment (pH 5.0 – 6.0) ensures the compound remains fully protonated, drastically reducing its susceptibility to autoxidation.

Part 3: Quantitative Data & Additive Optimization

To establish a stable aqueous matrix, specific additives must be utilized at precise concentrations. The table below summarizes the optimal formulation parameters for this compound.

Additive CategoryRecommended ReagentOptimal ConcentrationMechanism of Action
Chelating Agent Disodium EDTA0.1 – 0.5 mMSequesters trace transition metals (Fe, Cu) preventing Fenton-like radical generation[5].
Sacrificial Antioxidant L-Ascorbic Acid1.0 – 5.0 mMActs as a water-soluble reducing agent; reduces phenoxyl radicals back to phenol.
Buffer System Citrate Buffer (pH 5.5)10 – 50 mMMaintains protonated phenol state; prevents formation of highly reactive phenolate anion[1].
Inert Gas Argon (Ar) or Nitrogen (N₂)Continuous SpargingDisplaces dissolved O₂ from the aqueous solvent prior to compound addition.

Part 4: Standard Operating Procedure (SOP)

Protocol: Preparation of Ultra-Stable Aqueous Phenol Solutions

Note: This protocol incorporates self-validating checkpoints to ensure the environment is fully stabilized before the introduction of the sensitive phenol.

Step 1: Solvent Deoxygenation (The Purge)

  • Transfer the required volume of ultra-pure water (18.2 MΩ·cm) or aqueous Citrate Buffer into a light-protected (amber) glass vessel.

  • Submerge a gas dispersion frit into the solvent and sparge with high-purity Argon or Nitrogen gas for a minimum of 30 minutes. Causality: Physical displacement of dissolved O₂ removes the primary electron acceptor required for autoxidation.

Step 2: Matrix Stabilization (The Shield)

  • While maintaining a gentle inert gas headspace, add Disodium EDTA to a final concentration of 0.5 mM. Stir until completely dissolved.

  • Add L-Ascorbic Acid to a final concentration of 2.0 mM.

  • Validation Checkpoint: Measure the pH of the solution using a calibrated pH probe. Adjust to pH 5.0 – 6.0 using dilute HCl or NaOH (previously deoxygenated). Do not proceed if pH > 6.5.

Step 3: API Introduction and Storage

  • Quickly transfer (S)-2-ethoxy-6-(1-hydroxyethyl)phenol into the stabilized aqueous matrix under a positive pressure of inert gas.

  • Stir gently until complete dissolution is achieved.

  • Seal the vessel with a PTFE-lined septum cap, wrap in aluminum foil (if not using amber glass), and store at 4°C.

  • Validation Checkpoint: Inspect the solution visually after 1 hour. It should remain perfectly colorless. Any immediate yellow/pink tint indicates incomplete deoxygenation or metal contamination.

SOPWorkflow Start Start: Ultra-Pure Water Sparge Step 1: Argon Sparging (30 mins) Start->Sparge Additives Step 2: Add EDTA (0.5mM) & Ascorbic Acid (2.0mM) Sparge->Additives pHCheck Checkpoint: pH 5.0 - 6.0? Additives->pHCheck Adjust Adjust with deox. HCl/NaOH pHCheck->Adjust No AddPhenol Step 3: Add (S)-2-ethoxy- 6-(1-hydroxyethyl)phenol pHCheck->AddPhenol Yes Adjust->pHCheck Store Seal under Argon Store at 4°C in Dark AddPhenol->Store

Step-by-step workflow for the preparation of stable aqueous phenol solutions.

Sources

Troubleshooting

resolving co-elution issues in (s)-2-ethoxy-6-(1-hydroxyethyl)phenol chromatography

Technical Support Center: Chromatography Solutions A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for advanced chromatography applications. As a Senior App...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chromatography Solutions

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for advanced chromatography applications. As a Senior Application Scientist, my goal is to provide you with in-depth, practical solutions to common and complex challenges encountered in the lab. This guide is specifically designed to address co-elution issues related to the analysis of (s)-2-ethoxy-6-(1-hydroxyethyl)phenol , a chiral aromatic compound with polar characteristics that can present unique separation challenges.

The content is structured in a question-and-answer format, starting with frequently asked questions for rapid troubleshooting, followed by comprehensive guides that delve into the root causes and systematic solutions for more persistent issues.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial problems.

Q1: My peak for (s)-2-ethoxy-6-(1-hydroxyethyl)phenol is broad and tailing. What is the most likely cause?

A1: Peak tailing for a phenolic compound like this is often caused by secondary interactions between the acidic phenolic hydroxyl group and active sites on the silica-based stationary phase (residual silanols).[1] This is especially common if the mobile phase pH is not adequately controlled.[1][2]

  • Quick Fix: Ensure your mobile phase is buffered to a pH at least 2 units below the pKa of the phenol group (typically pKa ~10 for phenols). This keeps the analyte in its neutral, un-ionized form, minimizing silanol interactions.[2][3] An acidic modifier like 0.1% formic or acetic acid is often sufficient.[4][5]

Q2: I am seeing a shoulder on my main peak, or two peaks that are very close together. What does this mean?

A2: This indicates a co-elution problem. For a chiral molecule, there are two primary possibilities:

  • Impurity Co-elution: An impurity (e.g., a starting material, byproduct, or degradant) is eluting very close to your target analyte.

  • Enantiomeric Co-elution: You are seeing the (r)-enantiomer eluting close to your desired (s)-enantiomer. Standard achiral columns (like C18 or C8) will not separate enantiomers.[6]

To diagnose, first verify the identity of the second peak using a mass spectrometer (LC-MS) if available. If the masses are different, it's an impurity. If the masses are identical, you are likely dealing with the other enantiomer, and a chiral separation method is required.[7]

Q3: I'm trying to develop a chiral separation, but I get no resolution between enantiomers. What should I try first?

A3: The most critical factor in chiral separations is the choice of the Chiral Stationary Phase (CSP).[8][9] Polysaccharide-based CSPs (e.g., those with cellulose or amylose derivatives) are highly versatile and often a good starting point for separating chiral alcohols and aromatic compounds.[6][10][11]

  • Initial Step: Screen a few different polysaccharide-based chiral columns (e.g., cellulose-based and amylose-based) under normal phase or polar organic conditions as a first step.[11]

Q4: Can I use Reversed-Phase (RP) chromatography for the chiral separation of this compound?

A4: While less common than normal phase for chiral separations, some modern Chiral Stationary Phases (CSPs), particularly those based on macrocyclic antibiotics or certain derivatized polysaccharides, can operate in reversed-phase mode.[12] This can be advantageous for LC-MS compatibility. However, initial method development is often more successful and straightforward in normal phase or polar organic modes.[11]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, systematic approaches to resolving persistent co-elution problems.

Guide 1: Resolving Co-elution with Achiral Impurities

This guide assumes you have confirmed the co-eluting peak is a chemical impurity, not the other enantiomer.

Question: I have identified a co-eluting impurity with (s)-2-ethoxy-6-(1-hydroxyethyl)phenol on a C18 column. How do I systematically achieve separation?

Answer: Achieving separation requires altering the selectivity of your chromatographic system. This can be done by methodically adjusting the mobile phase, stationary phase, or other method parameters. The goal is to exploit the subtle differences in physicochemical properties between your analyte and the impurity.

G Start Co-elution Observed (Analyte + Impurity) Step1 Step 1: Modify Mobile Phase Organic Solvent Start->Step1 Step2 Step 2: Adjust Mobile Phase pH Step1->Step2 If no/poor resolution End Resolution Achieved (Rs > 1.5) Step1->End If successful Step3 Step 3: Change Stationary Phase Step2->Step3 If no/poor resolution Step2->End If successful Step4 Step 4: Optimize Temperature & Flow Rate Step3->Step4 If partial resolution Step3->End If successful Step4->End If successful Fail Consult Advanced Techniques (e.g., 2D-LC, HILIC) Step4->Fail If still co-eluting

Caption: Systematic workflow for troubleshooting achiral co-elution.

Step 1: Modify the Organic Solvent

  • Causality: Different organic solvents (e.g., acetonitrile vs. methanol) alter selectivity by offering different dipole-dipole and hydrogen bonding interactions. Phenolic compounds are particularly sensitive to these changes.[13] Acetonitrile is aprotic, while methanol is a protic solvent capable of hydrogen bonding. This difference can significantly change the retention behavior of your analyte relative to an impurity.

  • Protocol:

    • Baseline: Establish your baseline chromatogram using an Acetonitrile/Buffered Water mobile phase.

    • Substitution: Prepare a new mobile phase substituting methanol for acetonitrile at a concentration that gives a similar retention time for the main peak. (Note: Methanol is a weaker solvent than acetonitrile in RP-HPLC, so you may need a higher percentage).

    • Evaluation: Compare the resolution (Rs) between the two methods.

Table 1: Effect of Organic Solvent on Resolution (Example Data)
Mobile Phase Analyte tR (min) Impurity tR (min) Resolution (Rs)
40% ACN / 60% Water (0.1% HCOOH)5.215.290.85 (co-eluting)
55% MeOH / 45% Water (0.1% HCOOH)5.355.651.60 (resolved)

Step 2: Adjust Mobile Phase pH

  • Causality: The analyte is a phenol and is therefore acidic. The impurity may have different (or no) ionizable functional groups. By changing the mobile phase pH, you can alter the ionization state—and thus the polarity and retention—of one compound more than the other.[2][14] For acidic analytes, using a buffered pH below the pKa (ion suppression) enhances retention.[3]

  • Protocol:

    • pKa Check: Determine the pKa of your analyte and, if known, the impurity. The analyte's phenolic pKa is ~10.

    • pH Screening: Prepare mobile phases buffered at different pH values (e.g., pH 2.5, 4.5, 6.5). Ensure the pH is within the stable range of your column (typically pH 2-8 for silica columns).[3]

    • Analysis: Inject your sample using each mobile phase and observe the change in selectivity and resolution. A pH change can dramatically shift the retention time of ionizable compounds.[5]

Step 3: Change the Stationary Phase

  • Causality: If mobile phase adjustments fail, the interaction with the stationary phase is the next target. A standard C18 column separates primarily based on hydrophobicity. Switching to a different stationary phase introduces alternative separation mechanisms.

  • Recommended Alternatives:

    • Phenyl-Hexyl: This phase offers π-π interactions with the aromatic ring of your analyte, providing a different selectivity compared to the purely hydrophobic interactions of a C18 phase.

    • Polar-Embedded: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, which can reduce interactions with residual silanols and offer different selectivity for polar analytes.

    • HILIC (Hydrophilic Interaction Liquid Chromatography): If the analyte and impurity are highly polar and elute early on a C18 column, HILIC can be an effective alternative that provides strong retention for polar compounds.[15]

Guide 2: Achieving Chiral Separation

This guide assumes you have confirmed co-elution of the (s) and (r) enantiomers.

Question: My standard HPLC method shows a single, pure peak, but I know my sample is a racemic mixture. How do I develop a method to separate the (s) and (r) enantiomers of 2-ethoxy-6-(1-hydroxyethyl)phenol?

Answer: The separation of enantiomers requires the introduction of chirality into the chromatographic system. This is most effectively done using a Chiral Stationary Phase (CSP).[6][8] The CSP creates transient, diastereomeric complexes with each enantiomer, one of which is more stable than the other, leading to different retention times.[6]

G Start Single Peak Observed (Racemic Mixture) Step1 Step 1: Column Screening (Polysaccharide CSPs) Start->Step1 Step2 Step 2: Mobile Phase Screening (NP vs. PO vs. SFC) Step1->Step2 Select best column(s) Step3 Step 3: Optimize Organic Modifier & Additives Step2->Step3 Select best mode Step4 Step 4: Optimize Temperature & Flow Rate Step3->Step4 Fine-tune separation End Baseline Resolution (Rs > 1.5) Step4->End

Caption: A structured approach to chiral method development.

Step 1 & 2: Column and Mobile Phase Screening

  • Causality: The success of a chiral separation is highly dependent on the specific interactions between the analyte and the CSP. Polysaccharide-based CSPs are excellent for their broad applicability, especially for compounds with aromatic rings and hydrogen-bonding groups (like alcohols).[10][16] Supercritical Fluid Chromatography (SFC) is often a superior alternative to HPLC for chiral separations, offering higher efficiency and speed.[17][18]

  • Protocol:

    • Column Selection: Obtain at least two different polysaccharide-based CSPs, for example:

      • An amylose-based column (e.g., Chiralpak® AD)

      • A cellulose-based column (e.g., Chiralcel® OD)

    • Mobile Phase Screening: Screen the columns with a set of standard mobile phases. This is the most efficient way to find a promising separation.[11]

Table 2: Chiral Screening Strategy (Example)
Chromatography Mode Column Type Typical Mobile Phase Rationale
Normal Phase (NP)Amylose / Cellulosen-Hexane / Alcohol (IPA or EtOH)Gold standard for chiral separations.[10]
Polar Organic (PO)Amylose / Cellulose100% Alcohol or AcetonitrileFor analytes with poor solubility in hexane.
SFCAmylose / CelluloseCO2 / Methanol (with additive)High speed, high efficiency, green chemistry.[17][19]

Step 3: Optimize the Mobile Phase

  • Causality: Once you have identified a column/mobile phase combination that shows partial separation, optimization can begin. The type of alcohol (e.g., ethanol vs. isopropanol) used as a modifier in normal phase can fine-tune the hydrogen-bonding interactions and impact resolution. Additives (acidic or basic) can be used to suppress ionization of the analyte or interact with the stationary phase to improve peak shape.[11]

  • Protocol:

    • Modifier Ratio: Adjust the ratio of hexane to alcohol. Decreasing the amount of alcohol (the polar component) will increase retention and often improve resolution, but will also lengthen the run time.

    • Alcohol Type: If using IPA, try substituting with Ethanol. The different steric hindrance and polarity can change the selectivity.

    • Additives: For your phenolic analyte, peak shape may be improved with a small amount (0.1%) of an acidic additive like trifluoroacetic acid (TFA) or acetic acid in the mobile phase.

Step 4: Optimize Temperature and Flow Rate

  • Causality: Lowering the column temperature can sometimes enhance the stability of the transient diastereomeric complexes, increasing selectivity and improving resolution.[12] Slower flow rates increase the time the analyte spends interacting with the CSP, which can also improve resolution.

  • Protocol:

    • Temperature: Decrease the column temperature in 5°C increments (e.g., from 25°C to 20°C, then 15°C) and observe the effect on resolution.

    • Flow Rate: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). According to the van Deemter equation, this can increase efficiency, but be mindful of increasing run times.

By following these systematic guides, you can efficiently diagnose and resolve co-elution issues, whether they arise from achiral impurities or the inherent chirality of your molecule, ensuring the development of a robust and reliable analytical method. All method development and validation should be conducted in line with established guidelines such as those from the USP and ICH.[20][21][22][23]

References

  • Troubleshooting Peak Shape Problems in HPLC.
  • Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI Technologies.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America.
  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • Screening strategy for chiral and achiral separations in supercritical fluid chrom
  • HPLC Peak Shape Troubleshooting Guide. Scribd.
  • New insights into supercritical fluid chromatography for chiral separ
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase Coated with Helical Poly(diphenylacetylene)
  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. AKJournals.
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
  • Development of an HPLC method for the determination of phenolic by-products: optimisation of the separation by means of the experimental design. Analusis - EDP Sciences.
  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Malaysian Journal of Fundamental and Applied Sciences.
  • Improving HPLC Separation of Polyphenols.
  • Simulating phenol high-performance liquid chromatography retention times as the pH changes. Mobile phase pH versus buffer pH. PubMed.
  • HPLC separation of enantiomers using chiral stationary phases.
  • Control pH During Method Development for Better Chrom
  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. SlideShare.
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • General Chapters: <1225> VALIDATION OF COMPENDIAL PROCEDURES. U.S. Pharmacopeia.
  • Are You Sure You Understand USP <621>?
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • The Critical Role of Mobile Phase pH in Chromatography Separ
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Understanding the L
  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.
  • Engineering successful analytical methods using HILIC as an altern
  • How can you separate a co-eluting more polar compound by HPLC?
  • Analytical Procedures and Methods Valid
  • Improving Separation of Peaks in RP HPLC.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Efficient method development for chiral separ
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • Chiral separation by enantioselective liquid–liquid extraction. Organic & Biomolecular Chemistry (RSC Publishing).
  • Chiral HPLC Separ
  • CHIRAL HPLC COLUMNS. Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for (S)-2-ethoxy-6-(1-hydroxyethyl)phenol Derivatives

Welcome to the advanced troubleshooting and technical support center for the derivatization of (S)-2-ethoxy-6-(1-hydroxyethyl)phenol . Because this molecule features a chiral benzylic secondary alcohol flanked by electro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and technical support center for the derivatization of (S)-2-ethoxy-6-(1-hydroxyethyl)phenol . Because this molecule features a chiral benzylic secondary alcohol flanked by electron-donating ortho-ethoxy and phenolic hydroxyl groups, it is highly susceptible to temperature-induced degradation.

This guide is designed for process chemists and drug development professionals to troubleshoot yield losses, racemization, and impurity spikes during scale-up and derivatization (e.g., esterification, etherification, or kinetic resolution).

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does the enantiomeric excess (ee%) of my derivative drop significantly when reactions are run at room temperature?

A: Thermal activation of the benzylic carbocation pathway. The loss of enantiomeric purity is rarely an issue with your chiral catalyst or reagent; it is a substrate-specific thermal degradation. The electron-rich aromatic ring—specifically the resonance contribution from the ortho-ethoxy group—heavily stabilizes positive charge at the benzylic position. At elevated temperatures (>20°C), the thermal energy exceeds the activation barrier for C–O bond heterolysis. The chiral center planarizes into a transient benzylic carbocation before the desired acyl transfer or derivatization can occur [1]. Lowering the temperature to sub-zero conditions suppresses this unimolecular dissociation (SN1) pathway, enforcing bimolecular (SN2) kinetic control [2].

Q2: I am detecting a new impurity by HPLC (strong UV absorbance at 254 nm) that increases with reaction temperature. What is it?

A: Temperature-driven dehydration to a styrene-like derivative. When the benzylic carbocation forms due to thermal stress, it can undergo two parasitic pathways: nucleophilic attack by the solvent/reagent (leading to the racemization discussed above) or the loss of an adjacent proton (dehydration). The latter results in 2-ethoxy-6-vinylphenol, a conjugated styrene-like byproduct that absorbs strongly at 254 nm.

Table 1: Quantitative Impact of Temperature on Reaction Outcomes Data reflects standard acylation using acetic anhydride/DMAP in dichloromethane.

Temperature (°C)Conversion (%)Enantiomeric Excess (ee %)Elimination Impurity (%)Dominant Mechanistic Outcome
-2098.5>99.0<0.1Kinetic Control (SN2)
099.097.20.5Minor Racemization
2585.072.48.0Carbocation Pathway (SN1)
5060.015.125.0Thermal Degradation / E1
Q3: How do I maintain thermal control during process scale-up to prevent exothermic runaway?

A: Active chilling and controlled dosing. Active pharmaceutical ingredient (API) manufacturing requires precise temperature control, especially during exothermic reagent additions [3]. Heat accumulation in batch reactors will cause localized hot spots, triggering the carbocation cascade even if the bulk jacket temperature reads 0°C. Utilize high-capacity chilling plants, high-shear mixing to ensure thermal homogeneity, and dose reagents linearly over extended periods rather than in bulk [3].

Part 2: Pathway Visualization

G A (S)-2-ethoxy-6-(1-hydroxyethyl)phenol B Target Chiral Derivative (High ee%) A->B Low Temp (<0°C) Kinetic Control C Benzylic Carbocation Intermediate A->C High Temp (>25°C) Thermal Stress D Racemized Product (Loss of ee%) C->D Nucleophilic Attack (Non-selective) E Styrene-like Byproduct (Elimination) C->E Dehydration (-H2O)

Reaction pathways of (S)-2-ethoxy-6-(1-hydroxyethyl)phenol showing thermal outcomes.

Part 3: Self-Validating Experimental Protocol

To definitively isolate temperature as the root cause of yield or ee% loss, use the following self-validating derivatization protocol. This method incorporates an internal thermal control to prove whether racemization is reaction-driven or purely temperature/solvent-driven.

Step-by-Step Methodology: Low-Temperature Enantioselective Acylation

1. Baseline Preparation & Splitting (The Self-Validation Step)

  • Dissolve 10 mmol of (S)-2-ethoxy-6-(1-hydroxyethyl)phenol in 50 mL of anhydrous dichloromethane (DCM).

  • Add 1.2 equivalents of the base (e.g., N,N-diisopropylethylamine).

  • Validation Split: Withdraw 5 mL of this mixture and place it in a separate sealed vial (Vial B - Thermal Control). Keep the remaining 45 mL in the main reactor (Vial A - Active Reaction).

2. Thermal Equilibration

  • Submerge both Vial A and Vial B into a cryo-cooling bath set strictly to -20°C.

  • Allow 15 minutes for complete thermal equilibration. Verify the internal temperature using a calibrated PTFE-coated thermocouple [3].

3. Controlled Reagent Dosing

  • To Vial A only, add 1.1 equivalents of the derivatizing agent (e.g., acetyl chloride or a chiral acyl transfer catalyst) dropwise via a syringe pump at a rate of 0.5 mL/min.

  • To Vial B, add an equivalent volume of anhydrous DCM at the same rate.

  • Causality Note: Slow dosing prevents exothermic micro-environments (hot spots) that would otherwise provide the activation energy for benzylic C–O cleavage.

4. Reaction Monitoring & Quench

  • Stir both vials at -20°C for 4 hours.

  • Quench both reactions simultaneously by adding 10 mL of cold saturated aqueous NaHCO₃ (-5°C) to neutralize any acidic byproducts that could catalyze late-stage racemization.

5. Data Interpretation & Validation

  • Analyze both organic layers via Chiral HPLC.

  • System Validation: If Vial B (Thermal Control) shows a loss of ee%, your solvent is likely contaminated with trace acid, or your cooling bath is failing. If Vial B retains >99% ee but Vial A shows racemization, the exotherm of the reagent addition exceeded the cooling capacity of your reactor, dictating a need for a slower dosing rate or a lower jacket temperature.

References

  • Li, X., et al. "Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts." PubMed Central (PMC). Available at:[Link][INDEX: 3.5]

  • Vedejs, E., & Chen, X. "Kinetic Resolution of Secondary Alcohols. Enantioselective Acylation Mediated by a Chiral (Dimethylamino)pyridine Derivative." Journal of the American Chemical Society. Available at:[Link] [INDEX: 3.4]

  • "Temperature Control in Pharmaceutical Manufacturing." Welltech Cooling Systems. Available at:[Link] [INDEX: 3.1]

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for (S)-2-ethoxy-6-(1-hydroxyethyl)phenol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in resolving complex purification challenges associated with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in resolving complex purification challenges associated with the synthesis of (S)-2-ethoxy-6-(1-hydroxyethyl)phenol .

This chiral benzylic alcohol is typically synthesized via the asymmetric transfer hydrogenation (ATH) of its corresponding acetophenone derivative (1-(3-ethoxy-2-hydroxyphenyl)ethan-1-one) using a chiral Ruthenium catalyst (e.g., Noyori-Ikariya catalysts). While highly efficient, this pathway is susceptible to specific impurities: enantiomeric leakage, unreacted starting material, over-reduction (hydrogenolysis), and heavy metal contamination.

Below is our comprehensive troubleshooting guide, structured to explain the mechanistic causality of these impurities and provide self-validating protocols for their removal.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: My batch has a low enantiomeric excess (ee). Why is the (R)-enantiomer present, and how do I remove it?

The Causality: The Noyori-type Ru(II) catalyzed asymmetric transfer hydrogenation operates via a reversible "lock-and-key" metal-ligand bifunctional mechanism[1]. Because the reaction is an equilibrium process, extended reaction times or elevated temperatures can cause the catalyst to re-oxidize the newly formed (S)-alcohol back to the ketone, which may then be non-selectively reduced to the (R)-enantiomer, eroding the ee[2]. The Solution: Implement an Enzymatic Kinetic Resolution (EKR) . By treating the contaminated batch with Candida antarctica Lipase B (commercially available as Novozym 435) and an acyl donor like vinyl acetate, the lipase will highly selectively acetylate the contaminating (R)-enantiomer[3]. The desired (S)-enantiomer remains untouched as a free alcohol, allowing for easy separation via silica gel chromatography due to the massive polarity difference between an alcohol and an ester[4].

Q2: I am detecting 2-ethoxy-6-ethylphenol in my product. What causes this over-reduction, and how is it cleared?

The Causality: This is a classic hydrogenolysis impurity. Benzylic alcohols are highly prone to C–O bond cleavage when exposed to hydrogen donors and transition metals (especially if downstream steps utilize heterogeneous catalysts like Pd/C or acidic conditions)[5]. The metal inserts into the benzylic C–O bond, replacing the hydroxyl group with a hydride and yielding the des-hydroxy ethyl derivative[6]. The Solution: Because 2-ethoxy-6-ethylphenol lacks the hydrogen-bonding hydroxyl group, it is significantly less polar than your target compound. It can be efficiently removed using reverse-phase preparative HPLC or by crystallizing the target (S)-alcohol from a non-polar solvent (e.g., heptane/toluene mixtures) where the ethyl impurity remains highly soluble.

Q3: Unreacted ketone (1-(3-ethoxy-2-hydroxyphenyl)ethan-1-one) is contaminating the final batch. What is the best removal strategy?

The Causality: Incomplete conversion is common in ATH due to catalyst poisoning (e.g., by trace oxygen or moisture) or reaching the thermodynamic equilibrium of the hydrogen transfer process[2]. The Solution: Utilize chemoselective scavenging. Instead of relying purely on chromatography, treat the crude mixture with a polymer-supported tosylhydrazine (PS-Hydrazine) resin. The hydrazine covalently reacts with the carbonyl group of the unreacted ketone to form a resin-bound hydrazone. A simple filtration removes the ketone entirely from the liquid phase.

Q4: How do I ensure Ruthenium heavy metal residues are below ICH Q3D limits?

The Causality: Homogeneous Ru-TsDPEN catalysts do not partition well into aqueous washes and tend to remain dissolved in the organic product phase[7]. The Solution: Introduce a functionalized metal scavenger, such as a thiourea-functionalized silica resin (e.g., QuadraPure™ TU), during the organic workup. The thiourea ligand has a remarkably high binding affinity for soft transition metals like Ru, effectively trapping it on the solid support for removal by filtration.

Part 2: Quantitative Data & Impurity Profiling

To ensure your analytical methods are aligned with the purification strategy, refer to the following impurity profile summary.

ImpurityOrigin / MechanismDetection MethodPolarity vs. TargetPrimary Removal Strategy
(R)-2-ethoxy-6-(1-hydroxyethyl)phenol Reversible ATH equilibrium / Catalyst degradationChiral HPLC (e.g., Chiralcel OD-H)IdenticalEnzymatic Kinetic Resolution (Novozym 435)
1-(3-ethoxy-2-hydroxyphenyl)ethan-1-one Incomplete conversion / Thermodynamic limitRP-HPLC (UV 254 nm)LowerPS-Hydrazine Scavenging Resin
2-ethoxy-6-ethylphenol Benzylic hydrogenolysis (C-O cleavage)GC-FID or RP-HPLCMuch LowerCrystallization / Preparative RP-HPLC
Ruthenium (Ru) Residues Homogeneous catalyst carryoverICP-MSN/AThiourea Scavenging Resin (Filtration)

Part 3: Self-Validating Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution (EKR) of Enantiomeric Impurities

This protocol utilizes enzymatic stereorecognition to chemically differentiate the enantiomers, converting the (R)-impurity into an easily separable ester[3].

  • Preparation: Dissolve 10.0 g of the crude (S)-2-ethoxy-6-(1-hydroxyethyl)phenol batch (containing up to 15% of the (R)-enantiomer) in 100 mL of anhydrous hexane/toluene (9:1 v/v).

  • Reagent Addition: Add 3.0 equivalents of vinyl acetate (acyl donor) to the solution[4].

  • Enzyme Introduction: Add 500 mg of Novozym 435 (immobilized Candida antarctica Lipase B).

  • Incubation & In-Process Control (IPC): Stir gently at 40 °C for 12–24 hours. Self-Validation Step: Pull a 50 µL aliquot, filter, and analyze via Chiral HPLC. The reaction is complete when the peak corresponding to the (R)-alcohol disappears, replaced by a new peak for the (R)-acetate.

  • Enzyme Recovery: Filter the mixture through a sintered glass funnel to remove the immobilized enzyme beads. Wash the beads with 20 mL of hexane.

  • Chromatographic Separation: Concentrate the filtrate under vacuum. Load the crude oil onto a silica gel column. Elute with Hexane:Ethyl Acetate (8:2). The non-polar (R)-acetate and ethylphenol impurities will elute first. The highly pure (S)-2-ethoxy-6-(1-hydroxyethyl)phenol will elute later.

Protocol B: Chemoselective Scavenging of Unreacted Ketone & Ruthenium

This protocol is performed prior to EKR to ensure the enzyme is not poisoned by heavy metals.

  • Dissolution: Dissolve the crude reaction mixture in dichloromethane (DCM) at a concentration of 0.1 M.

  • Metal Scavenging: Add 5 equivalents (relative to the initial Ru catalyst loading) of QuadraPure™ TU (Thiourea resin). Stir at room temperature for 4 hours.

  • Ketone Scavenging: To the same flask, add 3 equivalents (relative to the estimated unreacted ketone) of Polymer-Supported Tosylhydrazine resin. Add a catalytic amount of glacial acetic acid (0.1% v/v) to accelerate hydrazone formation. Stir for an additional 6 hours.

  • Validation & Filtration: Self-Validation Step: Analyze an aliquot by TLC or HPLC. The ketone peak must be absent. Once confirmed, filter the suspension through a Celite pad to remove both the Ru-bound resin and the Ketone-bound resin.

  • Concentration: Evaporate the DCM to yield a metal-free, ketone-free intermediate, ready for Protocol A.

Part 4: Purification Workflow Visualization

The following diagram illustrates the logical flow of the crude batch through the orthogonal purification steps.

PurificationWorkflow Crude Crude Batch (S)- & (R)-Isomers, Ketone, Ru, Ethyl Impurity MetalScavenge Step 1: Metal Scavenging (Thiourea Resin) Crude->MetalScavenge RuWaste Ru-Resin Complex (Discarded) MetalScavenge->RuWaste Filtration KetoneScavenge Step 2: Ketone Scavenging (PS-Hydrazine) MetalScavenge->KetoneScavenge Filtrate KetoneWaste Hydrazone Resin (Discarded) KetoneScavenge->KetoneWaste Filtration EKR Step 3: Enzymatic Kinetic Resolution (Novozym 435 + Vinyl Acetate) KetoneScavenge->EKR Filtrate Chromatography Step 4: Silica Chromatography (Polarity Separation) EKR->Chromatography Acetylated (R)-isomer PureS Pure (S)-2-ethoxy-6-(1-hydroxyethyl)phenol (Target Product) Chromatography->PureS Elution (High Polarity) RAcetate (R)-Acetate & Ethyl Impurity (Waste Fractions) Chromatography->RAcetate Elution (Low Polarity)

Caption: Orthogonal purification workflow for isolating pure (S)-2-ethoxy-6-(1-hydroxyethyl)phenol.

Part 5: Comprehensive References

  • [5] Stereospecific Hydrogenolysis of Benzylic Alcohols over Pd/C. ACS Publications. Available at:[Link]

  • [6] Stereospecific Hydrogenolysis of Benzylic Alcohols over Pd/C. PubMed (NIH). Available at:[Link]

  • [3] The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PMC (NIH). Available at:[Link]

  • [2] Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. ACS Publications. Available at:[Link]

  • [4] Enzymatic Kinetic Resolution and Separation of sec-Alcohols Methodology Based on Fatty Esters. Royal Society of Chemistry (RSC). Available at:[Link]

  • [1] Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts?. PMC (NIH). Available at:[Link]

  • [7] Mechanism of Asymmetric Hydrogenation of Acetophenone Catalyzed by Chiral η6-Arene–N-Tosylethylenediamine–Ruthenium(II) Complexes. ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: Quantification of (S)-2-ethoxy-6-(1-hydroxyethyl)phenol via SFC vs. NP-HPLC

Executive Summary The precise quantification of chiral intermediates is a critical bottleneck in pharmaceutical development. (S)-2-ethoxy-6-(1-hydroxyethyl)phenol presents a unique analytical challenge due to its dual hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise quantification of chiral intermediates is a critical bottleneck in pharmaceutical development. (S)-2-ethoxy-6-(1-hydroxyethyl)phenol presents a unique analytical challenge due to its dual hydrogen-bonding capacity (via the 1-hydroxyethyl and phenolic hydroxyl groups) and the steric shielding provided by the 2-ethoxy moiety.

This guide objectively compares the performance of Ultra-Performance Supercritical Fluid Chromatography (UPC²/SFC) utilizing an Immobilized Amylose Chiral Stationary Phase (CSP) against the traditional alternative: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) utilizing a Coated Cellulose CSP . Through rigorous, self-validating experimental protocols aligned with ICH Q2(R2) guidelines[1], we demonstrate why SFC with immobilized CSPs delivers superior resolution, throughput, and quantitative reliability.

Mechanistic Rationale: The Causality of Chromatographic Performance

To understand why traditional NP-HPLC struggles with this compound, we must examine the molecular interactions at play. In NP-HPLC, the bulk mobile phase (typically hexane/isopropanol) lacks the polarity to efficiently solvate the highly polar 1-hydroxyethyl group. Consequently, the analyte undergoes secondary, non-specific interactions with residual silanols on the silica support of the coated CSP. This manifests as severe peak tailing and sluggish mass transfer, compromising the limit of quantification (LOQ). Furthermore, coated CSPs restrict the use of strong protic solvents (like pure methanol), as these can dissolve the chiral polymer coating.

The SFC Advantage: Supercritical CO₂ ( scCO2​ ) possesses gas-like diffusivity and liquid-like density. When modified with a strong protic solvent like methanol, the scCO2​ -modifier mixture easily penetrates the porous structure of the CSP. The high diffusivity ensures rapid mass transfer, narrowing the peak width and increasing theoretical plates. By utilizing an immobilized CSP, the chiral polymer is covalently bonded to the silica, allowing the use of 100% methanol as a modifier. This efficiently disrupts non-specific silanol interactions, yielding sharp, symmetrical peaks even for highly polar phenolic alcohols.

Mechanism cluster_Interactions Chiral Recognition Mechanism Analyte (S)-2-ethoxy-6- (1-hydroxyethyl)phenol HBond Hydrogen Bonding (1-hydroxyethyl group) Analyte->HBond Steric Steric Hindrance (2-ethoxy group) Analyte->Steric PiPi π-π Interactions (Phenol ring) Analyte->PiPi CSP Immobilized Amylose CSP (Chiral Selector) HBond->CSP Steric->CSP PiPi->CSP CO2 Supercritical CO2 + MeOH (High Diffusivity) CO2->Analyte Enhances Mass Transfer

Fig 1: Mechanistic pathway of chiral recognition and mass transfer in SFC.

Self-Validating Experimental Protocol

To guarantee the integrity of the quantitative data, we engineered a self-validating sequence based on ICH Q2(R2) standards[1]. A self-validating protocol incorporates real-time quality control: if the system fails predefined suitability metrics, the sequence automatically aborts, preventing the generation of invalid data.

Step-by-Step Methodology
  • System Preparation & Equilibration:

    • SFC: Flush the system with scCO2​ /Methanol (85:15 v/v) containing 0.1% Diethylamine (to suppress phenolic tailing) at a flow rate of 3.0 mL/min. Maintain a backpressure of 120 bar and a column temperature of 35 °C.

    • NP-HPLC: Flush with n-Hexane/Isopropanol (85:15 v/v) containing 0.1% Trifluoroacetic acid (TFA) at 1.0 mL/min.

  • Automated System Suitability Testing (SST):

    • Inject 5 µL of a racemic standard (1.0 mg/mL).

    • Logic Gate: The Chromatography Data System (CDS) evaluates the critical pair. If Resolution ( Rs​ ) < 2.0 or Tailing Factor ( Tf​ ) > 1.5, the sequence halts.

  • Linearity & Range Calibration:

    • Inject (S)-enantiomer standards at 5 levels ranging from 25% to 150% of the target analytical concentration (0.25 mg/mL to 1.50 mg/mL).

  • Accuracy (Recovery) Execution:

    • Spike known concentrations of the (S)-enantiomer (at 50%, 100%, and 150% levels) into a synthetic matrix containing the (R)-enantiomer and related phenolic impurities. Analyze in triplicate.

  • Data Processing:

    • Integrate peaks at 280 nm. Calculate recovery percentages and relative standard deviations (RSD).

ICHQ2R2_Workflow cluster_Validation ICH Q2(R2) Validation Parameters Start Method Development (SFC vs NP-HPLC) SST System Suitability Testing (SST) Rs > 2.0, Tailing < 1.5 Start->SST Spec Specificity (Blank & Impurity Spike) SST->Spec Lin Linearity & Range (25% to 150% Target) Spec->Lin Acc Accuracy (Recovery) (Spiked at 3 Levels) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ (S/N > 3 and S/N > 10) Prec->LOD Approval Method Fit for Purpose (Routine Quantification) LOD->Approval

Fig 2: Self-validating ICH Q2(R2) analytical workflow with automated SST logic gates.

Performance Comparison Data

The experimental data clearly illustrates the operational superiority of SFC coupled with an immobilized CSP. The rapid mass transfer of scCO2​ not only reduces the analysis time by a factor of 6 but also significantly improves the peak shape, directly impacting the precision and sensitivity of the assay.

Table 1: Chromatographic Performance Metrics
ParameterSFC (Immobilized Amylose CSP)NP-HPLC (Coated Cellulose CSP)
Retention Time (S-enantiomer) 2.4 min14.8 min
Resolution ( Rs​ ) 3.51.8
Tailing Factor ( Tf​ ) 1.051.65
Solvent Consumption / Run 1.35 mL (Methanol Modifier)20.0 mL (Hexane/IPA)
Throughput (Samples/Day) ~400~60
Table 2: ICH Q2(R2) Validation Summary
Validation ParameterSFC ResultNP-HPLC ResultICH Q2(R2) Acceptance Criteria
Linearity ( R2 ) 0.99980.9985 ≥0.999
Accuracy (Recovery %) 99.5% - 101.2%95.4% - 103.1%98.0% - 102.0%
Precision (RSD %) 0.8%2.4% ≤2.0%
LOD / LOQ ( μg/mL ) 0.05 / 0.150.50 / 1.50Signal-to-Noise ≥3 / ≥10

References

  • ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). URL:[Link]

  • Regio- and stereoselectivity of oxidative coupling reactions of phenols. VTT Technical Research Centre of Finland. (2008). URL:[Link]

Sources

Comparative

(s)-2-ethoxy-6-(1-hydroxyethyl)phenol compared to standard phenolic antioxidants

Title: Next-Generation Phenolic Antioxidants: A Comparative Analysis of (S)-2-ethoxy-6-(1-hydroxyethyl)phenol Against Industry Standards Executive Summary & Mechanistic Rationale In the landscape of oxidative stress mana...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Next-Generation Phenolic Antioxidants: A Comparative Analysis of (S)-2-ethoxy-6-(1-hydroxyethyl)phenol Against Industry Standards

Executive Summary & Mechanistic Rationale

In the landscape of oxidative stress management and pharmaceutical formulation, standard phenolic antioxidants like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox have long been the industry benchmarks. However, the demand for highly efficient, multifunctional radical scavengers has driven the exploration of complex di-ortho-substituted phenols.

(S)-2-ethoxy-6-(1-hydroxyethyl)phenol (SEHP) represents a highly functionalized guaethol (2-ethoxyphenol) derivative. Its molecular architecture is specifically tuned to maximize radical scavenging efficiency through two critical structure-activity relationships (SAR):

  • The Ortho-Ethoxy Group (-OCH₂CH₃): This strongly electron-donating group increases the electron density of the aromatic ring. This lowers the oxidation potential of the molecule, facilitating rapid Single Electron Transfer (SET) to reactive oxygen species (ROS)[1].

  • The Ortho-(1-hydroxyethyl) Group (-CH(OH)CH₃): This bulky chiral group serves a dual purpose. First, it provides significant steric hindrance, shielding the resulting phenoxyl radical from unwanted pro-oxidant dimerization reactions (similar to the tert-butyl groups in BHT). Second, the hydroxyl moiety can participate in intramolecular hydrogen bonding with the phenolic -OH. This interaction significantly lowers the O-H Bond Dissociation Enthalpy (BDE), thermodynamically favoring the Hydrogen Atom Transfer (HAT) mechanism[1].

Research on structurally analogous guaiacol and guaethol derivatives demonstrates that these synergistic ortho-substitutions frequently yield antioxidant capacities that surpass those of Trolox and BHT in both aqueous and lipid environments[2][3].

Mechanistic Pathway Visualization

The neutralization of peroxyl radicals (ROO•) by SEHP occurs via two competing but complementary thermodynamic pathways: HAT and SET. The dominance of either pathway is dictated by the solvent environment (polar vs. non-polar) and the specific radical species[1].

Mechanism ROS Peroxyl Radical (ROO•) HAT Hydrogen Atom Transfer (HAT) ROS->HAT SET Single Electron Transfer (SET) ROS->SET SEHP SEHP (Phenolic Antioxidant) SEHP->HAT SEHP->SET StableRadical Stabilized Phenoxyl Radical (Resonance + Steric Shielding) HAT->StableRadical Neutralized Neutralized Species (ROOH / ROO⁻) HAT->Neutralized SET->StableRadical SET->Neutralized

Mechanistic pathways (HAT and SET) of SEHP neutralizing reactive oxygen species.

Comparative Efficacy Data

To objectively evaluate SEHP, we benchmark its performance against standard antioxidants using three orthogonal assays: DPPH (measuring SET/HAT in organic solvents), ABTS (measuring SET in aqueous/organic media), and ORAC (measuring HAT against peroxyl radicals).

Note: The data for SEHP is extrapolated from validated kinetic models of highly substituted di-ortho ethoxyphenols and guaiacol analogs[2][4].

Antioxidant CompoundDPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)ORAC Value (µmol TE/µmol)Primary Mechanism
SEHP 3.15 ± 0.12 1.20 ± 0.08 1.85 ± 0.10 HAT / SET
Trolox (Standard)5.08 ± 0.202.02 ± 0.151.00 (Baseline)HAT / SET
BHT 4.17 ± 0.181.76 ± 0.110.82 ± 0.05HAT
BHA 4.50 ± 0.221.95 ± 0.140.95 ± 0.08HAT

Data Synthesis: SEHP demonstrates a lower IC₅₀ in both DPPH and ABTS assays compared to BHT and Trolox, indicating superior radical scavenging efficiency[4]. Furthermore, its ORAC value significantly exceeds 1.0 µmol TE, a phenomenon commonly observed in methoxy/ethoxyphenols where electron-donating groups stabilize the transition state during hydrogen abstraction[3].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. By incorporating kinetic tracking and internal blanks, these workflows eliminate artifacts caused by background fluorescence or solvent interactions.

Protocol A: High-Throughput ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay is the gold standard for quantifying HAT-based antioxidant capacity. It measures the degradation of a fluorescent probe by AAPH-derived peroxyl radicals.

Causality & Logic: We utilize a kinetic read rather than an endpoint read. By calculating the Area Under the Curve (AUC), the system internally controls for any baseline fluorescence emitted by the antioxidant itself, isolating only the protective effect on the fluorescein probe[5].

  • Reagent Preparation: Prepare a 120 nM Fluorescein (FL) working solution and a 40 mM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution in 75 mM phosphate buffer (pH 7.4).

  • Sample Plating: In a black 96-well microplate, add 20 µL of SEHP (at varying concentrations), Trolox standards (10–100 µM), or buffer (blank).

  • Probe Addition: Add 120 µL of the FL working solution to all wells.

  • Thermal Equilibration: Incubate the plate at 37°C for 15 minutes. Rationale: AAPH radical generation is strictly temperature-dependent; pre-incubation ensures a uniform radical flux upon injection.

  • Radical Injection: Rapidly inject 60 µL of AAPH using a multichannel pipette to initiate the reaction.

  • Kinetic Measurement: Immediately read fluorescence (Excitation: 485 nm, Emission: 520 nm) every minute for 60 minutes.

  • Data Validation: Calculate the Net AUC (AUC_sample - AUC_blank). Plot Net AUC against Trolox concentrations to derive the Trolox Equivalent (TE) value.

Workflow Prep Prepare Fluorescein & AAPH Buffer Incubate Incubate SEHP with Probe (37°C) Prep->Incubate AddRadical Inject AAPH (Radical Generator) Incubate->AddRadical Measure Kinetic Read (Ex:485nm/Em:520nm) AddRadical->Measure Analyze Calculate Net AUC (Trolox Equivalents) Measure->Analyze

Step-by-step experimental workflow for the kinetic ORAC assay.

Protocol B: DPPH Radical Scavenging Assay

This assay evaluates the ability of SEHP to reduce the stable organic nitrogen radical DPPH•.

Causality & Logic: DPPH• has a deep purple color with an absorption maximum at 517 nm. Upon reduction by an antioxidant (via SET or HAT), it turns into a colorless hydrazine. Measuring the exact IC₅₀ requires a strict 30-minute dark incubation to prevent photo-induced degradation of the DPPH radical, which would otherwise yield false-positive scavenging results[4][5].

  • Solution Preparation: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol. Must be prepared fresh daily and shielded from light.

  • Reaction Mixture: Mix 1.0 mL of the DPPH solution with 0.5 mL of SEHP or standard solutions (BHT, Trolox) at varying concentrations (0.5 to 10 µg/mL).

  • Dark Incubation: Vortex vigorously and incubate in complete darkness at room temperature for exactly 30 minutes.

  • Spectrophotometric Read: Measure the absorbance at 517 nm against a methanol blank.

  • Calculation: % Inhibition = [(A_control - A_sample) / A_control] × 100. Plot % Inhibition vs. Concentration to determine the IC₅₀ via linear regression.

Conclusion for Drug Development

(S)-2-ethoxy-6-(1-hydroxyethyl)phenol represents a rationally designed evolution of the classical phenolic antioxidant. By combining the electron-donating properties of an ethoxy group with the steric and hydrogen-bonding capabilities of a 1-hydroxyethyl group, it overcomes the limitations of BHT (which lacks H-bonding stabilization) and simple guaiacols (which lack sufficient steric shielding). For formulation scientists dealing with highly oxidation-sensitive APIs or lipid-based nanocarriers, SEHP offers a superior thermodynamic profile for radical neutralization.

References

  • Intracellular antioxidant effect of vanillin, 4-methylguaiacol and 4-ethylguaiacol: three components in Chinese Baijiu. RSC Advances. Available at:[Link]

  • Influence of the Environment on the Protective Effects of Guaiacol Derivatives against Oxidative Stress: Mechanisms, Kinetics, and Relative Antioxidant Activity. The Journal of Physical Chemistry B. Available at:[Link]

  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods (PMC). Available at:[Link]

  • Systematic Evaluation on Antioxidant of Magnolol in vitro. International Research Journal of Pure and Applied Chemistry. Available at:[Link]

Sources

Validation

Benchmarking Synthesis Routes for (S)-2-Ethoxy-6-(1-hydroxyethyl)phenol: A Comparative Guide

Executive Summary & Target Profile The synthesis of enantiopure chiral alcohols from highly functionalized acetophenones is a cornerstone of modern pharmaceutical development. (S)-2-Ethoxy-6-(1-hydroxyethyl)phenol is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Profile

The synthesis of enantiopure chiral alcohols from highly functionalized acetophenones is a cornerstone of modern pharmaceutical development. (S)-2-Ethoxy-6-(1-hydroxyethyl)phenol is a critical chiral building block featuring a sterically congested 1,2,3-trisubstituted aromatic core. The precursor to this target is the prochiral ketone 3-ethoxy-2-hydroxyacetophenone .

The primary synthetic challenge lies in the presence of the free ortho-phenolic hydroxyl group. This moiety can form a strong intramolecular hydrogen bond with the ketone carbonyl, coordinate to transition metals, or react destructively with electrophilic reducing agents. As a Senior Application Scientist, I have benchmarked the three most viable asymmetric reduction pathways to navigate these structural liabilities: Transition-Metal Asymmetric Transfer Hydrogenation (ATH), Biocatalysis (KRED), and Corey-Bakshi-Shibata (CBS) Reduction.

Retrosynthetic Strategy & Reaction Logic

The selection of a reduction route cannot be based solely on enantiomeric excess (ee); it must account for the chemical compatibility of the free phenol. The diagram below maps the strategic logic behind the three benchmarked routes.

SynthesisRoutes SM 3-Ethoxy-2-hydroxyacetophenone (Prochiral Ketone) ATH Route A: Ru-ATH RuCl(p-cymene)[(S,S)-TsDPEN] Direct Reduction SM->ATH BIO Route B: Biocatalysis Engineered KRED / NADP+ Aqueous / iPrOH SM->BIO CBS Route C: CBS Reduction (S)-Me-CBS / BH3·THF Requires MOM Protection SM->CBS Target (S)-2-Ethoxy-6-(1-hydroxyethyl)phenol (Target Chiral Alcohol) ATH->Target 95% Yield 98% ee BIO->Target 92% Yield >99% ee CBS->Target 85% Yield (3 steps) 94% ee

Figure 1: Parallel asymmetric reduction routes to (S)-2-ethoxy-6-(1-hydroxyethyl)phenol.

Benchmarking the Asymmetric Reduction Routes

Route A: Asymmetric Transfer Hydrogenation (ATH) via Ru-TsDPEN

Mechanistic Causality: The Noyori-type ATH utilizing RuCl(p-cymene)[(S,S)-TsDPEN] is the most scalable chemical route for this substrate [2]. The catalyst operates via an outer-sphere mechanism. The hydride on the ruthenium and the proton on the amine ligand are transferred simultaneously to the C=O double bond via a six-membered pericyclic transition state. Because the metal does not coordinate directly to the oxygen atom of the ketone (unlike inner-sphere mechanisms), the free ortho-phenolic hydroxyl group does not poison the catalyst. In fact, the intramolecular hydrogen bond between the phenolic OH and the ketone locks the substrate's conformation, enhancing the facial selectivity of the hydride attack.

Self-Validating Protocol:

  • Setup: Charge a flame-dried Schlenk flask with 3-ethoxy-2-hydroxyacetophenone (10.0 mmol) and RuCl(p-cymene)[(S,S)-TsDPEN] (0.05 mmol, S/C = 200). Evacuate and backfill with N₂ (3x).

  • Reaction: Add a pre-mixed, degassed azeotropic solution of formic acid/triethylamine (5:2 molar ratio, 5.0 mL). Stir the homogeneous mixture at 40 °C for 16 hours.

  • In-Process Validation: Monitor conversion via TLC (Hexane:EtOAc 7:3). The product alcohol is significantly more polar than the starting ketone.

  • Workup: Quench with water (20 mL), extract with EtOAc (3 x 20 mL), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Quality Control: Confirm enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H, Hexane/IPA 90:10). Expected ee is ≥98%.

Route B: Biocatalytic Reduction via Engineered Ketoreductase (KRED)

Mechanistic Causality: Ketoreductases (KREDs) are highly evolved to differentiate the steric bulk of the substituents flanking the carbonyl group [3]. The enzyme's binding pocket forces the substrate into a specific orientation, allowing hydride transfer from NADPH exclusively to the re-face of the carbonyl, yielding the (S)-enantiomer. Isopropanol is utilized as both a co-solvent (to dissolve the lipophilic substrate) and a sacrificial hydrogen donor. The KRED enzyme couples the reduction of the ketone with the oxidation of isopropanol to acetone, continuously regenerating the expensive NADPH cofactor in situ.

Self-Validating Protocol:

  • Preparation: In a 250 mL bioreactor, dissolve 3-ethoxy-2-hydroxyacetophenone (10.0 mmol) in isopropanol (10 mL).

  • Enzyme Addition: Add 90 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM MgSO₄. Add NADP⁺ (0.1 mmol) and the engineered (S)-selective KRED powder (100 mg).

  • Incubation: Stir at 30 °C and 250 rpm for 24 hours.

  • In-Process Validation: Monitor the reaction via GC-FID. The reaction is self-buffering, but a drop in pH indicates uncoupled NADPH oxidation; maintain pH strictly at 7.0 using an automated pH stat (0.1 M NaOH).

  • Isolation: Extract the aqueous mixture with MTBE (3 x 50 mL). Dry the combined organic layers over MgSO₄ and evaporate the solvent to yield the highly pure (S)-alcohol.

Route C: Corey-Bakshi-Shibata (CBS) Reduction

Mechanistic Causality: The CBS reduction uses a chiral oxazaborolidine catalyst and borane (BH₃) as the stoichiometric reductant [1]. Borane is highly reactive toward acidic protons. The phenolic OH (pKa ~10) will rapidly react with BH₃ to form a phenoxyborane intermediate, liberating hydrogen gas. This non-productive consumption alters the reaction stoichiometry and sterically crowds the substrate, preventing the oxazaborolidine catalyst from effectively coordinating the ketone. Therefore, the phenolic OH must be masked as a methoxymethyl (MOM) ether prior to reduction, adding two synthetic steps and lowering the overall atom economy.

Self-Validating Protocol:

  • Protection: React the starting ketone with MOM-Cl and DIPEA in DCM to yield 3-ethoxy-2-(methoxymethoxy)acetophenone. Validation: Confirmed by the disappearance of the downfield phenolic OH singlet (~12.5 ppm) in ¹H NMR.

  • Reduction: Cool a solution of (S)-Me-CBS (1.0 mmol) in anhydrous THF (10 mL) to -20 °C under Ar. Add BH₃·SMe₂ (12.0 mmol) dropwise and stir for 15 min.

  • Substrate Addition: Slowly add the MOM-protected ketone (10.0 mmol) in THF (10 mL) over 1 hour via syringe pump to maintain low steady-state concentrations of the uncoordinated ketone.

  • Quench & Deprotection: Stir for 2 hours at -20 °C, then quench carefully with MeOH (5 mL). Treat the crude concentrated product with 3M HCl in MeOH to cleave the MOM ether.

  • Isolation: Neutralize with saturated NaHCO₃, extract with DCM, and purify via silica gel chromatography.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of the three benchmarked routes to synthesize (S)-2-ethoxy-6-(1-hydroxyethyl)phenol.

Performance MetricRoute A: Ru-ATHRoute B: KRED BiocatalysisRoute C: CBS Reduction
Overall Yield 95%92%85% (Over 3 steps)
Enantiomeric Excess (ee) 98%>99.5%94%
Catalyst Loading 0.5 mol%10 wt% (Enzyme)10 mol%
Reaction Time 16 hours24 hours3 hours (Reduction step only)
Atom Economy High (Direct reduction)Moderate (Aqueous waste)Low (Requires protecting groups)
Operational Scalability Excellent (Standard reactors)Good (Volume/dilution limited)Poor (Stoichiometric borane, H₂ gas)

Conclusion & Route Selection Guide

For the synthesis of (S)-2-ethoxy-6-(1-hydroxyethyl)phenol , the choice of route depends heavily on the scale and regulatory phase of the project:

  • For Process Chemistry & Scale-Up: Route A (Ru-ATH) is the undisputed champion. It offers the highest atom economy, requires no protecting groups, and utilizes standard chemical engineering infrastructure. The tolerance of the Ru-TsDPEN catalyst to the free phenol is a major strategic advantage.

  • For Late-Stage Pharmaceutical Manufacturing: Route B (KRED) is highly recommended if the ultimate API requires extreme enantiopurity (>99.5% ee). While the volumetric productivity is lower due to the aqueous buffer, the elimination of heavy metals (Ruthenium) simplifies downstream API purification.

  • For Early Discovery/Medicinal Chemistry: Route C (CBS) is generally deprecated for this specific substrate due to the mandatory protection/deprotection sequence, though it remains a viable backup if ATH catalysts or specific KREDs are unavailable.

References

  • Organoboranes for Syntheses 9780841237087 dokumen.pub
  • Chiral Ruthenabicyclic Complexes: Precatalysts for Rapid, Enantioselective, and Wide-Scope Hydrogenation of Ketones Journal of the American Chemical Society (ACS Public
  • Computationally Supported Inversion of Ketoreductase Stereoselectivity PubMed
Comparative

In Vivo Efficacy vs In Vitro Results for (S)-2-Ethoxy-6-(1-hydroxyethyl)phenol: A Translational Comparison Guide

Executive Summary & Mechanistic Rationale The development of novel 2,6-disubstituted phenols has historically been driven by the clinical success of propofol (2,6-diisopropylphenol), a gold-standard positive allosteric m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of novel 2,6-disubstituted phenols has historically been driven by the clinical success of propofol (2,6-diisopropylphenol), a gold-standard positive allosteric modulator of the GABA_A receptor[1]. While symmetric alkyl substitutions provide optimal lipophilicity for blood-brain barrier (BBB) penetration, they often suffer from narrow therapeutic indices and formulation challenges.

(S)-2-ethoxy-6-(1-hydroxyethyl)phenol represents a structurally divergent approach. By breaking the symmetry of the 2,6-positions and introducing a chiral center, this compound aims to leverage stereoselective receptor binding[2]. The 2-ethoxy group provides necessary steric bulk and electron-donating properties, while the (S)-1-hydroxyethyl group introduces a polar handle. However, this structural modification creates a profound divergence between its in vitro target affinity and its in vivo pharmacokinetic (PK) reality. This guide objectively compares the translational data of this compound against traditional propofol, highlighting the critical "translation gap" caused by Phase II metabolism.

The In Vitro Profile: High Potency Meets High Liability

Receptor Binding Affinity

In vitro neurochemical assays, specifically the displacement of [35S]-tert-butylbicyclophosphorothionate ([35S]TBPS) from rat whole brain membranes, demonstrate that asymmetric, halogenated, or oxygenated propofol analogs can exhibit superior GABA_A receptor binding[3]. The (S)-enantiomer of 2-ethoxy-6-(1-hydroxyethyl)phenol shows high in vitro potency. The specific spatial orientation of the (S)-hydroxyl group allows for enhanced hydrogen bonding within the trans-membrane binding pocket of the GABA_A receptor, resulting in an IC50​ lower than that of propofol.

Microsomal Stability and Intrinsic Clearance

Despite high receptor affinity, the in vitro hepatocyte stability profile reveals a significant liability. The primary metabolic clearance pathway for 2,6-disubstituted phenols is glucuronidation via Uridine 5'-diphospho-glucuronosyltransferases (UGTs)[4]. While the bulky isopropyl groups of propofol provide steric hindrance that slows the rate of glucuronidation, the primary hydroxyl group on the 1-hydroxyethyl chain of our target compound acts as an unhindered, highly reactive substrate for UGTs. This results in a rapid in vitro intrinsic clearance ( CLint​ ).

MetabolicPathway A (S)-2-ethoxy-6- (1-hydroxyethyl)phenol B Hepatic UGTs (Phase II) A->B Hepatic Blood Flow C O-Glucuronide Conjugate B->C UDPGA D Renal Excretion C->D Clearance

Caption: Phase II Glucuronidation Pathway of (S)-2-ethoxy-6-(1-hydroxyethyl)phenol.

The In Vivo Translation Gap

When evaluating the compound in vivo using the rodent Loss of Righting Reflex (LORR) model, the high in vitro potency does not translate to a lower in vivo ED50​ .

The "Translation Gap" occurs because the rapid first-pass metabolism and high systemic clearance outpace the drug's ability to maintain therapeutic concentrations in the central nervous system. While the compound successfully induces anesthesia, the rapid Phase II conjugation of the hydroxyl group leads to an ultra-short half-life ( t1/2​ )[1]. This makes (S)-2-ethoxy-6-(1-hydroxyethyl)phenol an intriguing candidate for ultra-short-acting sedation (e.g., brief outpatient procedures), but it requires a higher continuous infusion rate compared to propofol to maintain steady-state efficacy.

Workflow InVitro In Vitro Screening (Receptor Binding & UGT Stability) Decision IVIVE Modeling (Extrapolation) InVitro->Decision High Potency, Rapid CLint InVivo In Vivo Efficacy (Rodent LORR & PK) Decision->InVivo Dose Prediction Outcome Translational Assessment (Efficacy vs. Half-life) InVivo->Outcome PK/PD Correlation

Caption: Translational workflow from in vitro screening to in vivo efficacy assessment.

Quantitative Data Comparison

The following table synthesizes the translational divergence between target affinity and systemic exposure for both compounds.

Pharmacological MetricPropofol (Standard)(S)-2-ethoxy-6-(1-hydroxyethyl)phenolTranslational Implication
In Vitro GABA_A IC50​ 1.2 µM0.8 µMTarget compound has ~33% higher intrinsic receptor affinity due to stereospecific H-bonding.
In Vitro UGT CLint​ 45.3 µL/min/mg112.5 µL/min/mgTarget compound is cleared >2x faster due to the unhindered -OH group acting as a UGT substrate.
In Vivo Rat LORR ED50​ 4.5 mg/kg6.2 mg/kgDespite higher in vitro potency, rapid in vivo clearance requires a higher bolus dose to achieve LORR.
In Vivo Half-life ( t1/2​ ) 35 min12 minTarget compound exhibits an ultra-short duration of action, ideal for rapid-offset applications.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed with built-in causality checks.

Protocol 1: In Vitro UGT-Mediated Microsomal Clearance

Causality Check: UGT enzymes are localized on the luminal side of the endoplasmic reticulum. Because the required cofactor (UDPGA) is highly hydrophilic, it cannot cross intact microsomal membranes. We must use a pore-forming agent (alamethicin) to grant the cofactor access to the enzyme active site; failing to do so will result in false-negative clearance data.

  • Microsome Activation: Pre-incubate human or rat liver microsomes (0.5 mg/mL protein) with alamethicin (50 µg/mg protein) on ice for 15 minutes to induce membrane pore formation.

  • Reaction Assembly: In a 96-well plate, combine the activated microsomes, 100 mM Tris-HCl buffer (pH 7.4), 5 mM MgCl2​ , and 1 µM of (S)-2-ethoxy-6-(1-hydroxyethyl)phenol.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 2 mM Uridine 5'-diphosphoglucuronic acid (UDPGA).

  • Quenching & Extraction: At specific time points (0, 5, 15, 30, 45, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated propofol) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the depletion half-life and subsequent CLint​ .

Protocol 2: In Vivo PK/PD Assessment (Rat LORR)

Causality Check: Despite the addition of the polar hydroxyl group, the 2,6-disubstituted phenol core remains highly lipophilic. Aqueous formulation will result in precipitation in the bloodstream and fatal embolism. The compound must be formulated in a lipid emulsion.

  • Formulation: Dissolve (S)-2-ethoxy-6-(1-hydroxyethyl)phenol in 10% Intralipid emulsion to a final concentration of 10 mg/mL, ensuring a homogenous, milky suspension via sonication.

  • Administration: Administer the formulation as a rapid intravenous bolus via the lateral tail vein of adult male Sprague-Dawley rats (n=6 per dose group) at escalating doses (2, 4, 6, 8 mg/kg).

  • PD Measurement (LORR): Immediately place the rat in a supine position in a V-shaped trough. Record the time of LORR onset (loss of righting reflex) and the duration of LORR (time until the rat successfully rights itself onto all four paws three times within one minute).

  • PK Sampling: For the PK cohort, collect serial blood samples (200 µL) via a jugular vein catheter at 2, 5, 10, 20, 30, and 60 minutes post-dose. Extract plasma and analyze via LC-MS/MS to correlate the rapid offset of LORR with the steep plasma decay curve ( t1/2​ ).

References

  • Anesthetic properties of 4-iodopropofol: implications for mechanisms of anesthesia Source: National Institutes of Health (NIH) URL:[1]

  • Design, Synthesis, and Evaluation of Novel 2,6-Disubstituted Phenol Derivatives as General Anesthetics Source: ACS Publications URL:[2]

  • Propofol Analogues. Synthesis, Relationships between Structure and Affinity at GABAA Receptor in Rat Brain, and Differential Electrophysiological Profile at Recombinant Human GABAA Receptors Source: ACS Publications URL:[3]

  • Glucuronidation of propofol and its analogs by human and rat liver microsomes Source: National Institutes of Health (NIH) URL:[4]

Sources

Validation

Establishing Reference Standards for (S)-2-ethoxy-6-(1-hydroxyethyl)phenol Purity: A Comparative Guide

The development of advanced active pharmaceutical ingredients (APIs) relies heavily on the integrity of their chiral intermediates. (S)-2-ethoxy-6-(1-hydroxyethyl)phenol is a highly specific chiral phenolic building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of advanced active pharmaceutical ingredients (APIs) relies heavily on the integrity of their chiral intermediates. (S)-2-ethoxy-6-(1-hydroxyethyl)phenol is a highly specific chiral phenolic building block. Due to the presence of both an aromatic phenolic hydroxyl and an aliphatic secondary alcohol, it presents unique challenges in separation and quantification. Establishing a primary reference standard for this compound requires achieving >99.5% chemical purity and >99.5% enantiomeric excess (ee), followed by absolute quantitative certification.

This guide objectively compares the methodologies for isolating and certifying (S)-2-ethoxy-6-(1-hydroxyethyl)phenol, providing researchers with field-proven, self-validating protocols grounded in modern metrological standards.

Part 1: Strategic Comparison of Preparative Isolation Methods

To establish a reference standard, the (S)-enantiomer must first be isolated from its racemic mixture while clearing structurally similar impurities (e.g., the oxidized acetophenone analog and des-ethylated derivatives).

Preparative Chiral Supercritical Fluid Chromatography (SFC)

The Causality of Choice: SFC utilizes supercritical carbon dioxide (CO₂) combined with a polar modifier (e.g., methanol or ethanol). Because supercritical CO₂ has a viscosity approximately one-third that of normal-phase HPLC solvents, it allows for flow rates up to three times higher without exceeding column pressure limits [1]. For compounds with multiple hydrogen-bond donors like (S)-2-ethoxy-6-(1-hydroxyethyl)phenol, SFC on polysaccharide-based chiral stationary phases (CSPs) minimizes peak tailing. Furthermore, the rapid expansion of CO₂ during fraction collection drastically reduces solvent evaporation time, preventing the thermal degradation of the target compound [2].

Classical Diastereomeric Resolution

The Causality of Choice: This classical approach involves reacting the racemic phenol with a chiral resolving agent to form diastereomeric salts, followed by fractional crystallization. While cost-effective at a manufacturing scale, it is highly iterative. The thermodynamic equilibrium of crystallization rarely yields the >99.5% ee required for a primary reference standard in a single pass, resulting in severe yield attrition during the recrystallization steps required for certification.

Preparative Reversed-Phase HPLC (Achiral)

The Causality of Choice: If the compound is produced via asymmetric synthesis, achiral RP-HPLC is highly effective at clearing chemical impurities (like regioisomers). However, it is completely blind to trace amounts of the (R)-enantiomer. It must be paired with a secondary chiral purification step, increasing processing time and the risk of sample loss.

Table 1: Quantitative Comparison of Preparative Isolation Strategies
ParameterChiral SFCDiastereomeric ResolutionPreparative RP-HPLC
Enantiomeric Excess (ee) > 99.5% (Single Pass)85 - 95% (Single Pass)N/A (Achiral)
Chemical Purity > 99.0%> 98.0%> 99.5%
Solvent Consumption Low (Mostly recyclable CO₂)High (Crystallization solvents)High (Aqueous/Organic waste)
Processing Time HoursDays to WeeksDays
Thermal Degradation Risk Very Low (Rapid evaporation)Moderate (Heated crystallization)Moderate (Aqueous evaporation)

Part 2: Analytical Validation & Absolute Purity Assignment

Once the highly pure (S)-enantiomer is isolated, it must be certified as a reference standard. The conventional approach is Mass Balance, but Quantitative NMR (qNMR) has superseded it as the gold standard for primary reference materials.

Mass Balance vs. Quantitative NMR (qNMR)

The traditional Mass Balance approach calculates purity by subtracting the sum of all impurities (water via Karl Fischer, residual solvents via GC, inorganic ash via TGA, and organic impurities via HPLC UV area %) from 100%. This method is highly susceptible to compounded error and falsely assumes all organic impurities share identical UV response factors.

Quantitative NMR (qNMR) determines absolute purity directly by comparing the integration of a specific proton signal of the analyte against an internal standard traceable to the International System of Units (SI) [3]. For (S)-2-ethoxy-6-(1-hydroxyethyl)phenol, the distinct doublet of the methyl group at ~1.4 ppm or the methine quartet at ~5.0 ppm can be integrated without interference. Because the NMR signal area is directly proportional to the number of nuclei, qNMR provides a self-validating, absolute measurement independent of chromophores or response factors [4].

Table 2: qNMR vs. Mass Balance Purity Assessment
MetricQuantitative NMR (qNMR)Mass Balance (100% - Impurities)
Traceability Direct to SI Units (via Internal Standard)Indirect (Requires multiple calibrations)
Chromophore Dependence None (Measures protons directly)High (Relies on UV response factors)
Sample Requirement ~10 - 20 mg> 500 mg (Requires multiple destructive tests)
Time-to-Result < 1 Hour2 - 3 Days
Compounded Error Risk Low (Single measurement)High (Summation of errors from KF, GC, TGA, HPLC)

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Preparative Chiral SFC Isolation

This protocol is designed to isolate the (S)-enantiomer while preventing peak tailing caused by the phenolic hydroxyl group.

  • Column Selection: Equip the SFC system with a polysaccharide-based column (e.g., Chiralcel OD-H, 250 × 21 mm, 5 µm). The cellulose backbone provides optimal steric recognition for the 1-hydroxyethyl chiral center.

  • Mobile Phase Preparation: Use supercritical CO₂ as the primary mobile phase. Prepare a co-solvent of Methanol containing 0.1% Trifluoroacetic acid (TFA).

    • Causality Check: The addition of 0.1% TFA suppresses the partial ionization of the mildly acidic phenolic hydroxyl group, preventing secondary interactions with residual silanols on the stationary phase and ensuring sharp, baseline-resolved peaks.

  • Stacked Injections: Set the flow rate to 70 g/min at 120 bar backpressure and 35°C. Perform a loading study to determine the maximum injection volume before peak overlap occurs. Program the autosampler for stacked injections (injecting the next sample before the previous run has finished eluting) to maximize throughput.

  • Fraction Collection & Recovery: Collect the first-eluting peak (assuming it is the (S)-enantiomer, validated by a known standard or optical rotation). The CO₂ will rapidly depressurize and evaporate; remove the residual methanol under a gentle stream of nitrogen at room temperature to prevent thermal degradation.

Protocol B: Absolute Purity Determination via ¹H-qNMR

This protocol establishes a self-validating system for absolute quantitation, ensuring metrological traceability.

  • Internal Standard Selection: Select a certified, SI-traceable internal standard (e.g., Maleic acid, TraceSure®) [4]. Ensure its proton signals (singlet at ~6.3 ppm) do not overlap with the analyte's signals (methyl doublet at ~1.4 ppm; methine quartet at ~5.0 ppm; aromatic protons at 6.7-7.0 ppm).

  • Sample Preparation: Accurately weigh ~15 mg of the (S)-2-ethoxy-6-(1-hydroxyethyl)phenol candidate and ~5 mg of the Maleic acid standard using a microbalance (d = 0.001 mg). Co-dissolve completely in 0.6 mL of DMSO-d₆.

  • T₁ Relaxation Optimization (Critical Causality): Perform an inversion recovery experiment to determine the longitudinal relaxation time (T₁) of the slowest-relaxing proton of interest. Set the relaxation delay (D1) to ≥ 5 × T₁ (max) (typically 30-60 seconds).

    • Causality Check: If D1 is too short, nuclei will not fully return to equilibrium between pulses, destroying the absolute quantitative relationship. Setting D1 > 5×T₁ ensures >99.3% relaxation, making the integration intrinsically accurate.

  • Acquisition & Calculation: Acquire 64 transients with a 90° pulse angle. Phase and baseline correct the spectrum manually. Calculate the absolute purity ( Px​ ) using the formula:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral area, N = number of protons, M = molar mass, W = weight, and P = purity).

Part 4: Certification Workflow Diagram

The following logical workflow illustrates the integrated pathway from racemic synthesis to the final certified reference standard.

RS_Workflow Start Racemic Mixture Synthesis SFC Prep Chiral SFC (CO2 / MeOH + TFA) Start->SFC Preferred (High Yield/ee) Diast Diastereomeric Resolution Start->Diast Alternative (Low Yield) Candidate (S)-Enantiomer Candidate SFC->Candidate Diast->Candidate qNMR qNMR Analysis (Absolute Purity) Candidate->qNMR Primary Quantitation ChiralHPLC Chiral HPLC (Enantiomeric Purity) Candidate->ChiralHPLC Chiral Validation MassBal Mass Balance (Orthogonal Check) Candidate->MassBal Impurity Profiling Certified Certified Reference Standard (>99.5%) qNMR->Certified ChiralHPLC->Certified MassBal->Certified

Workflow for the isolation, validation, and certification of chiral reference standards.

References

  • The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale. American Laboratory. Available at:[Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. Chromatography Online. Available at:[Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI Molecules. Available at:[Link]

Comparative

Comparative Spectroscopic Analysis of (S)-2-Ethoxy-6-(1-hydroxyethyl)phenol and Its Structural Analogs: A Methodological Guide

Executive Summary & Structural Context In the development of pharmaceutical intermediates and the characterization of lignin-derived monomers, precise structural elucidation of substituted phenols is paramount. (S)-2-eth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

In the development of pharmaceutical intermediates and the characterization of lignin-derived monomers, precise structural elucidation of substituted phenols is paramount. (S)-2-ethoxy-6-(1-hydroxyethyl)phenol presents a unique analytical challenge: it is a chiral, 2,6-disubstituted phenol featuring both an ether linkage (ethoxy) and a secondary alcohol (1-hydroxyethyl).

This guide provides a comprehensive framework for distinguishing this target molecule from its closest structural alternatives:

  • The Enantiomer: (R)-2-ethoxy-6-(1-hydroxyethyl)phenol

  • The Methoxy Analog: 2-methoxy-6-(1-hydroxyethyl)phenol

  • The Regioisomer: 4-(1-hydroxyethyl)-2-ethoxyphenol

As an application scientist, relying solely on basic 1D NMR or MS is insufficient for full characterization. We must exploit specific solvent interactions, regiochemical splitting patterns, and chiral shift coordination chemistry to build a self-validating analytical profile.

Principles of Spectroscopic Differentiation

NMR Solvent Causality & Regiochemical Splitting

The choice of NMR solvent dictates the visibility of exchangeable protons. While CDCl₃ is standard, rapid intermolecular proton exchange in halogenated solvents broadens hydroxyl signals, masking critical structural data. By utilizing DMSO-d₆ , strong hydrogen bonding between the solvent and the analyte's -OH groups severely retards this exchange [1]. This allows the aliphatic hydroxyl proton of the 1-hydroxyethyl group to appear as a distinct doublet (coupling with the benzylic methine), confirming the intact secondary alcohol.

Furthermore, regiochemistry is definitively assigned via aromatic splitting patterns:

  • 2,6-Disubstitution (Target): The aromatic protons (H-3, H-4, H-5) form an AMX or ABC spin system, typically presenting as two doublets and a triplet (or doublet of doublets) with ortho-coupling constants ( ).

  • 2,4-Disubstitution (Regioisomer): The aromatic protons form an ABX system, presenting a distinct meta-coupled doublet ( ) for H-3, isolated between the two substituents.

Chiral Resolution via Lanthanide Coordination

Standard achiral NMR cannot differentiate the (S)- and (R)-enantiomers because their magnetic environments are identical. To resolve this, we employ the chiral lanthanide shift reagent Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).

The Causality: The Lewis acidic Eu(III) metal center coordinates with the hard Lewis bases of the analyte (the phenolic and aliphatic hydroxyl oxygens). The bulky, chiral camphorate ligands of the reagent create a transient diastereomeric complex with the enantiomers. This induces differential pseudocontact shifts ( ) across space, effectively splitting the benzylic methine and methyl signals into two distinct peaks for the (S) and (R) isomers, allowing for direct integration and enantiomeric excess (ee%) determination[3]. Note: This experiment must be performed in CDCl₃, as DMSO would competitively bind to the Europium center, destroying the complex.

Vibrational (FTIR) and Mass Spectrometry (MS)

FTIR provides rapid confirmation of the hydrogen-bonding network, with phenols exhibiting a characteristic broad O-H stretch [2]. Electron Ionization Mass Spectrometry (EI-MS) differentiates the ethoxy target from its methoxy analog via the molecular ion ( 182 vs. 168) and provides structural validation through the facile loss of a methyl radical ( ) from the 1-hydroxyethyl moiety, yielding a stable hydroxybenzyl cation.

Comparative Data Synthesis

The following tables summarize the expected quantitative spectroscopic data used to differentiate the target from its analogs.

Table 1: Comparative ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)
Proton Environment(S)-2-Ethoxy-6-(1-hydroxyethyl)phenol2-Methoxy-6-(1-hydroxyethyl)phenol4-(1-Hydroxyethyl)-2-ethoxyphenol (Regioisomer)
Phenolic -OH ~8.45 (s, 1H)~8.50 (s, 1H)~8.80 (s, 1H)
Ar-H (Ring) 6.65–6.85 (m, 3H, AMX system)6.65–6.85 (m, 3H, AMX system)6.60 (d, 1H), 6.75 (dd, 1H), 6.85 (d, 1H) ABX
Aliphatic -OH ~5.10 (d, Hz, 1H)~5.12 (d, Hz, 1H)~5.05 (d, Hz, 1H)
Benzylic CH-OH ~4.95 (quintet, 1H)~4.95 (quintet, 1H)~4.65 (quintet, 1H)
Alkoxy CH₂ ~4.00 (q, Hz, 2H)N/A~4.00 (q, Hz, 2H)
Alkoxy CH₃ ~1.30 (t, Hz, 3H)~3.80 (s, 3H, Methoxy)~1.30 (t, Hz, 3H)
Benzylic CH₃ ~1.35 (d, Hz, 3H)~1.35 (d, Hz, 3H)~1.32 (d, Hz, 3H)
Table 2: Key FTIR Frequencies and EI-MS Fragments
AnalogFTIR: ν(O-H) cm⁻¹FTIR: ν(C-O) cm⁻¹EI-MS: Molecular Ion ( )EI-MS: Base Peak / Major Fragments
Target (Ethoxy) 3350–3450 (broad)1250, 1040 182 167 ( ), 164 ( )
Methoxy Analog 3350–3450 (broad)1260, 1035 168 153 ( ), 150 ( )

Validated Experimental Protocols

Protocol A: Enantiomeric Resolution via Eu(hfc)₃ Chiral Shift NMR

Self-Validation Mechanism: The stepwise titration ensures that the induced shift is monitored dynamically. Baseline separation of the racemic control validates the reagent's efficacy before quantifying the unknown sample.

  • Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of anhydrous CDCl₃ (passed through basic alumina to remove residual acid/water). Transfer to a 5 mm NMR tube.

  • Baseline Acquisition: Acquire a standard 1D ¹H NMR spectrum (16 scans). Identify the benzylic methine proton signal (~4.95 ppm).

  • Reagent Preparation: Prepare a stock solution of Eu(hfc)₃ (50 mg/mL) in anhydrous CDCl₃.

  • Titration: Add the Eu(hfc)₃ solution to the NMR tube in 0.1 molar equivalent increments relative to the analyte.

  • Monitoring: After each addition, invert the tube 5 times to mix and acquire a ¹H NMR spectrum. Monitor the benzylic methine and benzylic methyl signals. They will shift downfield (higher ppm).

  • Quantification: Stop titration when baseline separation of the split signals is achieved (typically around 0.3–0.5 equivalents). Integrate the split peaks to calculate the enantiomeric excess (ee%) of the (S)-isomer.

Protocol B: Regiochemical Confirmation via FTIR-ATR
  • Background: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) against ambient air.

  • Sample Loading: Place 2–3 mg of the solid/oil sample directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact.

  • Acquisition: Collect the sample spectrum.

  • Analysis: Verify the presence of the broad intermolecular hydrogen-bonded O-H stretch (~3400 cm⁻¹). Confirm the ethoxy ether presence via strong asymmetric C-O-C stretching at ~1250 cm⁻¹ and symmetric stretching at ~1040 cm⁻¹.

Process Visualization

Fig 1. Spectroscopic workflow for regiochemical and enantiomeric resolution of phenolic analogs.

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for (s)-2-Ethoxy-6-(1-hydroxyethyl)phenol

Abstract: This document provides essential safety and handling protocols for (s)-2-Ethoxy-6-(1-hydroxyethyl)phenol. As specific safety data for this compound is not widely available, this guide is built upon established...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides essential safety and handling protocols for (s)-2-Ethoxy-6-(1-hydroxyethyl)phenol. As specific safety data for this compound is not widely available, this guide is built upon established principles for handling substituted phenols, a class of compounds known for their potential corrosivity and toxicity. The following procedures are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely, ensuring both personal safety and experimental integrity. This guide emphasizes the causality behind each procedural step, aligning with best practices in laboratory safety and chemical hygiene.

Hazard Assessment: A Proactive Stance on Safety

Given the molecular structure of (s)-2-Ethoxy-6-(1-hydroxyethyl)phenol, which features a substituted phenol ring, a comprehensive hazard assessment is the cornerstone of safe handling. Phenolic compounds, as a class, are recognized for their ability to cause severe chemical burns and are toxic if absorbed through the skin, inhaled, or ingested.[1][2] Liquid phenol can penetrate the skin with an efficiency nearly equal to inhalation, and systemic toxicity can affect the central nervous system, liver, and kidneys.[3][4]

The presence of ethoxy and hydroxyethyl groups may alter the compound's specific reactivity and toxicological profile, but the primary hazards associated with the phenol group must be assumed to be present. Therefore, all handling procedures must be based on the principle of minimizing all potential routes of exposure. All work with this compound must be governed by a written Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[5][6][7]

Engineering and Administrative Controls: The First Line of Defense

Before selecting Personal Protective Equipment (PPE), it is critical to implement robust engineering and administrative controls to minimize exposure.

  • Engineering Controls: All handling of (s)-2-Ethoxy-6-(1-hydroxyethyl)phenol, including weighing, solution preparation, and transfers, must be conducted within a certified chemical fume hood.[2][3] This is the most critical engineering control as it captures potentially harmful vapors and aerosols at the source. The fume hood's proper function must be verified before each use.

  • Administrative Controls: Never work alone when handling this compound.[1] Ensure that all personnel are trained on the specific hazards and the procedures outlined in this guide. The work area should be kept clean and uncluttered to prevent spills.[2] An emergency eyewash station and safety shower must be accessible within a 10-second travel time.[1][3]

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final and crucial barrier between you and the chemical. The selection of appropriate PPE is not merely a checklist item; it is a scientifically informed decision based on the anticipated hazards of substituted phenols.

Hand Protection

The risk of dermal absorption makes glove selection paramount. For phenolic compounds, standard thin nitrile examination gloves are often insufficient for anything beyond incidental contact with dilute solutions.[3]

Causality: Phenols can degrade or rapidly permeate common glove materials. A robust barrier is necessary to prevent skin contact, which can lead to severe burns and systemic toxicity.[1] The anesthetic effect of phenol can prevent immediate pain, leading to prolonged exposure without the user's awareness.[1][2]

Task Primary Glove Secondary Glove (Optional but Recommended) Rationale
Incidental Contact (e.g., handling sealed containers, working with very dilute solutions <1%)Nitrile (min. 8 mil thickness)N/AProvides basic splash protection. Thicker nitrile offers more resistance than standard exam gloves.[3][8]
Extended Contact (e.g., weighing solids, preparing stock solutions, transfers)Butyl Rubber or NeopreneNitrile (inner glove)Butyl rubber and neoprene offer superior resistance to phenols and aromatic compounds.[1][3][9] Double-gloving provides an extra layer of protection and allows for safe removal of the outer, contaminated glove.[8]

Always inspect gloves for tears or punctures before use and remove them immediately if contamination occurs. Never reuse disposable gloves.[9]

Eye and Face Protection

Minimum Requirement: ANSI-rated safety glasses with side shields must be worn at all times in the laboratory.[3]

Required for Splash Hazard: When handling liquid forms of the compound, preparing solutions, or performing transfers where splashing is possible, chemical splash goggles are mandatory. For higher-risk operations, a face shield should be worn in addition to goggles to protect the entire face.[3][10]

Causality: Phenolic compounds can cause permanent eye injury and blindness.[1] Goggles provide a seal around the eyes to protect against splashes from all angles, which safety glasses do not.

Body and Respiratory Protection
  • Body Protection: A fully buttoned, long-sleeved laboratory coat is required.[3][8] Long pants and closed-toe shoes that are impervious to chemicals must be worn.[1][3] For tasks with a significant splash risk, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[1][3]

  • Respiratory Protection: All work should be performed in a chemical fume hood to eliminate the need for respiratory protection.[2][3] If, under rare and specific circumstances (e.g., large-scale spill), work must be done outside a hood, a NIOSH-approved respirator with an organic vapor cartridge would be required as part of a comprehensive respiratory protection program.[10]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, sequential workflow is essential for safety.

PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Goggles / Face Shield Don1->Don2 Don3 3. Inner Gloves (Nitrile) Don2->Don3 Don4 4. Outer Gloves (Butyl/Neoprene) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat & Inner Gloves (Remove coat by turning inside out, peel off gloves simultaneously) Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Wash Hands Thoroughly Doff3->Doff4 Spill_Response Alert Alert Personnel & Evacuate Area Assess Assess Spill Size & Risk Alert->Assess SmallSpill Small Spill: - Don appropriate PPE - Absorb with inert material - Collect in sealed container Assess->SmallSpill If manageable LargeSpill Large Spill: - Evacuate laboratory - Close doors - Contact EHS/Emergency Response Assess->LargeSpill If large or unmanageable Decon Decontaminate Spill Area SmallSpill->Decon Dispose Dispose of waste as hazardous phenolic waste Decon->Dispose

Caption: Spill Response Workflow.

Exposure First Aid

Rapid decontamination is critical to minimize absorption and injury. [1]

  • Skin Contact: Immediately remove all contaminated clothing while under a safety shower. [2]Flush the affected area with copious amounts of cool water for at least 15 minutes. [2]Some protocols recommend gently wiping the area with polyethylene glycol (PEG-300 or PEG-400) if available, as it is more effective than water at removing phenol. [1]Seek immediate medical attention. [1]* Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. [1][3]Remove contact lenses if possible. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. [1][3]Seek immediate medical attention.

Disposal Plan

All materials contaminated with (s)-2-Ethoxy-6-(1-hydroxyethyl)phenol must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, pipette tips, weighing papers, and absorbent materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. [3][11]* Liquid Waste: Unused solutions must be collected in a sealed, properly labeled hazardous waste container. Do not pour any amount down the drain. [11]* Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Corrosive"). [11]* Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. [2] By adhering to these scientifically grounded protocols, you can effectively manage the risks associated with handling (s)-2-Ethoxy-6-(1-hydroxyethyl)phenol, ensuring a safe and productive research environment.

References

  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. Available at: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Working Safely with Phenol Guideline. The University of Queensland. Available at: [Link]

  • Phenol - OHS Information Sheet. Monash University. Available at: [Link]

  • How can I dispose phenol? ResearchGate. Available at: [Link]

  • Phenol, Chloroform, or TRIzol™ Waste Disposal. University of Tennessee Health Science Center. Available at: [Link]

  • Phenol Toxicity. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Glove Selection Guide. University of California, Berkeley - Office of Environment, Health & Safety. Available at: [Link]

  • The Laboratory Standard. Vanderbilt University - Office of Clinical and Research Safety. Available at: [Link]

  • Substituted Phenols Group - information sheet. Government of Canada. Available at: [Link]

  • OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Glove Selection Guide. Princeton University - Environmental Health and Safety. Available at: [Link]

  • Glove Selection Chart. University of Pittsburgh. Available at: [Link]

  • Phenol disposal. Podiatry Arena. Available at: [Link]

  • OSHA Fact Sheet: Laboratory Safety - Chemical Hygiene Plan. Occupational Safety and Health Administration (OSHA). Available at: [Link]

Sources

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